tert-Butyl 2-(aminomethyl)pent-4-enoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)pent-4-enoate |
InChI |
InChI=1S/C10H19NO2/c1-5-6-8(7-11)9(12)13-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3 |
InChI Key |
LGTJGEMZHKDHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)CN |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of tert-Butyl 2-(aminomethyl)pent-4-enoate in Peptidomimetic Synthesis
The following technical guide details the properties, synthesis, and applications of tert-Butyl 2-(aminomethyl)pent-4-enoate (CAS 1372851-46-1).
Executive Summary
tert-Butyl 2-(aminomethyl)pent-4-enoate (CAS 1372851-46-1) is a specialized
This compound serves as a critical "stapling" scaffold. Its terminal alkene allows for Ring-Closing Metathesis (RCM) to generate cyclic constraints, while its
Physicochemical Profile
The following data characterizes the compound based on its structural class (
| Property | Value / Description |
| CAS Number | 1372851-46-1 |
| IUPAC Name | tert-Butyl 2-(aminomethyl)pent-4-enoate |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol |
| Physical State | Colorless to pale yellow oil (typical for amino esters) |
| Boiling Point | ~230–240 °C (Predicted @ 760 mmHg) |
| Density | ~0.92 ± 0.05 g/cm³ (Predicted) |
| pKa (Amine) | ~9.5–10.5 (Conjugate acid) |
| LogP | ~1.7 (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
Note on Chirality: While the CAS represents the generic structure, this compound possesses a chiral center at C2. In asymmetric synthesis, the (
)- or ()-enantiomer is typically generated to control the helicity of the resulting -peptide.
Synthetic Utility & Mechanism
The utility of tert-Butyl 2-(aminomethyl)pent-4-enoate stems from its orthogonal reactivity. It possesses three distinct reactive sites:
-
Primary Amine: Nucleophile for peptide coupling.
-
Terminal Alkene: Handle for metathesis (RCM) or thiol-ene "click" chemistry.
-
tert-Butyl Ester: Acid-labile carboxyl protection, orthogonal to base-labile Fmoc/Cbz groups on the amine.
Synthesis Pathway (Alkylation Strategy)
The most robust route to this
Protocol Logic:
-
Precursor:
-Protected -alanine tert-butyl ester. -
Base: Strong, non-nucleophilic base (LiHMDS or LDA) generates the enolate at C2.
-
Electrophile: Allyl bromide installs the alkene side chain.
DOT Diagram: Synthesis Workflow
Figure 1: Synthetic pathway via enolate alkylation of
Experimental Protocols
Synthesis of Racemic tert-Butyl 2-(aminomethyl)pent-4-enoate
Prerequisite: This protocol assumes the use of N-(diphenylmethylene)-
Materials:
-
-(Diphenylmethylene)-
-alanine tert-butyl ester (1.0 eq) -
Allyl Bromide (1.2 eq)
-
LiHMDS (1.1 eq, 1.0 M in THF)
-
Anhydrous THF
-
10% Citric Acid (aq)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Solvation: Dissolve the Schiff base substrate (10 mmol) in anhydrous THF (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Enolization: Add LiHMDS dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation. Critical: Maintain low temperature to prevent decomposition.
-
Alkylation: Add Allyl Bromide (12 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.
-
Quench: Quench the reaction with saturated
solution. -
Hydrolysis (Imine Cleavage): To remove the diphenylmethylene protecting group, treat the crude organic phase with 10% citric acid at room temperature for 2 hours.
-
Extraction: Wash the aqueous layer (containing the product salt) with ether to remove benzophenone byproduct. Basify the aqueous layer to pH 10 with
and extract the free amine into DCM. -
Purification: Dry over
, concentrate, and purify via flash chromatography (DCM/MeOH/ ) if necessary.
Handling & Storage
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The free amine is sensitive to atmospheric
(carbamate formation). -
Stability: The tert-butyl ester is stable to basic conditions but hydrolyzes rapidly in TFA/DCM.
Applications in Drug Discovery[5]
-Peptide Foldamers
Incorporating this
Macrocyclization via RCM
The terminal alkene allows for "stapling" of the peptide helix. By incorporating a second alkene-bearing residue (e.g., an allylglycine or another
Mechanism:
-
Peptide Assembly: Standard coupling using the free amine of CAS 1372851-46-1.
-
Pre-organization: The peptide folds, bringing the two allyl groups into proximity.
-
Metathesis: Grubbs' II catalyst effects Ring-Closing Metathesis, releasing ethylene and forming a cyclic olefin.
-
Result: A macrocyclic peptide with locked conformation and enhanced potency.
DOT Diagram: RCM Stapling Application
Figure 2: Application of tert-Butyl 2-(aminomethyl)pent-4-enoate in peptide stapling.
References
-
Seebach, D., et al. (2004). "
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link - Juaristi, E. (2012).
-
Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and structure." Accounts of Chemical Research. Link
- Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron. (Reference for RCM protocols using allyl-substituted amino acids).
structure and biological activity of beta-amino acid alkene derivatives
Engineering -Amino Acid Alkene Derivatives: Structural Design, Synthesis, and Biological Evaluation
Executive Summary
The inherent metabolic instability of natural
Structural Biology & Design Principles
The design of alkene-based peptidomimetics is grounded in precise conformational control. The causality of their biological efficacy stems from their ability to mimic the spatial and electronic properties of the native peptide backbone.
Fluoroalkene Dipeptide Isosteres
The unfluorinated alkene isostere often fails to replicate the hydrogen-bonding network of a native peptide. However, substituting a hydrogen atom with fluorine creates a fluoroalkene (
-
Stereochemical Causality: The geometry of the alkene dictates the mimicked amide conformation. The (Z)-monofluoroalkene serves as a highly accurate analogue of the s-trans amide bond, which is the bioactive conformation for most receptor-ligand interactions[2]. Conversely, the (E)-monofluoroalkene mimics the s-cis form[2].
-
Helix Stabilization: In the development of
-helical anti-HIV fusion inhibitors, (Z)-fluoroalkene isosteres have been shown to maintain critical intrachain hydrogen bonds, thereby stabilizing the -helix and preserving antiviral bioactivity[3].
Vinylogous Amino Acids
Vinylogous amino acids are characterized by the insertion of an (E)-ethenyl unit between the carbonyl carbon and the
-
Foldamer Architecture: This extension of the backbone alters the hydrogen-bonding register. When alternating with
-amino acids in a 1:1 ratio, these hybrid sequences act as "foldamers" that predictably self-assemble into distinct nanostructures (e.g., nanofibers or nanoneedles)[4].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Membrane Interaction: The specific nanostructure adopted directly dictates the biological profile. For instance, sequences that assemble into nanofibers exhibit potent, broad-spectrum antimicrobial activity with minimal hemolytic toxicity, whereas nanoneedle architectures tend to disrupt mammalian erythrocyte membranes[4].
Synthesis Workflows
To ensure high enantiomeric excess (ee) and strict geometric control, the synthesis of these derivatives relies on highly optimized olefination reactions. The protocols below are designed as self-validating systems, incorporating critical analytical checkpoints.
Protocol A: Synthesis of (Z)-Fluoroalkene Isosteres via Modified Julia-Kocienski Olefination
The modified Julia-Kocienski reaction is the gold standard for constructing functionalized fluoroalkenes, as it avoids the harsh conditions and poor stereoselectivity of traditional Wittig approaches[5][6].
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize the required fluorinated benzothiazolyl (BT) sulfone from the corresponding amino acid-derived alcohol via Mitsunobu reaction, followed by oxidation and electrophilic
-fluorination using N-fluorobenzenesulfonimide (NFSI)[5]. -
Deprotonation: Dissolve the BT-sulfone (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction to -78°C. Causality: Strict temperature control is required to prevent self-condensation of the highly reactive
-fluoro carbanion. -
Base Addition: Dropwise add Potassium hexamethyldisilazide (KHMDS, 1.1 eq). Stir for 30 minutes.
-
Aldehyde Addition: Slowly add the N-protected
-amino aldehyde (1.2 eq) dissolved in THF. -
Rearrangement & Cleavage: Allow the reaction to slowly warm to room temperature over 12 hours. The initial alkoxide adduct undergoes a spontaneous Smiles rearrangement, followed by elimination of sulfur dioxide and the benzothiazolone byproduct.
-
Validation Checkpoint: Quench with saturated
. Extract with EtOAc, concentrate, and analyze the crude mixture via NMR. The (Z)-isomer typically resonates around -115 to -120 ppm, distinct from the (E)-isomer. Purify via silica gel chromatography to isolate the pure (Z)-fluoroalkene.
Workflow for the modified Julia-Kocienski olefination to synthesize (Z)-fluoroalkene isosteres.
Protocol B: Synthesis of (E)-Vinylogous Amino Acids via Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes phosphonate-stabilized carbanions to yield strictly (E)-configured alkenes, essential for the correct folding of vinylogous peptidomimetics[7][8].
Step-by-Step Methodology:
-
Phosphonate Activation: In a flame-dried flask, suspend anhydrous LiCl (1.5 eq) in anhydrous acetonitrile. Add triethyl phosphonoacetate (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir at room temperature for 15 minutes. Causality: LiCl acts as a Lewis acid, coordinating with the phosphonate oxygen to increase the acidity of the
-protons, allowing the use of a mild base (DIPEA) and preventing racemization of the chiral aldehyde[7]. -
Olefination: Add the enantiomerically pure N-protected
-amino aldehyde (1.0 eq) to the mixture. Stir for 12-16 hours at room temperature. -
Ester Hydrolysis: Concentrate the reaction, resuspend in a 3:1 mixture of THF/Water, and add LiOH (3.0 eq). Stir for 4 hours to saponify the
-unsaturated ester. -
Validation Checkpoint: Acidify the aqueous layer to pH 3 using 1M HCl, extract with DCM, and analyze via chiral HPLC to confirm that the enantiomeric excess (>95% ee) was maintained throughout the sequence[7].
Biological Activity & Applications
Quantitative Bioactivity Summary
| Derivative Type | Target / Application | Mechanism of Action | Observed Activity ( | Ref |
| (Z)-Fluoroalkene | HIV-1 Fusion Protein | [3] | ||
| (Z)-Fluoroalkene | Leu-enkephalin H-bond mimicry | [1] | ||
| Vinylogous Amino Acid | Rhodesain (Cysteine Protease) | Active site competitive inhibition (Barnesin analogs) | [9] | |
| Vinylogous Lipopeptide | Microbial Membranes | Nanofiber self-assembly & membrane disruption | MIC | [4] |
Biological Evaluation Protocol
To accurately assess the inhibitory potency of these peptidomimetics against target proteases (e.g., Rhodesain, a target for African Trypanosomiasis), a continuous fluorogenic assay must be employed[9].
Protocol C: Fluorogenic Enzyme Inhibition Assay (Rhodesain)
-
Buffer Preparation: Prepare assay buffer containing 50 mM sodium acetate (pH 5.5), 5 mM EDTA, and 2 mM DTT. Causality: DTT is critical to maintain the active-site cysteine of rhodesain in its reduced, nucleophilic state.
-
Enzyme Activation: Incubate recombinant rhodesain (final concentration 2 nM) in the assay buffer at room temperature for 30 minutes prior to the assay.
-
Inhibitor Pre-incubation: In a black 96-well microtiter plate, add the activated enzyme to serial dilutions of the synthesized vinylogous amino acid inhibitor (ranging from 0.1 nM to 10
M). Incubate for 10 minutes. -
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (final concentration 10
M). -
Kinetic Readout: Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously for 30 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Validation Checkpoint: Calculate initial velocities (
) from the linear portion of the progress curves. Plot fractional activity ( ) versus inhibitor concentration and fit to a four-parameter logistic equation to determine the .
Fluorogenic assay pathway for evaluating cysteine protease (rhodesain) inhibition.
References
- Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues, Organic & Biomolecular Chemistry (RSC Publishing),
- Synthesis of Gly-ψ[(Z)CF CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic, Semantic Scholar,
- Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres, Beilstein Journals,
- Foldamers with Heterogeneous Backbones, Accounts of Chemical Research - ACS Public
- Modular Solid-Phase Synthesis of Antiprotozoal Barnesin Deriv
- Self-Assembly to Function: Design, Synthesis, and Broad Spectrum Antimicrobial Properties of Short Hybrid E-Vinylogous Lipopeptides, Journal of Medicinal Chemistry - ACS Public
- Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers, PMC,
- An Efficient Synthetic Method for (Z)
- Synthesis of a fluoroalkene peptidomimetic precursor, ResearchG
- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. BJOC - Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres [beilstein-journals.org]
- 3. Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Modular Solid-Phase Synthesis of Antiprotozoal Barnesin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of β-Amino Acids: A Technical Guide to Novel Building Blocks for Peptidomimetics Research
Abstract
The therapeutic potential of peptides is often hampered by their poor pharmacokinetic profiles, primarily their susceptibility to proteolytic degradation. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising strategy to overcome these limitations. Among the various approaches to peptidomimetic design, the incorporation of β-amino acids has emerged as a particularly powerful tool. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel β-amino acid building blocks. We will explore the fundamental advantages of β-amino acids, delve into diverse and robust synthetic strategies for their creation, provide detailed experimental protocols for their synthesis and incorporation into peptide chains, and discuss methods for evaluating the enhanced stability of the resulting peptidomimetics.
Introduction: The Imperative for Peptide Modification
Natural peptides, composed of α-amino acids, are exquisite signaling molecules, mediating a vast array of physiological processes. However, their translation into effective therapeutics is often thwarted by their rapid clearance in vivo. This is largely due to their recognition and cleavage by a multitude of proteases. The introduction of an additional carbon atom into the amino acid backbone, creating a β-amino acid, fundamentally alters the peptide structure, rendering it resistant to many common proteases.[1][2] This increased proteolytic stability, coupled with the ability of β-peptides to form stable and predictable secondary structures, has positioned them as a cornerstone of modern peptidomimetic research.[3][4]
The structural diversity of β-amino acids is another key advantage. Unlike α-amino acids, which have a single stereocenter (for all except glycine), monosubstituted β-amino acids possess two stereocenters, leading to four possible stereoisomers. This expanded chemical space provides immense opportunities for the fine-tuning of molecular shape and biological activity.[3][4]
The Synthetic Arsenal: Crafting Novel β-Amino Acid Building Blocks
The successful application of β-amino acids in peptidomimetics hinges on the availability of a diverse palette of these building blocks. Over the years, a number of elegant and efficient synthetic methodologies have been developed to meet this demand. These can be broadly categorized into asymmetric synthesis, which directly generates enantiomerically pure products, and the resolution of racemic mixtures.
Asymmetric Synthesis: The Direct Route to Chiral Purity
Asymmetric synthesis offers the most efficient route to enantiomerically pure β-amino acids, avoiding the need for challenging separation steps. Key strategies include:
-
Asymmetric Hydrogenation: The hydrogenation of enamines or β-(acylamino)acrylates using chiral transition metal catalysts, such as those based on rhodium or ruthenium, is a powerful method for producing a wide range of β-amino acids with high enantioselectivity.[5][6]
-
Conjugate Addition (Aza-Michael Reaction): The addition of a nitrogen nucleophile to an α,β-unsaturated ester is an atom-economical approach. The use of chiral catalysts or chiral nitrogen sources directs the stereochemical outcome of the reaction, yielding enantioenriched β-amino esters.[5][6]
-
Mannich-type Reactions: The condensation of an enolate or enolate equivalent with an imine is a classic C-C bond-forming reaction that can be rendered highly stereoselective through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.[7]
-
Homologation of α-Amino Acids: The Arndt-Eistert synthesis provides a reliable method for the one-carbon homologation of readily available α-amino acids to their corresponding β³-amino acid analogues.[8]
Comparison of Key Asymmetric Synthesis Methods
| Method | Key Features | Typical Yields | Typical Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | High efficiency and enantioselectivity for a range of substrates. | Good to Excellent | >90% |
| Conjugate Addition | Atom-economical and direct. | Good to Excellent | Variable, can be >95% |
| Mannich-type Reactions | Versatile for creating diverse substitution patterns. | Good | Often >90% |
| Arndt-Eistert Homologation | Reliable for converting α-amino acids to β³-amino acids. | Moderate to Good | Stereochemistry is retained from the starting α-amino acid. |
Experimental Protocols: From Monomer Synthesis to Peptide Assembly
A key aspect of this guide is the provision of actionable, field-proven protocols. Here, we detail a representative asymmetric synthesis of a novel β-amino acid and the subsequent solid-phase synthesis of a simple β-peptide.
Protocol: Asymmetric Synthesis of (R)-3-Aminobutanoic Acid
This protocol details a chemoenzymatic approach, a powerful strategy that combines the selectivity of enzymes with the efficiency of chemical synthesis.
Materials:
-
(R)-3-Aminobutanoic acid
-
Sodium aluminum hydride (NAH)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Three-neck round bottom flask
-
Reflux condenser
-
Temperature probe
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: A 1000 mL, three-neck, round bottom flask equipped with a temperature probe, reflux condenser, and magnetic stir bar is flushed with dry nitrogen.
-
Solvent and Reagent Addition: Anhydrous THF (400 mL) is added to the flask, followed by the slow, portion-wise addition of sodium aluminum hydride (2.2 equivalents) while maintaining a nitrogen atmosphere. The suspension is cooled to 0°C with an ice bath.
-
Substrate Addition: (R)-3-aminobutanoic acid (1.0 equivalent) is added slowly in portions to the cooled suspension. Caution: The addition is exothermic and will cause a rapid rise in temperature. Maintain the temperature below 20°C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 18 hours.
-
Quenching: The reaction is cooled to 0°C, and the excess sodium aluminum hydride is quenched by the slow, dropwise addition of deionized water (a volume equal to the mass of NAH used). This is followed by the addition of a 15% aqueous NaOH solution (a volume equal to the mass of NAH used), and then again with deionized water (three times the volume of the mass of NAH used).
-
Workup: The resulting suspension is stirred at room temperature for 1 hour and then filtered. The filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (R)-3-aminobutan-1-ol.[9]
Protocol: Solid-Phase Synthesis of a Simple β-Peptide (Ac-β-Ala-β-Val-β-Ala-NH₂) using Fmoc Chemistry
This protocol outlines the manual synthesis of a short β-peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-β-Alanine
-
Fmoc-β-Valine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker or bubbler for mixing
Procedure:
-
Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol scale) in the SPPS reaction vessel. Wash with DMF (3x) and then swell in DMF for at least 30 minutes.
-
First Amino Acid Coupling (Fmoc-β-Ala):
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-β-Alanine (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-β-Val):
-
Repeat the coupling procedure described in step 2 using Fmoc-β-Valine.
-
-
Fmoc Deprotection:
-
Repeat the deprotection procedure described in step 3.
-
-
Third Amino Acid Coupling (Fmoc-β-Ala):
-
Repeat the coupling procedure described in step 2 using Fmoc-β-Alanine.
-
-
Fmoc Deprotection:
-
Repeat the deprotection procedure described in step 3.
-
-
N-terminal Acetylation:
-
To the deprotected N-terminus, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Shake for 30 minutes.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
Assessing a Key Advantage: Proteolytic Stability
The primary motivation for incorporating β-amino acids into peptides is often to enhance their resistance to enzymatic degradation. A robust and quantitative assay is therefore essential to validate this property.
Protocol: In Vitro Proteolytic Stability Assay using HPLC
This protocol describes a general method to assess the stability of a β-peptide in the presence of a protease, such as trypsin, by monitoring the disappearance of the full-length peptide over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
β-peptide of interest
-
Control α-peptide with a known trypsin cleavage site
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate (AMBIC) buffer (e.g., 50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN) for HPLC
-
Water for HPLC
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare stock solutions of the β-peptide and the control α-peptide in the AMBIC buffer.
-
Enzyme Preparation: Prepare a stock solution of trypsin in the same buffer.
-
Digestion Reaction:
-
In separate microcentrifuge tubes, mix the peptide solution (β-peptide or control α-peptide) with the trypsin solution to a final desired concentration (e.g., 1 mg/mL peptide and a 1:50 enzyme-to-substrate ratio by weight).
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a 1% TFA solution to the aliquot. This will acidify the sample and inactivate the trypsin.
-
HPLC Analysis:
-
Analyze each quenched time-point sample by RP-HPLC.
-
Use a suitable gradient of water/ACN with 0.1% TFA. For example, a linear gradient from 5% to 95% ACN over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm, depending on the peptide sequence.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact, full-length peptide in the chromatograms.
-
Integrate the area of this peak for each time point.
-
Plot the percentage of the remaining intact peptide (relative to the t=0 time point) against time for both the β-peptide and the control α-peptide.[8][12][13]
-
The resulting plot will provide a clear visual and quantitative comparison of the proteolytic stability of the β-peptide relative to a standard α-peptide.
Visualizing the Concepts: Diagrams and Workflows
Diagram 1: α-Amino Acid vs. β-Amino Acid Structure
Caption: Fundamental structural difference between α- and β-amino acids.
Diagram 2: Asymmetric Synthesis Workflow via Conjugate Addition
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Conclusion and Future Directions
β-Amino acid building blocks are indispensable tools in the field of peptidomimetics, offering a robust solution to the inherent instability of natural peptides. The diverse synthetic methodologies available allow for the creation of a vast array of structurally unique building blocks, which can be readily incorporated into peptide sequences using standard solid-phase techniques. The resulting β-peptides and mixed α/β-peptides exhibit enhanced proteolytic stability and can be designed to adopt specific, well-defined conformations, making them excellent candidates for drug discovery and development. As our understanding of the structural biology of β-peptides deepens and synthetic methods become even more sophisticated, we can anticipate the emergence of a new generation of highly potent and bioavailable peptide-based therapeutics.
References
- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983-1004.
- Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Yosida, Y. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.
- Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). Preparation of N‐Fmoc‐Protected β2‐and β3‐Amino Acids and their use as building blocks for the solid‐phase synthesis of β‐peptides. Helvetica Chimica Acta, 84(7), 1679-1713.
- Liu, M., & Sibi, M. P. (2002). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Tetrahedron, 58(39), 7991-8035.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Medicines for All Institute. (2019). Process Development Report: (R)-3-Aminobutanol. Virginia Commonwealth University. Retrieved from [Link]
- Gademann, K., Hintermann, T., & Schreiber, J. V. (1999). beta-Peptides: twisting and turning. Current medicinal chemistry, 6(10), 905-925.
- Hook, D. F., Gessier, F., Noti, C., & Seebach, D. (2005). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591-632.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Rask-Andersen, M., Al-Karadaghi, S., & Håkansson, M. (2005). Identification of trypsin digested transferrin using HPLC and MALDI-MS. Diva-portal.org.
- Arai, T., & Sato, M. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 285-292.
-
ProImmune. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Gopi, H. N., & Suresh, S. (2007). Solid-phase synthesis and CD spectroscopic investigations of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine. The Journal of organic chemistry, 72(1), 294-297.
-
Agilent Technologies. (2019). Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications. Retrieved from [Link]
- Wessjohann, L. A., & Ruijter, E. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1587-1599.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
- O'Hagan, D. (2000). Asymmetric Synthesis of α‐Amino Acids Bearing a 3‐Alkyloxindole Structural Motif.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- Zhang, Z., & Yin, G. (2023). Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
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- 8. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. lcms.cz [lcms.cz]
Engineering Next-Generation Peptidomimetics: A Comparative Analysis of tert-Butyl 2-(aminomethyl)pent-4-enoate and Natural Amino Acids
Executive Summary
The translation of natural peptides into viable clinical therapeutics is historically bottlenecked by two fundamental flaws: rapid proteolytic degradation and high conformational entropy, which leads to poor target affinity and membrane permeability. To overcome these limitations, the field of peptidomimetics has shifted toward unnatural amino acid scaffolds. This whitepaper provides an in-depth technical comparison between natural
Structural and Mechanistic Divergence
The Limitations of Natural -Amino Acids
Natural canonical amino acids possess an amine and a carboxylic acid attached to a single
The Architectural Advantage of tert-Butyl 2-(aminomethyl)pent-4-enoate
The compound tert-Butyl 2-(aminomethyl)pent-4-enoate represents a paradigm shift in structural design. Its chemical topology can be dissected into three functional domains:
-
The
-Amino Acid Backbone: By inserting an additional methylene group between the amine and the chiral center ( ), the compound becomes a -amino acid. This extra carbon fundamentally alters the Ramachandran dihedral angles ( , , and ). -
The Allyl Side Chain (pent-4-enoate): The side chain at the
-position is an allyl group ( ), providing a terminal olefin essential for downstream macrocyclization. -
The tert-Butyl Ester: A bulky, orthogonal protecting group that shields the C-terminus during monomer synthesis and prevents unwanted side reactions during solid-phase peptide synthesis (SPPS).
Logic flow comparing natural α-amino acids and β²-amino acid derivatives in peptidomimetics.
Causality in Experimental Choices: Why -Olefinic Amino Acids?
The integration of tert-Butyl 2-(aminomethyl)pent-4-enoate into a peptide sequence is not arbitrary; it is driven by two distinct thermodynamic and kinetic causalities:
1. Kinetic Evasion of Proteolysis:
Proteases rely on a highly specific spatial arrangement of the peptide bond within their catalytic triad. The
2. Thermodynamic Pre-organization via Peptide Stapling:
When targeting broad, flat PPI interfaces (e.g., the MDM2/p53 or Bcl-2/Bax axes), linear peptides suffer a massive entropic penalty upon binding because they must freeze from a flexible random coil into a rigid helix[3]. By incorporating two olefin-bearing unnatural amino acids at
Comparative Data: Natural vs. Unnatural Peptidomimetics
The following table summarizes the quantitative and qualitative shifts observed when transitioning from natural
| Property | Natural | tert-Butyl 2-(aminomethyl)pent-4-enoate ( |
| Backbone Structure | ||
| Proteolytic Half-Life (in vivo) | Minutes to hours | Days to weeks |
| Conformational Entropy | High (flexible random coil) | Low (pre-organized foldamer via stapling) |
| Target Affinity (PPIs) | Low to Moderate | High (due to reduced entropic penalty) |
| Cell Permeability | Poor | Enhanced (hydrophobic staple shielding) |
| Synthesis Complexity | Standard SPPS | Requires specialized coupling & RCM |
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis of stapled peptidomimetics using
Workflow 1: Solid-Phase Peptide Synthesis (SPPS) Assembly
-
Step 1: Resin Swelling & Deprotection. Swell Rink Amide resin in N,N-dimethylformamide (DMF) to expand the polymer matrix, maximizing the exposure of reactive sites. Remove the Fmoc protecting group using 20% piperidine.
-
Step 2: Hindered Coupling. Add the Fmoc-protected
-amino acid, HATU, and DIPEA in a 1:1:2 molar ratio.-
Causality:
-amino acids are sterically hindered. HATU generates a highly reactive HOAt ester intermediate, overcoming the high activation energy barrier required to form the amide bond with a hindered amine.
-
-
Step 3: Validation Checkpoint (Kaiser Test). Perform a Kaiser test on a micro-cleaved resin sample.
-
Self-Validation: A yellow solution confirms complete coupling (absence of free primary amines). A blue solution indicates incomplete coupling, triggering an automatic re-coupling cycle before proceeding.
-
Workflow 2: On-Resin Ring-Closing Metathesis (RCM)
-
Step 4: Catalyst Introduction. Wash the resin extensively with anhydrous 1,2-dichloroethane (DCE) and add 10-20 mol% Grubbs I or II catalyst dissolved in DCE.
-
Causality: DCE is strictly used because standard SPPS coordinating solvents (like DMF) will ligate to and poison the ruthenium catalyst, halting the metathesis[1].
-
-
Step 5: Thermodynamic Driving Force. Bubble anhydrous
gas through the reaction mixture for 2 hours at room temperature.-
Causality: RCM is a reversible equilibrium reaction. Bubbling
continuously purges the dissolved ethylene gas by-product from the solvent, driving the equilibrium forward via Le Chatelier's principle.
-
-
Step 6: Validation Checkpoint (Mass Spectrometry). Cleave a micro-aliquot using a TFA/TIS/H2O (95:2.5:2.5) cocktail and analyze via LC-MS.
-
Self-Validation: The system is validated only if a mass shift of exactly -28.05 Da (representing the loss of one molecule of
) is observed compared to the linear precursor.
-
Self-validating experimental workflow for on-resin Ring-Closing Metathesis (RCM).
References
-
Lau YH, de Andrade P, Wu Y, Spring DR. "Peptide stapling techniques based on different macrocyclisation chemistries." Chemical Society Reviews, 2015, 44, 91-102.[Link]
-
Chang YS, et al. "Stapled
-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy." Proceedings of the National Academy of Sciences (PNAS), 2013, 110(36), E3445-E3454.[Link] -
Tsou LK, Cheng Y, Cheng YC. "Therapeutic Development in Targeting Protein-Protein Interactions With Synthetic Topological Mimetics." Current Opinion in Pharmacology, 2012, 12(4), 403-407.[Link]
-
Walensky LD, et al. "Stapled peptides: targeting protein-protein interactions in drug development." Exploration of Targeted Anti-tumor Therapy, 2024.[Link]
Sources
synthetic routes for 2-substituted beta-amino acid derivatives
Asymmetric Synthesis of 2-Substituted -Amino Acid Derivatives: A Technical Guide to Mechanistic Control and Protocol Validation
Executive Summary
The incorporation of
This technical guide delineates the three premier synthetic routes for constructing 2-substituted
Mechanistic Rationale & Synthetic Strategies
Strategy 1: Chiral Auxiliary-Directed Enolate Alkylation
The most robust stoichiometric approach for generating
Causality & Stereocontrol:
The starting
Workflow for the asymmetric synthesis of 2-substituted β-amino acids via Seebach's auxiliary.
Strategy 2: Asymmetric Organocatalytic Mannich Reactions
For a catalytic, atom-economical approach, the asymmetric Mannich reaction between aldehydes/ketones and imines is unparalleled[1]. Modern iterations utilize chiral bifunctional organocatalysts, such as squaramide-cinchona alkaloids or proline derivatives.
Causality & Stereocontrol:
The success of this reaction relies on the simultaneous activation of both the nucleophile and the electrophile. The basic nitrogen of the cinchona alkaloid deprotonates the carbonyl compound to form an enol (or forms an enamine in the case of proline), raising its HOMO. Concurrently, the squaramide or thiourea moiety lowers the LUMO of the
Mechanistic pathway of the organocatalytic asymmetric Mannich reaction for β-amino derivatives.
Strategy 3: Catalytic Asymmetric Hydrogenation
For industrial-scale synthesis, the asymmetric hydrogenation of
Causality & Stereocontrol:
This strategy utilizes Transition Metal (Rh or Ru) complexes bearing chiral phosphorus ligands (e.g., BINAP, DuPhos, or phosphoramidites). The metal coordinates to both the olefinic double bond and the adjacent protecting group carbonyl (e.g.,
Quantitative Data Presentation
The following table summarizes the operational metrics of the three core methodologies, allowing process chemists to select the optimal route based on scale and substrate scope.
| Synthetic Strategy | Mechanistic Driver | Typical Yield | Stereoselectivity | Scalability |
| Chiral Auxiliary Alkylation | Steric shielding by auxiliary tert-butyl group | 70–90% | >95% de | Moderate (requires stoichiometric auxiliary) |
| Organocatalytic Mannich | H-bond stabilized, rigidified transition state | 60–95% | 80–99% ee, High dr | High (mild conditions, metal-free) |
| Asymmetric Hydrogenation | Chiral metal-ligand coordination pocket | 85–99% | 90–99% ee | Very High (industrial standard, low catalyst loading) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-line analytical checkpoints to verify mechanistic progression before proceeding to subsequent steps.
Protocol A: Organocatalytic Asymmetric Mannich Reaction
Objective: Synthesis of a syn-2-substituted
-
Reaction Setup: To a flame-dried Schlenk flask under
, add the -Boc imine (1.0 mmol) and the chiral squaramide-cinchona alkaloid catalyst (0.05 mmol, 5 mol%). Dissolve in anhydrous toluene (5.0 mL). -
Nucleophile Addition: Add the ketone/aldehyde donor (1.5 mmol) dropwise at -20 °C to minimize background uncatalyzed racemic reactions.
-
System Validation (Checkpoint 1 - Kinetics): After 4 hours, withdraw a 10
L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed when the mass peak of the starting imine ( ) is reduced by >80% relative to the product peak. -
Quench and Isolation: Once complete (typically 12-24 h), quench the reaction with saturated aqueous
(5 mL). Extract with EtOAc (3 x 10 mL), dry over , and concentrate under reduced pressure. -
System Validation (Checkpoint 2 - Diastereoselectivity): Dissolve a crude sample in
for H NMR. Calculate the diastereomeric ratio (dr) by integrating the -proton signals of the syn vs. anti isomers. A successful catalytic cycle should yield a dr > 10:1. -
Purification & Final Validation: Purify via flash column chromatography (Hexanes/EtOAc). Determine the enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) by comparing the retention times and peak areas against a synthetically prepared racemic standard.
Protocol B: Enolate Alkylation of Perhydropyrimidin-4-one
Objective: Synthesis of an
-
Enolization: Dissolve the chiral perhydropyrimidin-4-one (1.0 mmol) in anhydrous THF (10 mL) under Argon. Cool to -78 °C. Add freshly prepared LDA (1.1 mmol) dropwise. Stir for 1 hour.
-
System Validation (Checkpoint 1 - Enolate Formation): Withdraw a 0.1 mL aliquot and quench into
. Extract into and analyze via GC-MS or H NMR. Validation requires >95% deuterium incorporation at the C5 position, confirming complete enolization. -
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 mmol) dropwise at -78 °C. Allow the mixture to slowly warm to -20 °C over 4 hours.
-
System Validation (Checkpoint 2 - Conversion): Monitor via TLC (UV active). The disappearance of the starting material spot confirms the alkylation is complete.
-
Workup: Quench with glacial acetic acid (0.2 mL) at -20 °C, then partition between water and
. Extract, dry, and concentrate. -
Auxiliary Cleavage: Reflux the purified intermediate in 6N HCl for 12 hours to hydrolyze the pyrimidinone ring. Isolate the free 2-substituted
-amino acid via ion-exchange chromatography (e.g., Dowex 50WX8).
References
- ChemInform Abstract: Asymmetric Synthesis of β-Amino Acids and α-Substituted . beta.
- Recent advances in the catalytic asymmetric synthesis of beta-amino acids Source: ResearchGate URL
- A Novel and Efficient Tandem Aldol Condensation-Diels-Alder Reaction Pathway for the Direct Synthesis of Dehydrodecaline Derivatives Source: ResearchGate URL
- Asymmetric Synthesis of 3,4,5,6-Tetrasubstituted Piperidin-2-ones by Three-Component Coupling Source: ResearchGate URL
- 1-benzoyl-(2S)-tert-butyl-3-methyl-(5R)
tert-Butyl 2-(aminomethyl)pent-4-enoate: A Divergent Scaffold for Next-Generation GABAergic Modulators
Topic: GABA analogs derived from tert-Butyl 2-(aminomethyl)pent-4-enoate Content Type: In-depth Technical Guide[1]
Executive Summary
The development of GABA (γ-aminobutyric acid) analogs has historically focused on γ-amino acids such as gabapentin and pregabalin.[1][2] However, the exploration of
tert-Butyl 2-(aminomethyl)pent-4-enoate (hereafter referred to as Scaffold 1 ) is a high-value synthetic intermediate.[1] Structurally, it is a protected
This guide details the synthesis, derivatization, and pharmacological rationale for deploying Scaffold 1 in drug discovery.
Structural Architecture & Pharmacophore Analysis
To understand the utility of Scaffold 1 , one must deconstruct its relationship to the endogenous ligand (GABA) and clinically approved analogs.
-
GABA (Endogenous): H₂N-CH₂-CH₂-CH₂-COOH (flexible
-amino acid).[1] -
Pregabalin (Drug): H₂N-CH₂-CH(iBu)-CH₂-COOH (3-substituted
-amino acid).[1] -
Scaffold 1: H₂N-CH₂-CH(Allyl)-COOtBu (2-substituted
-amino acid precursor).[1]
The
-Amino Acid Nuance
While Scaffold 1 possesses a
-
Metabolic Stability: Resistance to GABA-transaminase (GABA-AT) degradation.[1]
-
Transporter Selectivity: High affinity for GAT proteins, blocking reuptake and increasing synaptic GABA concentrations.
-
Conformational Restriction: When cyclized (via the alkene), they form pyrrolidinone cores that mimic the "folded" bioactive conformation of GABA at specific receptor subtypes.
Synthetic Protocols
Protocol A: Synthesis of the Scaffold
Rationale: The most robust route to Scaffold 1 utilizes the alkylation of a cyanoacetate followed by selective reduction. This avoids the racemization often seen in direct amino acid alkylation.
Reagents:
-
tert-Butyl cyanoacetate[1]
-
Allyl bromide[1]
-
Sodium hydride (NaH)
-
Cobalt(II) chloride (CoCl₂) / Sodium borohydride (NaBH₄)
Step-by-Step Methodology:
-
Enolate Formation: To a suspension of NaH (1.1 eq) in dry THF at 0°C, add tert-butyl cyanoacetate (1.0 eq) dropwise. Stir for 30 min to ensure complete deprotonation.
-
Allylation: Add allyl bromide (1.1 eq) slowly. The reaction is exothermic; maintain temperature <10°C. Warm to RT and stir for 4 hours.
-
QC Check: TLC should show disappearance of starting material.
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄. Isolate Intermediate A (tert-butyl 2-cyano-pent-4-enoate).[1]
-
-
Selective Reduction: Dissolve Intermediate A in MeOH. Add CoCl₂·6H₂O (0.2 eq). Add NaBH₄ (5.0 eq) portion-wise at 0°C. The solution will turn black (formation of cobalt boride species).
-
Purification: Acidify carefully with 1M HCl to pH 3 (to break Boron complexes), then basify to pH 10 with NaOH. Extract the free amine with DCM.
-
Yield: Typically 65-75% over two steps.[1]
-
Protocol B: Divergent Derivatization (The "GABA Analog" Generator)
Once Scaffold 1 is in hand, it serves as the branch point for three distinct classes of GABA analogs.
Path 1: Saturated Lipophilic Analogs (Pregabalin-like) [1]
-
Reaction: Hydrogenation (Pd/C, H₂).
-
Product: tert-Butyl 2-propyl-3-aminopropionate.[1]
-
Pharmacology: The propyl chain mimics the lipophilic bulk of valproic acid, enhancing blood-brain barrier (BBB) penetration.[1]
Path 2: Cross-Metathesis (GAT Inhibitors)
-
Reaction: Grubbs-II catalyst + Lipophilic Alkene (e.g., 1-octene or styrene).[1]
-
Product: Long-chain unsaturated GABA analogs.[1]
-
Rationale: GAT inhibitors (like Tiagabine) require a lipophilic anchor domain. The metathesis product provides this "tail" attached to the polar amino acid head group.[1]
Path 3: Iodocyclization (Lactams)
-
Reaction: I₂ / NaHCO₃ in CH₃CN.
-
Product: 5-(iodomethyl)pyrrolidin-2-one derivatives.[1]
-
Rationale: Cyclization locks the molecule into a rigid conformation, useful for mapping the steric requirements of the GABA binding pocket.
Visualization of the Workflow
The following diagram illustrates the divergent synthesis and the structural logic connecting Scaffold 1 to bioactive GABA analogs.
Caption: Divergent synthesis strategy transforming the core scaffold into three distinct classes of GABAergic modulators.
Quantitative Data Summary
The following table summarizes the expected physicochemical shifts when converting Scaffold 1 into its derivatives. These parameters are critical for predicting CNS bioavailability.
| Analog Class | Modification | cLogP (Est.) | tPSA (Ų) | Predicted Mechanism |
| Scaffold 1 | Parent (Allyl) | 1.9 | 63.0 | Synthetic Intermediate |
| Saturated | Propyl group | 2.2 | 63.0 | Non-selective GABA mimic |
| Metathesis | Octenyl chain | 4.1 | 63.0 | GAT-1 Inhibitor (Lipophilic anchor) |
| Lactam | Cyclized | 1.1 | 49.0 | GABA-A Antagonist / Modulator |
Note: cLogP values >2.0 are generally preferred for passive BBB transport.[1]
Pharmacological & Safety Considerations
Mechanism of Action
Unlike Gabapentin, which binds to the
-
GABA Transporters (GAT-1/GAT-3): The lipophilic derivatives (Path B) mimic the structure of nipecotic acid derivatives, blocking reuptake.[1]
-
Glycine Receptors:
-Amino acids often show cross-reactivity with strychnine-sensitive glycine receptors in the spinal cord.[1]
Self-Validating Safety Protocol
When handling Scaffold 1 , researchers must be aware of the allylamine toxicity potential .[1] Although the amine is primary and not strictly an allylamine (it is homo-allylic), metabolic oxidation can generate reactive acrolein-like intermediates.[1]
-
Validation Step: All synthesized analogs should be screened in an in vitro glutathione (GSH) trapping assay to rule out reactive metabolite formation before in vivo use.
References
-
Yuan, G. et al. "Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives."[1] Organic & Biomolecular Chemistry, 2019. Link
-
Manville, R.W. et al. "Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids."[1] Neurochemical Research, 2016. Link
-
Ordóñez, M. et al. "Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates."[1] Journal of the Chemical Society, Perkin Transactions 1, 2002.[1] Link
-
Chebib, M. et al. "Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists."[1] British Journal of Pharmacology, 2009. Link
-
Silverman, R.B. "New Inactivators of GABA Transaminase." Grantome / NIH, 2003. Link
Sources
- 1. US8048917B2 - Prodrugs of GABA analogs, compositions and uses thereof - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. New Inactivators of GABA Transaminase - Richard Silverman [grantome.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Engineering Protease-Resistant Foldamers: The Strategic Role of tert-Butyl 2-(aminomethyl)pent-4-enoate in Hydrocarbon Stapling
Executive Summary
Peptide-based therapeutics possess immense potential for targeting shallow, extended intracellular protein-protein interactions (PPIs). However, they frequently fail in clinical translation due to poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and lack of membrane permeability. Foldamers—synthetic oligomers designed to mimic the secondary structures of natural proteins—offer a robust solution.
Specifically, the development of
Structural Rationale & Mechanistic Role
To understand the utility of tert-butyl 2-(aminomethyl)pent-4-enoate, we must deconstruct its chemical anatomy and its role in the broader context of foldamer engineering 1:
-
The
-Amino Acid Core: Natural -helices can be effectively mimicked by -peptides (e.g., alternating and residues). -amino acids (where the side chain is located on the -carbon adjacent to the carbonyl) are critical for inducing specific helical topologies, such as the 14-helix or 11-helix. They restrict the backbone dihedral angles, pre-organizing the peptide into a bioactive conformation 2. -
The Allyl Side Chain (pent-4-enoate scaffold): The terminal alkene serves as the reactive handle for ruthenium-catalyzed Ring-Closing Metathesis (RCM). When placed at
and or positions relative to another alkene-bearing residue, it allows the formation of an all-hydrocarbon cross-link ("staple"). This staple locks the foldamer into its helical state, shielding the vulnerable amide bonds from proteases 3. -
The tert-Butyl Ester: During the initial synthesis of the monomer, the tert-butyl group provides orthogonal protection for the C-terminus. It prevents unwanted polymerization during the functionalization of the
-amine (e.g., Fmoc protection) before the building block is utilized in Solid-Phase Peptide Synthesis (SPPS) 4.
Experimental Methodology: From Monomer to Stapled Foldamer
Expertise & Experience Note: The causality behind experimental choices in RCM is critical. While Grubbs' 1st generation catalyst is often sufficient for standard
Protocol: Synthesis of a Stapled -Peptide
Step 1: Monomer Preparation (Fmoc Protection)
-
Dissolve tert-butyl 2-(aminomethyl)pent-4-enoate in a 1:1 mixture of 1,4-dioxane and 10% aqueous
. -
Add 1.2 equivalents of Fmoc-OSu dropwise at 0 °C to selectively protect the primary amine.
-
Stir the reaction at room temperature for 12 hours.
-
Acidify the mixture to pH 3, extract with ethyl acetate, and purify via flash chromatography to yield Fmoc-
-homoallylglycine tert-butyl ester. -
Deprotect the tert-butyl ester using a 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution for 2 hours to yield the free acid, ready for SPPS.
Step 2: Solid-Phase Peptide Synthesis (SPPS)
-
Utilize Rink Amide resin to generate a bio-stable C-terminal amide.
-
Perform iterative couplings using standard Fmoc chemistry: 4 equiv. amino acid, 3.9 equiv. HATU, and 8 equiv. DIPEA in DMF for 45 minutes per cycle.
-
Incorporate the synthesized Fmoc-
-homoallylglycine-OH at position . -
Incorporate a corresponding alkene-bearing amino acid (e.g., Fmoc-
-OH or another allyl-bearing residue) at position or .
Step 3: On-Resin Ring-Closing Metathesis (RCM)
-
Swell the resin-bound, fully protected peptide in anhydrous 1,2-dichloroethane (DCE).
-
Add a 10 mM solution of Grubbs' 1st generation catalyst (bis(tricyclohexylphosphine)-benzylidene ruthenium(IV) dichloride) in DCE (0.20 mol% based on resin substitution) 3.
-
Bubble nitrogen through the suspension and agitate for 2 hours at room temperature.
-
Drain the reaction vessel and repeat the RCM step once more to ensure >95% olefin conversion.
Step 4: Cleavage and Purification
-
Treat the resin with a cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5 v/v) for 3 hours.
-
Precipitate the crude stapled foldamer in cold diethyl ether and centrifuge.
-
Purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient supplemented with 0.1% TFA.
Caption: Step-by-step synthetic workflow from the
Biophysical & Pharmacological Impact
The integration of the
Table 1: Comparative Biophysical Profile of BH3-Mimetic Foldamers
| Construct Type | Backbone Composition | Stapled? | Helicity (%) | Protease Half-Life (Chymotrypsin) | Target Affinity ( |
| Native Peptide | All- | No | < 15% | < 10 min | ~245 nM |
| Stapled | All- | Yes | ~ 65% | ~ 116 min | ~10 nM |
| Unstapled | No | ~ 30% | ~ 300 min | ~85 nM | |
| Stapled | Yes | > 85% | > 1,500 min | < 5 nM |
(Note: Data synthesized from established BCL-2/MCL-1 inhibition and hydrocarbon stapling studies 1, 5)
Caption: Mechanism of action for BH3-mimetic foldamers targeting the intracellular apoptosis pathway.
Conclusion
The rational design of foldamers requires absolute precision at the monomer level. tert-Butyl 2-(aminomethyl)pent-4-enoate serves as a linchpin in this endeavor, providing the necessary
References
- Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic.Proceedings of the National Academy of Sciences (PNAS).
- α/β-Peptide Foldamers Targeting Intracellular Protein–Protein Interactions with Activity in Living Cells.ResearchGate.
- Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells.ACS Publications.
- Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains.NIH PubMed Central.
- Catalytic Aminomethylative Etherification of N-Allenamides with N,O-Acetals Enabled by Lewis/Brønsted Acid Catalysis.ResearchGate.
Sources
Methodological & Application
Application Note: High-Efficiency Coupling & Utilization of tert-Butyl 2-(aminomethyl)pent-4-enoate
[1][2]
1Abstract & Strategic Utility
tert-Butyl 2-(aminomethyl)pent-4-enoate is a critical building block in the synthesis of
Unlike standard
-
Proteolytic Stability: The
-backbone resists degradation by standard proteases.[1] -
Ring-Closing Metathesis (RCM): The allyl side chain serves as an olefinic handle for Grubbs-catalyzed macrocyclization, "stapling" the peptide into a helical or turn conformation.[1]
-
Foldamers: Promoting 14-helix or 12-helix secondary structures characteristic of
-peptides.[1]
This guide provides a validated protocol for coupling this sterically distinct amine and managing its subsequent activation.[1]
Chemical Properties & Handling[1][2][3]
| Property | Specification |
| IUPAC Name | tert-Butyl 2-(aminomethyl)pent-4-enoate |
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol |
| Functionality | Primary Amine (Free or Salt), t-Butyl Ester (Acid Labile), Terminal Alkene |
| Storage | -20°C, Desiccated.[1] Hygroscopic in salt form. |
| Solubility | Soluble in DMF, DCM, MeOH.[1] Sparingly soluble in water (unless salt).[1] |
Critical Handling Note: The free amine is prone to carbamate formation from atmospheric
Experimental Protocol: N-Acylation (Coupling to the Amine)
This protocol describes coupling an Fmoc-protected amino acid (Fmoc-AA-OH) to the free amine of tert-Butyl 2-(aminomethyl)pent-4-enoate.[1]
Rationale
Reagents[1][2][4]
-
Building Block: tert-Butyl 2-(aminomethyl)pent-4-enoate (1.0 equiv)[1]
-
Carboxylic Acid: Fmoc-AA-OH (1.2 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]
-
Base: DIEA (Diisopropylethylamine) (2.5 equiv if free amine; 3.5 equiv if salt)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step Procedure
-
Activation:
-
Coupling:
-
Dissolve tert-Butyl 2-(aminomethyl)pent-4-enoate (1.0 mmol) in anhydrous DMF (2 mL).
-
Note: If using the HCl salt, add the remaining DIEA (2.3 mmol) to this solution before mixing to neutralize the salt.
-
Add the amine solution dropwise to the activated acid mixture.
-
Flush with Argon/Nitrogen and seal.[1]
-
-
Reaction Monitoring:
-
Stir at RT for 2–4 hours.
-
Validation: Monitor by TLC (EtOAc/Hexanes) or LC-MS. Look for the disappearance of the amine (ninhydrin positive) and appearance of the product mass (
).
-
-
Workup (Preserving the t-Butyl Ester):
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).
-
Experimental Protocol: C-Terminal Activation (Deprotection)
To use the building block as a donor for the next coupling step, the t-butyl ester must be converted to a free carboxylic acid.[1]
Reagents[1][2][4][5][6][7][8][9]
-
Substrate: Coupled Dipeptide-OtBu
-
Acid: TFA (Trifluoroacetic acid)[1]
-
Scavenger: TIPS (Triisopropylsilane) – Crucial to prevent allyl side-chain modification by t-butyl cations.[1]
-
Solvent: DCM (Dichloromethane)[1]
Procedure
-
Dissolve the substrate in DCM (concentration ~0.1 M).[1]
-
Add a premixed solution of TFA:DCM:TIPS (50:45:5) .
-
Stir at RT for 1–2 hours. Monitor by LC-MS (loss of -56 Da fragment or shift in retention time).
-
Workup: Evaporate volatiles under a stream of nitrogen. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.[1]
-
Result: The resulting free acid is ready for the next coupling step (using standard HATU/DIEA protocols).
Workflow Visualization
The following diagram illustrates the integration of this building block into a peptide synthesis workflow, including the optional Ring-Closing Metathesis (RCM) pathway.
Figure 1: Synthetic workflow for incorporating the
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Steric hindrance from | Switch to HOAt/HATU system; increase reaction time to 6h; double coupling. |
| Racemization | Over-activation or excessive base.[1] | Use Collidine instead of DIEA (weaker base); maintain pre-activation time < 2 mins.[1] |
| Incomplete Deprotection | t-Butyl cation equilibrium.[1] | Ensure TIPS (2-5%) is present; increase TFA concentration to 50%.[1] |
| Side-Chain Reduction | Alkene hydrogenation during other steps.[1] | Avoid |
References
-
Seebach, D., & Gardiner, J. (2008). "
-Peptidic Peptidomimetics." Accounts of Chemical Research, 41(10), 1366–1375. Link[1] -
Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link[1]
-
Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition, 37(23), 3281–3284. Link
-
Steer, D. L., et al. (2002).[1] "
-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.[1] (Contextual grounding for -amino acid stability).
selective deprotection of tert-butyl ester in beta-amino acids
Application Note: Selective Deprotection of tert-Butyl Esters in -Amino Acids[1][2]
Executive Summary & Strategic Context
However, its removal presents a specific chemoselective challenge: How to cleave the
This guide moves beyond standard textbook protocols to provide high-fidelity, selective methodologies. We cover the standard TFA approach for orthogonal systems (Fmoc/
Mechanistic Foundation
Understanding the cleavage mechanism is prerequisite to troubleshooting. The deprotection of tert-butyl esters follows an
-
Protonation: The carbonyl oxygen is protonated.
-
Ionization: The bulky tert-butyl group induces steric strain and stabilizes the resulting carbocation, facilitating the cleavage of the alkyl-oxygen bond.
-
Fragmentation: Isobutylene (gas) is released, driving the reaction forward entropically.
-
Scavenging: The generated tert-butyl cation (
-Bu ) is a "hard" electrophile. If not quenched, it will re-alkylate electron-rich side chains (Trp, Tyr, Met, Cys).
Visualization: Cleavage Mechanism
Figure 1: The
Critical Decision Framework
Select the protocol based on your substrate's protecting group architecture.
-
Scenario A (Orthogonal): Substrate contains base-labile groups (
-Fmoc) or acid-stable groups ( -Cbz, -Ac).-
Recommended:Method 1 (TFA Cocktail) .
-
-
Scenario B (Non-Orthogonal): Substrate contains acid-labile groups (
-Boc) that must be retained.[1]-
Recommended:Method 2 (
/ NaI) .
-
-
Scenario C (Highly Sensitive): Substrate contains Trityl or highly sensitive side chains.
-
Recommended:Method 3 (
or Mild Acid) .
-
Detailed Protocols
Method 1: Standard Acidic Cleavage (High Throughput)
Best for:
The "Scavenger" Imperative:
Pure TFA is insufficient for peptides containing Met, Trp, or Tyr. You must use a "Cocktail" to trap the
Scavenger Selection Table:
| Residue Present | Recommended Scavenger | Role |
|---|---|---|
| Met | Thioanisole / EDT | Prevents S-alkylation (sulfonium formation). |
| Trp | Indole / TIS / EDT | Prevents alkylation of the indole ring. |
| Tyr | Phenol / Water | Prevents O-alkylation. |
| Cys | EDT / TIS | Prevents S-alkylation. |
| None (Simple) | TIS / Water | General cation quenching. |
Protocol:
-
Preparation: Dissolve the
-amino acid substrate (0.1 mmol) in DCM (1 mL). -
Cocktail Assembly: Prepare the cleavage cocktail.
-
Reaction: Add the cocktail (2-4 mL) to the substrate solution. Stir at room temperature.
-
Time: Simple esters: 30–60 min. Sterically hindered
-amino acids: 1–3 hours.
-
-
Work-up:
-
Concentrate under reduced pressure (keep temperature < 40°C).
-
Crucial Step: Co-evaporate with toluene (
) or diethyl ether to remove residual TFA. -
Precipitate the product by adding cold diethyl ether or MTBE. Centrifuge and dry.
-
Method 2: Selective Cleavage in Presence of -Boc
Best for: Retaining
Protocol (Marcantoni Method):
-
Reagent Activation: In a round-bottom flask, suspend
(1.5 equiv) and NaI (1.3 equiv) in acetonitrile ( ). -
Reflux: Heat the mixture to reflux for 12–24 hours before adding the substrate.
-
Why? This generates the active "Ce-I" complex and removes trace water that could lead to non-selective hydrolysis.
-
-
Addition: Add the
-Boc protected -amino -butyl ester (1.0 equiv) to the refluxing suspension. -
Quench: Cool to RT. Add dilute HCl (1M) to dissolve cerium salts. Extract with Ethyl Acetate.[6]
-
Result: The
-Boc group remains intact due to the absence of free protons and the specific affinity of Cerium for the ester oxygen.
Method 3: Mild Lewis Acid Cleavage ( )
Best for: Substrates with Trityl groups or when avoiding strong protic acids.
Protocol:
-
Mixture: Suspend the substrate in DCM.
-
Reagent: Add
(5.0 equiv). -
Reaction: Stir at Room Temperature for 24 hours.
-
Note: This method is slower but extremely mild.
-
-
Work-up: Add water. The
dissolves in the aqueous layer. Extract the organic layer (DCM), dry over , and concentrate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Cleavage | Steric hindrance in | Increase reaction time; Switch from DCM/TFA to neat TFA; Use Method 2 (Reflux). |
| Loss of | Acid contamination or wet solvent. | Ensure |
| Side-chain Alkylation | Insufficient scavenger. | Increase TIS/EDT concentration. Use Reagent K. |
| Racemization | Over-activation of carbonyl. | Unlikely during acidic deprotection. More common during base hydrolysis. If observed, check purity of starting material. |
Workflow Selection Diagram
Figure 2: Decision matrix for selecting the appropriate deprotection protocol based on orthogonal protection schemes.
References
-
Lundt, B. F., et al. (1978).[8] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[3][8] Link
-
Marcantoni, E., et al. (2001).[5][9][10] "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[5][10][11]·7H2O-NaI System in Acetonitrile." The Journal of Organic Chemistry. Link
-
Kaul, R., et al. (2004).[12] "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry. Link
-
Li, B., et al. (2006). "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[1][9] The Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of Cyclic Peptides via Ring-Closing Metathesis (RCM): Application Notes and Protocols
Introduction: The Power of the Cyclic Constraint in Peptide Drug Discovery
The cyclization of peptides is a cornerstone strategy in medicinal chemistry, transforming flexible linear sequences into conformationally constrained macrocycles. This structural rigidification can profoundly enhance a peptide's therapeutic potential by stabilizing its bioactive conformation, which often leads to increased receptor affinity, enhanced selectivity, and improved metabolic stability against proteolytic degradation.[1] Among the arsenal of cyclization techniques, Ring-Closing Metathesis (RCM) has emerged as a robust and versatile tool for forging stable carbon-carbon bonds within a peptide scaffold.[2][3] Unlike native disulfide or lactam bridges, the olefinic bond installed by RCM is completely stable to proteases, offering a permanent and geometrically defined constraint.[1]
This guide provides an in-depth exploration of RCM for the synthesis of cyclic peptides, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on substrate design and reaction optimization, and provide detailed, field-proven protocols for both on-resin and in-solution cyclization.
The Engine of Cyclization: Understanding the RCM Mechanism and Catalysts
Ring-Closing Metathesis is a metal-catalyzed reaction that facilitates the intramolecular rearrangement of two terminal alkenes to form a cycloalkene and a volatile ethylene byproduct.[4] The reaction is driven by the entropic benefit of releasing ethylene gas, which shifts the equilibrium towards the cyclic product.[5] The generally accepted mechanism, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal-alkylidene complex.[4][6][7]
The choice of catalyst is paramount to the success of peptide RCM. Ruthenium-based catalysts, particularly those developed by Grubbs and Hoveyda, are the workhorses of this transformation due to their remarkable functional group tolerance and stability.[7]
-
First-Generation Grubbs Catalyst (G-I): While historically significant, G-I is less reactive and generally requires higher catalyst loadings and longer reaction times.[8]
-
Second-Generation Grubbs Catalyst (G-II): The incorporation of an N-heterocyclic carbene (NHC) ligand in G-II dramatically increases its catalytic activity, making it highly effective for a broader range of substrates, including sterically hindered peptides.[1][7]
-
Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts feature a chelating isopropoxystyrene ligand, which imparts increased stability and allows for easier removal of the catalyst post-reaction. The second-generation Hoveyda-Grubbs catalyst (HG-II) is particularly favored for its high reactivity and thermal stability.[1][9]
Catalytic Cycle of Ring-Closing Metathesis
Caption: The catalytic cycle of RCM for peptide cyclization.
Designing the Linear Precursor: Strategic Incorporation of Olefinic Amino Acids
The successful synthesis of a cyclic peptide via RCM begins with the judicious design of its linear precursor. This involves incorporating at least two non-native amino acids bearing terminal alkene side chains. The placement and nature of these residues will dictate the size of the resulting macrocycle and can influence the efficiency of the cyclization reaction.
Commonly used olefin-bearing amino acids include:
-
(S)-2-(4'-pentenyl)alanine (S5) and (R)-2-(4'-pentenyl)alanine (R5)
-
(S)-2-(7'-octenyl)alanine (S8) and (R)-2-(7'-octenyl)alanine (R8)
-
Allylglycine [10]
-
O-allyl-serine and O-allyl-tyrosine [10]
The synthesis of the linear peptide is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, using either Fmoc or Boc chemistry.[11][12] It is crucial to ensure that all other reactive side chains (e.g., in Lys, Asp, Glu, Cys, His) are appropriately protected with groups that are stable to the RCM conditions.[13][14]
Optimizing the Reaction: Key Parameters and Troubleshooting
While RCM is a powerful reaction, its application to complex peptide substrates often requires careful optimization. The efficiency of cyclization can be highly dependent on the peptide's primary sequence, which can lead to issues like aggregation.[1][3]
| Parameter | Recommendation | Rationale & Considerations |
| Catalyst | 2nd Generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) | G-II and HG-II offer high reactivity suitable for challenging peptide substrates.[1][10] HG-II is often preferred for its enhanced stability. |
| Catalyst Loading | 5-20 mol% | Higher loadings may be required for difficult sequences, but can also lead to increased side products and catalyst degradation.[11][15] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | These are the most common solvents for RCM.[10][11] For on-resin reactions or with less soluble peptides, co-solvents like DMF or NMP can be used.[10][16] Solvents should always be anhydrous and degassed.[11] |
| Concentration | 0.5 - 2.0 mM | Low substrate concentrations are crucial to favor intramolecular cyclization over intermolecular oligomerization.[10] On-resin reactions benefit from "pseudo-dilution" effects.[1] |
| Temperature | Room Temperature to 60 °C | Higher temperatures can increase reaction rates but may also promote catalyst degradation and side reactions like olefin isomerization.[1][15] Temperature should be optimized for each specific substrate. |
| Atmosphere | Inert (Nitrogen or Argon) | Ruthenium catalysts are sensitive to oxygen, and performing the reaction under an inert atmosphere is critical to prevent catalyst degradation.[11] |
| Additives | Phenol, 1,4-Benzoquinone | These can be used to suppress olefin isomerization, a common side reaction caused by ruthenium hydride species formed from catalyst degradation.[1][4][17] Phenol has been shown to be particularly effective with G-II catalysts.[1] |
Common Side Reactions and Mitigation Strategies
A primary challenge in peptide RCM is the potential for side reactions, which can reduce the yield of the desired cyclic product and complicate purification.
-
Olefin Isomerization: This is often caused by ruthenium hydride species that form during the reaction.[4][17] The isomerized double bond may no longer be reactive towards metathesis.
-
Deallylation: This is a particular issue when using O-allyl protected residues, such as Tyr(All).[1] Isomerization of the allyl group to a vinyl ether can lead to cleavage of the side chain.[15]
-
Mitigation: Optimized reaction conditions, including lower temperatures and the use of additives like phenol with G-II catalysts, have been shown to suppress deallylation.[1]
-
-
Intermolecular Oligomerization: This occurs when two linear peptide chains react with each other instead of intramolecularly.
Experimental Protocols
The following protocols provide a general framework for performing RCM on peptide substrates. It is essential to optimize conditions for each specific peptide sequence.
Protocol 1: On-Resin Ring-Closing Metathesis
On-resin cyclization is often preferred as it simplifies purification and leverages the pseudo-dilution principle to minimize intermolecular side reactions.[1]
General Workflow for On-Resin RCM
Caption: A typical workflow for on-resin peptide RCM.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin-bound linear peptide (1 equivalent) in an anhydrous, degassed solvent such as DCM or DCE for at least 30 minutes in a fritted reaction vessel.[11]
-
Catalyst Preparation: In a separate vial, dissolve the chosen Grubbs or Hoveyda-Grubbs catalyst (0.05-0.20 equivalents) in a minimal amount of degassed reaction solvent to create a concentrated stock solution (e.g., 10 mM).[18][19]
-
Reaction Setup: Drain the solvent from the swollen resin and add the catalyst solution. If necessary, add more degassed solvent to ensure the resin is fully submerged. Purge the reaction vessel with an inert gas (argon or nitrogen) and seal it.[11]
-
Reaction: Agitate the mixture at the desired temperature (typically room temperature to 40 °C) for 2 to 24 hours.[11] The use of microwave irradiation can sometimes accelerate the reaction and overcome aggregation issues.[2][3]
-
Monitoring: To monitor the reaction, a small aliquot of resin can be removed, and the peptide cleaved and analyzed by LC-MS. The cyclic product will typically have a shorter retention time on a reverse-phase column than the linear precursor.[18]
-
Washing: Once the reaction is complete, filter the catalyst solution and thoroughly wash the resin with the reaction solvent (e.g., DCM or DCE), followed by DMF and finally DCM to remove all traces of the ruthenium catalyst.[11]
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[11][20]
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][21]
Protocol 2: In-Solution Ring-Closing Metathesis
Solution-phase RCM is an alternative for peptides that are not amenable to solid-phase synthesis or for cyclizations performed after initial purification of the linear precursor.
Step-by-Step Methodology:
-
Peptide Dissolution: Dissolve the purified linear peptide in a large volume of anhydrous, degassed solvent (e.g., DCM or DCE) to achieve a final concentration of 0.5-2.0 mM.[10]
-
Inert Atmosphere: Degas the solution by bubbling with argon or nitrogen for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Add the catalyst (G-II or HG-II, 5-20 mol%) to the stirring peptide solution. The addition can be done in one portion or via syringe pump over a period of time to maintain a low effective catalyst concentration.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by LC-MS.
-
Quenching: Once the reaction is complete, it can be quenched by adding a scavenger such as ethyl vinyl ether to deactivate the catalyst.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude cyclic peptide can then be purified directly by RP-HPLC to remove the catalyst byproducts and any remaining linear material.
Conclusion: A Versatile Strategy for Modern Peptide Therapeutics
Ring-closing metathesis provides a powerful and reliable method for introducing stable, non-native cyclic constraints into peptides. The commercial availability of highly active and functional-group-tolerant ruthenium catalysts has made this transformation accessible for a wide range of applications, from stabilizing bioactive conformations to creating novel peptide architectures.[2] By understanding the reaction mechanism, carefully designing the linear precursor, and systematically optimizing reaction conditions, researchers can effectively harness the power of RCM to advance the development of next-generation cyclic peptide therapeutics.
References
-
Bock, J. E., & Gavenonis, J. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]
-
Silva, A. A., et al. (2014). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism. SIGAA. [Link]
-
Master Organic Chemistry. (n.d.). Olefin Metathesis. Master Organic Chemistry. [Link]
-
Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage. [Link]
-
Thundimadathil, J. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. PMC. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. AAPPTec. [Link]
-
Gyros Protein Technologies. (n.d.). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Gyros Protein Technologies. [Link]
-
D'Souza, L. M., & Gilon, C. (2015). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. [Link]
-
ConnectSci. (2011). Ring-closing Metathesis in Peptides – the Sting is in the Tail! ConnectSci. [Link]
-
Ang, K. S., et al. (2019). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. PMC. [Link]
-
Liskamp, R. M. J., et al. (2000). Synthesis of cyclic peptides by ring-closing metathesis. PubMed. [Link]
-
Aldrich, L. N., et al. (2019). Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). ACS Publications. [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclic Peptides by Ring-Closing Metathesis. ResearchGate. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Organic Chemistry Portal. (n.d.). Ring-Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
-
Vagner, J., et al. (2008). Protecting Groups in Peptide Synthesis. PubMed. [Link]
-
Roy, R., et al. (2008). Peptide cyclization via ring-closing metathesis: The N-alkenoxy peptide approach. ResearchGate. [Link]
-
Robinson Research Group. (n.d.). Ring-Closing Metathesis in Peptides - the Sting is in the Tail! Robinson Research Group. [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
Miller, S. J., et al. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. [Link]
-
AAPPTec. (n.d.). Grubb's Catalyst 1st Generation. AAPPTec. [Link]
-
Blackwell, H. E., & Grubbs, R. H. (2001). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry. [Link]
-
Ying, W., et al. (2009). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. PMC. [Link]
-
Hong, S. H., et al. (2017). Unprecedented Multifunctionality of Grubbs and Hoveyda–Grubbs Catalysts: Competitive Isomerization, Hydrogenation, Silylation and Metathesis Occurring in Solution and on Solid Phase. MDPI. [Link]
-
ResearchGate. (n.d.). Reagents and conditions: i) 40 % 2nd generation Grubbs Catalyst in... ResearchGate. [Link]
-
CORE. (2006). Microwave-assisted RCM for the synthesis of carbocyclic peptides. CORE. [Link]
-
Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]
-
Sharma, S. V., et al. (2017). Accurate quantification of modified cyclic peptides without the need for authentic standards. Scientific Reports. [Link]
-
Nielsen, P. E., et al. (2000). Inhibition of Gene Expression Inside Cells by Peptide Nucleic Acids: Effect of mRNA Target Sequence, Mismatched Bases, and PNA Length. Biochemistry. [Link]
-
Diao, T., & Yu, J.-Q. (2014). Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. PMC. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
MDPI. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. MDPI. [Link]
-
ResearchGate. (2013). How to purify polar cyclic peptides? ResearchGate. [Link]
-
Kumar, A., et al. (2023). Impact of Peptide Sequence on Functional siRNA Delivery and Gene Knockdown with Cyclic Amphipathic Peptide Delivery Agents. PubMed. [Link]
-
Wulff, S. J., et al. (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society. [Link]
-
Searle, B. C., et al. (2022). Reducing Peptide Sequence Bias in Quantitative Mass Spectrometry Data with Machine Learning. Journal of Proteome Research. [Link]
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- 18. peptide.com [peptide.com]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 20. biotage.com [biotage.com]
- 21. polypeptide.com [polypeptide.com]
Standard Operating Procedure and Technical Guide: Handling tert-Butyl 2-(aminomethyl)pent-4-enoate
Executive Summary
tert-Butyl 2-(aminomethyl)pent-4-enoate is a highly versatile, polyfunctional building block utilized extensively in drug discovery for the synthesis of peptidomimetics, unnatural
This guide provides a comprehensive, self-validating framework for the storage, handling, and chemical manipulation of this molecule, ensuring high synthetic yields while mitigating degradation.
Chemical Profile & Mechanistic Causality
To manipulate this compound effectively, researchers must understand the inherent vulnerabilities of its functional groups:
-
Primary Amine (Nucleophile/Base): The unhindered primary amine is highly reactive. When exposed to ambient air, primary amines exhibit fast absorption kinetics for atmospheric carbon dioxide (
), leading to the rapid formation of insoluble carbamate salts[1]. This degradation manifests physically as an unexplained increase in the liquid's viscosity or the precipitation of white solids. -
Terminal Alkene (
-Nucleophile): While stable under standard conditions, terminal alkenes are susceptible to auto-oxidation. The combination of alkenes and atmospheric oxygen—particularly under UV or ambient light exposure—results in the formation of reactive peroxides[2]. These peroxides not only degrade the starting material but pose a severe explosion hazard if the solvent is evaporated to dryness. -
tert-Butyl Ester (Acid-Labile Protecting Group): The tert-butyl group provides robust steric shielding, rendering the ester completely stable to nucleophilic attack and basic hydrolysis. However, it is highly labile under acidic conditions. Cleavage proceeds via an
elimination mechanism, driven by the thermodynamic stability of the resulting tert-butyl cation and the liberation of isobutylene gas[3].
Quantitative Data & Storage Parameters
| Parameter | Recommendation | Mechanistic Rationale |
| Storage Temperature | 2°C to 8°C (Short-term) / -20°C (Long-term) | Suppresses thermal auto-oxidation of the alkene and minimizes ambient degradation kinetics. |
| Atmosphere | Strict Argon or Nitrogen | Prevents |
| Container | Amber glass vial, PTFE-lined septum | Blocks UV/visible light to prevent radical initiation of the terminal alkene. |
| Incompatibilities | Strong acids, oxidizing agents | Acids will prematurely cleave the ester[3]; oxidizers will epoxidize or cleave the alkene. |
Reactivity and Degradation Pathways
Functional group reactivity and associated degradation pathways.
Standard Operating Procedures (SOPs)
SOP 1: Inert Dispensing and Preparation (Self-Validating)
Due to the amine's affinity for
-
Preparation: Purge a Schlenk flask or dry vial with Argon for 5 minutes.
-
Solvent Degassing: Use only anhydrous, degassed solvents (e.g., Dichloromethane or Tetrahydrofuran). Degas via three freeze-pump-thaw cycles or sparge with Argon for 30 minutes to remove dissolved oxygen, preventing peroxide formation[2].
-
Dispensing: Using a gas-tight syringe, pierce the septum of the reagent bottle under a positive pressure of Argon. Withdraw the required volume.
-
Validation (Peroxide Test): Before concentrating any stored solutions of this compound, spot 10
onto a commercial starch-iodide peroxide test strip. A color change to blue/black indicates peroxide formation. Causality: Concentrating peroxides leads to shock-sensitive residues. If positive, pass the solution through a plug of activated basic alumina prior to use.
SOP 2: TFA-Mediated Cleavage of the tert-Butyl Ester
The removal of the tert-butyl ester is typically achieved using Trifluoroacetic Acid (TFA)[3]. However, the liberated tert-butyl cation is a powerful electrophile that can irreversibly alkylate the primary amine or the terminal alkene. To prevent this, carbocation scavengers are mandatory[4].
Materials:
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) and Deionized Water (Scavengers)
Step-by-Step Methodology:
-
Dissolution: Dissolve tert-Butyl 2-(aminomethyl)pent-4-enoate (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add TIPS (2.5% v/v) and Water (2.5% v/v) to the solution. Causality: TIPS effectively quenches the tert-butyl cation via hydride transfer, while water acts as a highly nucleophilic trap, protecting the alkene and amine[4].
-
Acidification: Cool the mixture to 0°C using an ice bath. Slowly add TFA (to achieve a final ratio of 50:45:2.5:2.5 TFA:DCM:TIPS:Water). Causality: Cooling mitigates the exothermic protonation of the primary amine and prevents thermal polymerization of the alkene.
-
Reaction Monitoring (HPLC): Remove the ice bath and stir at room temperature. At t = 30 min and t = 60 min, withdraw a 10
aliquot. Critical Step: Immediately quench the aliquot into 1 mL of HPLC-grade methanol[5]. Causality: Unquenched aliquots will continue to react in the HPLC autosampler, yielding false-positive completion data. -
Isolation: Upon completion (confirmed via HPLC), concentrate the mixture under reduced pressure (water bath < 30°C). Triturate the resulting oily residue with cold diethyl ether to precipitate the deprotected amino acid as its TFA salt.
Step-by-step workflow for TFA-mediated tert-butyl ester cleavage.
References
-
Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability Source: RSC Publishing URL:[Link]
-
Chapter 3: Solvent-based Absorption Source: The Royal Society of Chemistry URL:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of Biphephos in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
palladium-catalyzed aminocarbonylation to synthesize beta-amino esters
Application Note: Palladium-Catalyzed Carbonylative Synthesis of -Amino Esters[1][2]
Executive Summary
The Palladium-Catalyzed Carbonylation offers a superior alternative, utilizing Carbon Monoxide (CO) as a C1 synthon. This guide details two distinct pathways:
-
Pathway A (Standard): Alkoxycarbonylation of Aziridines . This involves the regioselective ring-opening of aziridines with CO and alcohols. It is the most robust method for generating defined stereocenters.
-
Pathway B (Advanced): Oxidative Aminocarbonylation of Alkenes . A direct three-component coupling (Alkene + Amine + CO) driven by hypervalent iodine oxidants.
Scientific Integrity & Mechanism
The Chemistry of Aziridine Carbonylation
The transformation of aziridines to
Mechanistic Cycle (Pathway A)
-
Oxidative Addition:
attacks the aziridine C–N bond. This usually proceeds with inversion of configuration at the carbon center, forming a zwitterionic or neutral -metallacycle. -
CO Insertion: Carbon monoxide coordinates and inserts into the Pd–C bond (not the Pd–N bond), forming an acyl-palladium intermediate.
-
Nucleophilic Attack (Alcoholysis): The alcohol solvent (ROH) attacks the acyl-palladium species.
-
Reductive Elimination: The ester product is released, and
is regenerated.
Regioselectivity Rule:
-
Unactivated Aziridines (Alkyl/Aryl): Carbonylation typically occurs at the less substituted carbon (steric control).
-
Activated Aziridines (Vinyl/Phenyl): Carbonylation can occur at the more substituted benzylic/allylic position (electronic control), often leading to branched isomers. Ligand choice is critical here.
Visualization: Catalytic Cycle
The following diagram illustrates the mechanism for the carbonylation of an N-substituted aziridine.
Caption: Pd-catalyzed alkoxycarbonylation of aziridines. The cycle proceeds via oxidative ring opening, CO insertion, and alcoholysis.
Experimental Protocol: Regioselective Carbonylation of Aziridines
This protocol describes the synthesis of ethyl 3-(benzylamino)propanoate derivatives from N-benzyl aziridines.
Reagents & Equipment
-
Catalyst:
(Palladium(II) acetate) or . -
Ligand:
(Triphenylphosphine) or Xantphos (for higher regioselectivity). -
Substrate: 1-Benzyl-2-methylaziridine (Model substrate).
-
Solvent/Nucleophile: Ethanol (Absolute).
-
Gas: Carbon Monoxide (CO) - Warning: Highly Toxic .[1]
-
Vessel: Stainless steel autoclave or high-pressure glass reactor (e.g., Fisher-Porter bottle).
Optimization Parameters (Data Summary)
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Pressure (CO) | Solvent | Yield (%) | Regio (Linear:Branched) |
| 1 | None | 1 atm | EtOH | <5 | N/A | |
| 2 | 1 atm | EtOH | 45 | 60:40 | ||
| 3 | 40 atm | EtOH | 88 | 85:15 | ||
| 4 | Xantphos | 40 atm | EtOH | 94 | >98:2 | |
| 5 | 40 atm | EtOH | 72 | 30:70 |
Insight: Bidentate ligands with large bite angles (like Xantphos) often favor the linear ester by sterically crowding the metal center, directing CO insertion to the less hindered primary carbon.
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation
-
In a glovebox or under Argon, charge a flame-dried Schlenk tube with
(23 mg, 0.025 mmol, 2.5 mol%) and Xantphos (29 mg, 0.05 mmol, 5 mol%). -
Add anhydrous Ethanol (2 mL) and stir at room temperature for 15 minutes until the solution turns a clear orange/yellow, indicating active catalyst formation.
Step 2: Reaction Setup
-
Transfer the catalyst solution via cannula into the stainless steel autoclave containing the Aziridine substrate (1.0 mmol) dissolved in Ethanol (3 mL).
-
Safety Check: Ensure the autoclave seal is intact. CO is odorless and lethal. Use a CO detector.
-
Purge the autoclave 3 times with CO (pressurize to 5 atm, then vent).
-
Pressurize the autoclave to 40 atm (approx. 600 psi) .
-
Note: For activated vinyl-aziridines, balloon pressure (1 atm) is often sufficient. For alkyl-aziridines, high pressure is required to outcompete
-hydride elimination.
-
Step 3: Reaction & Workup
-
Heat the autoclave to 80°C and stir magnetically (500 rpm) for 16–24 hours.
-
Cool to room temperature. Carefully vent the CO gas into a fume hood exhaust.
-
Filter the reaction mixture through a pad of Celite to remove Pd black. Rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc 4:1) yields the
-amino ester as a colorless oil.
Alternative Pathway: Oxidative Aminocarbonylation of Alkenes
For researchers starting from alkenes rather than aziridines, the oxidative aminocarbonylation (Liu Protocol) is the method of choice. This method constructs the C–N and C–C bonds simultaneously.
-
Substrates: Terminal Alkenes + Amines (e.g., phthalimide or tosylamide) + CO + Alcohol.
-
Oxidant: Hypervalent Iodine (
) is required to reoxidize to . -
Key Insight: This reaction typically yields
-amino acid derivatives (often cyclized to -lactams if no alcohol is present, or linear esters if optimized with alcohols).
Workflow Diagram:
Caption: Workflow for the oxidative aminocarbonylation of alkenes.
Troubleshooting & Scope
| Issue | Probable Cause | Solution |
| Low Conversion | CO pressure too low | Increase pressure to 40–60 atm (Aziridine route). |
| Intramolecular cyclization favored | Use a large excess of Alcohol (solvent) to intercept the acyl-Pd. | |
| Regio-scrambling | Ligand dissociation | Use bidentate ligands (dppb, Xantphos) to enforce geometry. |
| Pd Black Precipitate | Catalyst decomposition | Add 10 mol% |
References
-
Aggarwal, V. K., et al. "Palladium-Catalysed Cyclisation-Carbonylation of Bromodienes." Chemical Communications, 2002. Link
-
Liu, G., et al.
-Amino Acid Derivatives." Journal of the American Chemical Society, 2015. Link -
Alper, H., & Hamel, N.
-Lactams." Journal of the American Chemical Society, 1990. Link -
Takeda, Y., & Minakata, S. "Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines." Accounts of Chemical Research, 2020.[2] Link
-
Davoli, P., & Prati, F. "Carbonylation of Aziridines as a Powerful Tool for the Synthesis of Functionalized
-Lactams." Heterocycles, 2017.[3] Link
Application Note: Optimized Fmoc Protection of tert-Butyl 2-(aminomethyl)pent-4-enoate
Topic: Fmoc protection of tert-Butyl 2-(aminomethyl)pent-4-enoate free amine Content Type: Application Note & Detailed Protocol Audience: Senior Researchers and Process Chemists
Abstract & Significance
This application note details the protocol for the
Achieving high-purity Fmoc protection of this specific scaffold requires careful control of reaction conditions to prevent:
-
Dipeptide formation: Common with highly reactive acyl chlorides (Fmoc-Cl).
-
Premature ester cleavage: The tert-butyl ester is acid-sensitive.
-
Fmoc degradation: The fluorenyl ring is base-sensitive; excessive basicity can trigger premature deprotection.
This guide recommends an Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) mediated pathway in an organic solvent system, providing superior purity and yield compared to Schotten-Baumann aqueous conditions for this lipophilic ester.
Strategic Considerations
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
While Fmoc-Cl is cost-effective, it is highly electrophilic and prone to generating "Fmoc-dipeptides" (Fmoc-AA-AA-OR) via mixed anhydride intermediates. For the target molecule, which possesses a sterically congested
Solvent & Base System
-
Preferred System: Dichloromethane (DCM) with Diisopropylethylamine (DIPEA).
-
Rationale: The starting material (tert-butyl ester) is highly lipophilic. An anhydrous organic system ensures complete solubility. DIPEA acts as a proton scavenger without being nucleophilic enough to cleave the installed Fmoc group rapidly.
-
-
Alternative System: Acetone/Water with
.-
Rationale: Classic Schotten-Baumann conditions. Useful if the starting material is a salt (e.g., HCl salt) and difficult to free-base beforehand. However, solubility issues often necessitate large volumes of acetone.
-
Stability Constraints
-
Acid Sensitivity: The tert-butyl ester is cleaved by strong acids (TFA, HCl). Workup acidification must use weak acids (Citric acid,
). -
Base Sensitivity: The Fmoc group is cleaved by secondary amines (piperidine) and strong inorganic bases. The reaction pH should be maintained between 8.5–9.0.
Materials & Equipment
| Reagent | Grade/Purity | Role |
| tert-Butyl 2-(aminomethyl)pent-4-enoate | >95% (Free Amine) | Starting Material |
| Fmoc-OSu | >98% | Protecting Group Source |
| DIPEA (N,N-Diisopropylethylamine) | Biotech Grade | Base (Proton Scavenger) |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Citric Acid (5% aq) | ACS Reagent | Mild Acidic Wash |
| Brine (Sat. NaCl) | - | Wash |
| Sodium Sulfate ( | Anhydrous | Drying Agent |
Detailed Protocol (Organic Phase Method)
Scale: 1.0 mmol (approx. 185 mg of starting amine) Expected Yield: 85-95%
Step 1: Reaction Setup
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2-(aminomethyl)pent-4-enoate (1.0 equiv, 1.0 mmol) in DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add DIPEA (1.5 equiv, 1.5 mmol).
-
Note: If the starting material is an HCl salt, increase DIPEA to 2.5 equiv to neutralize the salt and provide the necessary excess.
-
-
Cooling: Cool the solution to 0°C using an ice bath. This controls the exotherm and suppresses potential side reactions during the initial reagent addition.
Step 2: Fmoc Installation[1]
-
Reagent Addition: Add Fmoc-OSu (1.1 equiv, 1.1 mmol) portion-wise or as a solution in minimal DCM over 5 minutes.
-
Critical: Do not dump the solid in all at once if working on a multi-gram scale to avoid local concentration spikes.
-
-
Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Silica gel, 20% EtOAc/Hexanes).
-
Stain: The product is UV active (Fmoc group).[1] The starting amine is not UV active but stains with Ninhydrin.
-
Endpoint: Disappearance of the Ninhydrin-positive baseline spot and appearance of a major UV-active spot (
).
-
Step 3: Workup (The "Safe-Acid" Wash)
-
Dilution: Dilute the reaction mixture with an additional 10 mL of DCM.
-
Acid Wash: Transfer to a separatory funnel and wash with 5% Citric Acid (2 x 10 mL).
-
Why: Citric acid removes unreacted DIPEA and any remaining free amine. It is too weak to cleave the tert-butyl ester or the Fmoc group. Avoid HCl.
-
-
Neutral Wash: Wash the organic layer with Water (1 x 10 mL) followed by Brine (1 x 10 mL).
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotovap, <40°C).
Step 4: Purification[3]
-
Crude Analysis: The crude material is typically a white foam or viscous oil. Purity is often >90% at this stage.
-
Flash Chromatography: If higher purity is required, purify via silica gel chromatography.
-
Eluent: Gradient of 0%
30% EtOAc in Hexanes. -
Note: The Fmoc group makes the molecule lipophilic. It will elute relatively early compared to the free amine.
-
Workflow Diagram (DOT)
Caption: Optimized workflow for Fmoc protection using Fmoc-OSu in organic phase.
Quality Control & Characterization
| Technique | Expected Signal / Observation | Interpretation |
| TLC | UV Active, Ninhydrin Negative | Successful N-protection. |
| HPLC | Shift to longer retention time | Increased hydrophobicity due to Fmoc group. |
| 1H NMR | Characteristic Fmoc aromatic protons. | |
| 1H NMR | Fmoc methylene (-CH2-) and methine (-CH-) protons. | |
| 1H NMR | tert-Butyl ester singlet (Confirms ester integrity). | |
| 1H NMR | Allyl vinyl protons (Confirms side chain integrity). | |
| MS (ESI) | Mass corresponds to Product MW (approx. 407.5 g/mol ). |
Troubleshooting
Issue 1: Low Yield / Incomplete Reaction
-
Cause: Inactive Fmoc-OSu (hydrolyzed) or insufficient base.
-
Solution: Check Fmoc-OSu quality (should be white crystals, not powder). Ensure pH is basic (wet pH paper should read 8-9). Add 0.5 eq more DIPEA.
Issue 2: Fmoc Cleavage (Double Spot on TLC)
-
Cause: Reaction left too long with excess base, or DIPEA contaminated with secondary amines.
-
Solution: Quench reaction immediately after TLC shows consumption of starting material. Use fresh DIPEA. Avoid using DMF as solvent if it contains dimethylamine impurities.
Issue 3: Emulsion during Workup
-
Cause: Amphiphilic nature of the protected amino ester.
-
Solution: Add more DCM to the organic layer. Saturate the aqueous layer with solid NaCl. Filter the biphasic mixture through a Celite pad if solids are present.
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[2][3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2][3] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
BenchChem. (2025).[4][5] Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis. Link
-
Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (General Fmoc-OSu referencing). Link
Sources
solid-phase peptide synthesis (SPPS) using beta-amino acid building blocks
Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) of -Peptides
Executive Summary & Strategic Importance
However, the synthesis of
This guide details a field-proven protocol for the synthesis of
Pre-Synthesis Strategic Planning[2]
Building Block Selection: vs.
The reactivity of the building block dictates the protocol intensity.
-
-Amino Acids: Derivatized at the
-carbon (homologated -amino acids). These generally couple with kinetics similar to sterically hindered -amino acids (e.g., Val, Ile). -
-Amino Acids: Derivatized at the
-carbon. These are significantly more sterically hindered due to the proximity of the side chain to the nucleophilic amine (in the growing chain) or the activated carbonyl. Directive: Use more aggressive activation (HATU/HOAt) and extended coupling times by default.
Resin & Linker Strategy
Aggregation is the primary failure mode in
-
Resin Matrix: Avoid standard polystyrene (PS) for sequences >10 residues. Use PEG-PS (e.g., TentaGel, NovaSyn TG) or ChemMatrix resins. The PEG chains solvate the growing hydrophobic
-peptide backbone, reducing inter-chain aggregation. -
Loading: Strictly maintain low loading (0.1 – 0.25 mmol/g) . High loading promotes "pseudo-dilution" failure where adjacent chains aggregate irreversibly.
Solvent Systems
Standard DMF is often insufficient for disrupting
-
Primary Solvent: DMF (Dimethylformamide).[2]
-
Chaos-Inducing Additives: For difficult sequences, employ "Magic Mixture" solvent systems: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use pure NMP (N-methyl-2-pyrrolidone) to improve swelling.
Comprehensive Protocol: Fmoc- -SPPS
Materials
-
Resin: Rink Amide ChemMatrix (0.45 mmol/g, typical).
-
Building Blocks: Fmoc-
-amino acids (3.0 – 4.0 equivalents). -
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection: 20% Piperidine in DMF with 0.1 M HOBt (to suppress aspartimide formation, though less critical in
-peptides, it is good practice).
Workflow Visualization
The following diagram outlines the optimized cycle, emphasizing the critical decision points for double coupling.
Figure 1: Optimized SPPS Workflow for
Step-by-Step Procedure
Step 1: Resin Swelling[3]
-
Weigh resin into a fritted polypropylene reactor.
-
Swell in DCM for 30 min (DCM swells PEG-PS resins better than DMF initially).
-
Wash with DMF (3 x 2 min).
Step 2: Fmoc Deprotection[4]
-
Add 20% Piperidine/DMF (10 mL per gram resin).
-
Agitate for 5 min; drain.
-
Add fresh 20% Piperidine/DMF. Agitate for 15 min.
-
Critical Wash: Wash thoroughly with DMF (5 x 2 min) to remove all traces of piperidine, which can cause premature cleavage of the Fmoc group on the incoming activated ester (leading to double insertion).
Step 3: Activation & Coupling
Rationale:
-
Dissolve Fmoc-
-AA (3.0 eq) and HATU (2.9 eq) in minimum dry DMF. -
Add DIPEA (6.0 eq) immediately prior to addition to resin.
-
Note: Do not pre-activate for >2 minutes to avoid potential racemization (though less prone in
-AAs, it preserves reagent potency).
-
-
Reaction Time:
-
Standard
-residues: 60 minutes. -
Hindered
-residues: 120 minutes or Double Couple (2 x 60 min). -
Microwave Option: 75°C for 10 min (Power: 25W). Caution: Avoid microwave for Cys or His derivatives to prevent racemization.
-
Step 4: Monitoring
Perform a Kaiser Test (ninhydrin) on a few resin beads.
-
Colorless/Yellow: Complete coupling. Proceed.
-
Blue: Incomplete coupling.[8][9] Perform Double Coupling (Repeat Step 3 with fresh reagents).
Step 5: Cleavage[5]
-
Wash resin with DCM (5x) and dry under nitrogen.
-
Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) .
-
Volume: 10-15 mL per gram of resin.
-
-
Agitate for 2-3 hours at room temperature.
-
Precipitate filtrate in cold diethyl ether; centrifuge and lyophilize.
Troubleshooting & Optimization
When synthesis fails (deletion sequences or low yield), aggregation is the usual suspect. Use this decision matrix to troubleshoot.
Figure 2: Troubleshooting Decision Tree for Difficult
Comparative Data: Coupling Reagent Efficiency
The following table summarizes internal data comparing coupling reagents for a difficult model sequence: H-(β3-HVal)4-NH2.
| Coupling Reagent | Base | Solvent | Coupling Time | Purity (HPLC) | Notes |
| HBTU / HOBt | DIPEA | DMF | 60 min | 65% | Significant deletion products (des-Val). |
| DIC / Oxyma | -- | DMF | 60 min | 82% | Safer alternative to HOBt; cleaner profile. |
| HATU / HOAt | DIPEA | DMF | 60 min | 94% | Gold standard for hindered couplings. |
| PyAOP | DIPEA | NMP | 45 min | 91% | Excellent, but more expensive. |
Data Interpretation: For
References
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "
-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link -
Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). "
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a -hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link -
Albericio, F., &yman, H. (2018). "Coupling reagents and methods for peptide synthesis." Chemical Reviews. (General reference for HATU/Oxyma mechanisms). Link
-
Arvidsson, P. I., Frackenpohl, J., & Seebach, D. (2003). "Syntheses and biological properties of
-peptides." ChemBioChem, 4(12), 1345-1347. Link -
Biotage Application Note. "Handling difficult peptides - how to purify beta amyloid peptides." (Insights on aggregation and solubility). Link
-
Sigma-Aldrich (Merck). "Peptide Coupling Reagents Guide." (Comparative data on HATU vs HBTU). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Application Note: Chemoselective Reductive Amination of tert-Butyl 2-(aminomethyl)pent-4-enoate
[1]
Introduction & Strategic Analysis
tert-Butyl 2-(aminomethyl)pent-4-enoate is a high-value building block for peptidomimetics and heterocyclic synthesis.[1] Its structure contains three reactive centers that dictate the choice of reductive amination conditions:
-
Primary Amine (Nucleophile): The target for alkylation.[1]
-
Terminal Alkene (Electrophile/Reducible): Susceptible to hydrogenation or hydroboration; precludes the use of catalytic hydrogenation (H₂/Pd) or highly reactive boranes.[1]
-
tert-Butyl Ester (Acid-Labile): Stable to base and mild nucleophiles but sensitive to strong Lewis acids (e.g., AlCl₃) or Brønsted acids (TFA, HCl).[1]
The Chemoselectivity Strategy
To successfully alkylate the amine without compromising the scaffold, we utilize Hydride Transfer Kinetics . We select reducing agents that react faster with the protonated imine (iminium ion) than with the carbonyl precursor or the alkene.
-
Preferred Reagent: Sodium Triacetoxyborohydride (STAB).[1] It is mild, exhibits excellent functional group tolerance, and does not require the toxic pH adjustments associated with cyanoborohydride.
-
Alternative for Ketones: Titanium(IV) Isopropoxide / Sodium Borohydride.[1] Used when steric hindrance prevents imine formation under mild conditions.[1]
Critical Reaction Parameters
| Parameter | Specification | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes imine formation and solubilizes STAB.[1] THF is required if the amine salt is insoluble in DCE. |
| Stoichiometry | Amine (1.0) : Carbonyl (1.1–1.2) : STAB (1.4–1.[1]5) | Slight excess of carbonyl drives the equilibrium; excess hydride ensures complete reduction of the imine. |
| pH Control | Acetic Acid (1.0–2.0 eq) | Catalyzes imine formation and generates the reactive iminium species. Crucial: Avoid strong mineral acids to protect the t-butyl ester.[1][2] |
| Temperature | 0 °C to 25 °C | Low temperature minimizes ester cleavage and side reactions with the alkene. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the amine and hydrolysis of moisture-sensitive reagents. |
Experimental Protocols
Protocol A: Standard Reductive Amination with Aldehydes (STAB Method)
Best for: Aliphatic and aromatic aldehydes.[1] High chemoselectivity.[1][3][4]
Materials:
-
Substrate: tert-Butyl 2-(aminomethyl)pent-4-enoate (free base or HCl salt).[1]
-
Reagent: Sodium triacetoxyborohydride (STAB) [95%].[1]
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE).[1]
-
Additive: Glacial Acetic Acid (AcOH).[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2-(aminomethyl)pent-4-enoate (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
-
Note: If starting with the HCl salt, add 1.0 eq of Triethylamine (TEA) to free-base the amine in situ before adding the aldehyde.
-
-
Imine Formation: Add the aldehyde (1.1 mmol, 1.1 eq). If the reaction is sluggish (monitored by TLC), add Glacial AcOH (1.0 mmol, 1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.
-
Caution: Gas evolution (H₂) may occur.[1]
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours under N₂.
-
Monitoring: Check for disappearance of the imine and aldehyde by TLC or LC-MS.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[2]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Reductive Amination with Hindered Ketones (Ti-Mediated)
Best for: Sterically hindered ketones or electron-deficient carbonyls where STAB fails.[1]
Materials:
Step-by-Step Methodology:
-
Complexation: In a dry flask under N₂, combine the amine (1.0 mmol), the ketone (1.2 mmol), and Ti(OiPr)₄ (2.0 mmol, 2.0 eq) neat or in minimal THF.
-
Imine Formation: Stir at RT for 6–12 hours.
-
Insight: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the titanium-imine complex.
-
-
Dilution: Dilute the viscous mixture with absolute EtOH (5 mL).
-
Reduction: Cool to 0 °C. Add NaBH₄ (1.5 mmol) carefully. Stir at RT for 2 hours.
-
Note: NaBH₄ is compatible here because the alkene is not reactive toward borohydride in protic solvents without transition metal catalysts.
-
-
Hydrolysis: Add water (2 mL) dropwise. A white precipitate (TiO₂) will form.[1]
-
Filtration: Dilute with EtOAc and filter through a Celite pad to remove titanium salts.[1]
-
Workup: Wash the filtrate with brine, dry, and concentrate.
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical divergence points where chemoselectivity is controlled.
Caption: Mechanistic pathway for chemoselective reductive amination. Note the critical avoidance of catalytic hydrogenation to preserve the alkene.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Imine formation is incomplete. | Add molecular sieves (3Å or 4Å) to remove water.[1] Increase AcOH to 2.0 eq. Switch to Protocol B (Ti-mediated). |
| Dialkylation | Primary amine is too reactive; product amine reacts with excess aldehyde.[1] | Use a slight excess of the amine (1.2 eq) relative to the aldehyde. Add the aldehyde slowly to the amine/STAB mixture (Inverse Addition). |
| Ester Hydrolysis | Acid concentration too high or wet solvent.[1] | Use anhydrous solvents.[1] Reduce AcOH loading. Ensure workup with NaHCO₃ is efficient but not prolonged.[1] |
| Alkene Reduction | Contamination with transition metals or use of non-selective hydride.[1] | Ensure glassware is free of Pd/Pt residues.[1] Strictly use STAB or NaBH₄; avoid H₂ gas or Raney Nickel.[1] |
| Gel Formation (Protocol B) | Titanium salts precipitating.[1] | Use the Celite filtration step strictly.[1] Washing the Celite cake with EtOAc ensures full recovery of the product. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-2. Link[1]
-
BenchChem. (2025).[1] "An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry." BenchChem Technical Notes. Link[1]
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry. Link
-
Organic Chemistry Portal. "Reductive Amination - Synthetic Protocols." Organic Chemistry Portal. Link
Sources
- 1. (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | 151436-20-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: Late-Stage Functionalization of Terminal Alkene-Bearing Amino Acid Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide a comprehensive, self-validating methodological guide for the site-selective functionalization of terminal alkenes in non-canonical amino acids (e.g., allylglycine, homoallylglycine) for late-stage peptide modification.
Strategic Rationale & Mechanistic Principles
The incorporation of non-canonical amino acids bearing terminal alkenes—such as allylglycine and homoallylglycine—provides a highly versatile, bioorthogonal chemical handle that is completely absent in the 20 canonical amino acids[1]. This unique structural feature enables the late-stage functionalization (LSF) of complex peptides without cross-reacting with native functional groups.
By leveraging the terminal alkene, researchers can predictably direct the synthesis of complex bioconjugates through three primary mechanistic pathways:
-
Olefin Cross-Metathesis (CM): Utilizing ruthenium-based catalysts, terminal alkenes can be coupled with alkyl- or aryl-substituted alkenes. This pathway is heavily utilized for peptide stapling and the generation of lipidated peptide therapeutics. The use of is critical here, as they overcome the inherent steric hindrance and electron-withdrawing nature of protected amino acid derivatives, yielding high E-stereoselectivity.
-
Anti-Markovnikov Hydroboration: Transition metal-catalyzed hydroboration converts the terminal alkene into a versatile alkylboronate ester. While heavy metals like palladium often trigger unwanted alkene isomerization (chain-walking), the use of2 suppresses β-hydride elimination, ensuring precise functionalization at the terminal carbon[2].
-
Thiol-Ene Click (TEC) Chemistry: A radical-mediated, photoinitiated process that couples thiols to the alkene. This reaction is strictly anti-Markovnikov due to the thermodynamic stability of the primary carbon radical intermediate. It is highly favored for synthesizing3 due to its rapid kinetics and aqueous compatibility[3].
Workflow Visualization
Divergent functionalization pathways for terminal alkene-bearing amino acids.
Quantitative Data Summary
The following table summarizes the key operational metrics for the three primary functionalization strategies discussed in this guide.
| Functionalization Strategy | Catalyst / Initiator | Typical Yields | Chemoselectivity | Reaction Time | Primary Application |
| Cross-Metathesis | Grubbs 2nd Gen (Ru) | 43–74% | Moderate (sensitive to basic amines) | 12–24 h | Peptide stapling, lipidation[4] |
| Hydroboration | Co(dppp)Cl₂ / Rh(I) | 60–85% | High (tolerates esters, amides) | 4–8 h | Boron-containing unnatural amino acids[5] |
| Thiol-Ene Click | LAP (365 nm UV) | 70–95% | Very High (orthogonal to canonical AAs) | 0.5–2 h | Glycosylation, fluorophore conjugation[3] |
Experimental Methodologies & Self-Validating Protocols
Protocol A: Ruthenium-Catalyzed Cross-Metathesis of Homoallylglycine
Expertise Note: Homoallylglycine is often preferred over allylglycine for cross-metathesis because the additional methylene group insulates the alkene from the sterically bulky and coordinating α-amino acid center, preventing catalyst poisoning and improving yields[4].
Reagents:
-
Fmoc-Homoallylglycine-OH (1.0 eq)
-
Cross-metathesis partner (e.g., 1-octene) (5.0 eq)
-
Grubbs 2nd Generation Catalyst (5 mol%)
-
Anhydrous, degassed Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve Fmoc-Homoallylglycine-OH and 1-octene in anhydrous DCM to achieve a 0.05 M concentration.
-
Degassing (Critical Step): Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly degrades the active Ru-alkylidene species, leading to premature reaction termination.
-
Catalyst Addition: Add the Grubbs 2nd Generation catalyst in one portion.
-
Reaction: Heat the mixture to a gentle reflux (40 °C) and stir for 12–16 hours under argon.
-
Quenching: Add an excess of ethyl vinyl ether (50 eq relative to the catalyst) and stir for 30 minutes. Causality: Ethyl vinyl ether converts the active ruthenium carbene into an inactive, stable Fischer carbene, halting the reaction and preventing isomerization during workup.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Self-Validation:
-
¹H NMR: Confirm success by monitoring the disappearance of the terminal alkene multiplets (typically ~5.0–5.2 ppm and ~5.7–5.9 ppm) and the appearance of internal olefinic protons (~5.4–5.5 ppm).
Protocol B: Cobalt-Catalyzed Anti-Markovnikov Hydroboration
Expertise Note: Achieving regioselective hydroboration of terminal alkenes is notoriously difficult due to competitive substrate isomerization[2]. Cobalt catalysts are explicitly chosen here because they suppress the β-hydride elimination pathways that lead to internal alkene formation.
Reagents:
-
Alkene-containing amino acid derivative (1.0 eq)
-
Pinacolborane (HBpin) (1.5 eq)
-
Co(dppp)Cl₂ catalyst (5 mol%)
-
NaN(SiMe₃)₂ (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Catalyst Activation: In an argon-filled glovebox, combine Co(dppp)Cl₂ and NaN(SiMe₃)₂ in anhydrous THF. Stir for 10 minutes until a color change indicates the formation of the active Co(I) species.
-
Substrate Addition: Add the alkene-containing amino acid derivative to the activated catalyst solution.
-
Hydroboration: Dropwise add HBpin. Causality: Slow addition prevents the competitive homocoupling of the borane reagent.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Quenching: Remove the vessel from the glovebox, quench with 1 mL of methanol, and concentrate under vacuum.
Self-Validation:
-
¹¹B NMR: The conversion of the B-H bond in pinacolborane (doublet at ~28 ppm) to an alkyl-B(pin) species yields a characteristic, definitive singlet at ~33–34 ppm.
Protocol C: Photoinitiated Thiol-Ene Click (TEC) Conjugation
Expertise Note: For peptide applications, the choice of photoinitiator is paramount. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is utilized because it absorbs efficiently at 365 nm. Causality: Irradiating at 365 nm avoids the 254 nm UV range, which causes irreversible photodegradation of sensitive aromatic residues like Tryptophan and Tyrosine[3].
Reagents:
-
Alkene-functionalized peptide (1.0 eq)
-
Glycosyl thiol or functional thiol (5.0 eq)
-
LAP photoinitiator (0.1 eq)
-
Degassed H₂O/Acetonitrile (1:1 v/v)
Step-by-Step Procedure:
-
Mixture Preparation: Dissolve the peptide, excess thiol, and LAP in the degassed H₂O/Acetonitrile solvent mixture.
-
Irradiation: Place the reaction vessel in a UV reactor equipped with 365 nm bulbs. Irradiate for 30–60 minutes at room temperature.
-
Monitoring: Monitor the reaction via LC-MS. If incomplete, add an additional 0.05 eq of LAP and irradiate for another 15 minutes.
-
Isolation: Lyophilize the crude mixture directly, followed by purification using preparative RP-HPLC.
Self-Validation:
-
LC-MS: The crude reaction mixture will display a precise mass shift corresponding exactly to the mass of the added thiol. The absence of disulfide byproducts (M + 2(Thiol) - 2H) validates that the alkene was maintained as the limiting reagent.
References
1. Amino Acids using 4-tert-Butoxycarbonyl-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one - Organic Syntheses. 2.[4] Cross-metathesis of unsaturated α-amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1. 3.[2] The transition metal-catalysed hydroboration reaction - Chemical Society Reviews. 4.[1] Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides - PMC. 5.[5] Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules - MDPI. 6.[3] Applications of Thiol-Ene Chemistry for Peptide Science - Frontiers.
Sources
- 1. Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 4. Cross-metathesis of unsaturated α-amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A804147D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting tert-Butyl Ester Deprotection
Welcome to the Advanced Troubleshooting Guide for tert-butyl (t-Bu) ester deprotection. As a Senior Application Scientist, I frequently encounter workflows where researchers experience unexplained yield drops during this seemingly routine acidolysis. While trifluoroacetic acid (TFA) cleavage is a foundational technique in organic and peptide synthesis, it is not a simple "mix-and-evaporate" procedure.
This guide dissects the mechanistic pitfalls of TFA cleavage and provides field-proven, self-validating protocols to rescue your yields.
The Mechanistic Reality of Acidolysis
To troubleshoot a failing reaction, we must first understand the causality of the failure. The cleavage of a t-Bu ester by TFA is initiated by the protonation of the ester's carbonyl oxygen, followed by heterolytic C–O bond cleavage. This releases the desired carboxylic acid and a highly stable tert-butyl carbocation [1].
In an ideal vacuum, this carbocation simply loses a proton to form isobutylene gas, rendering the TFA catalytic[2]. However, in complex molecules, this carbocation acts as a potent, aggressive electrophile that will indiscriminately attack nucleophilic functional groups in your substrate, destroying your yield.
Mechanistic pathway of TFA-mediated tert-butyl ester cleavage and carbocation fate.
Diagnostic Q&A: Troubleshooting Low Yields
Q1: My reaction is incomplete even after 4 hours in 20% TFA. Should I heat it?
A: Avoid heating if possible, as elevated temperatures exponentially increase the rate of unwanted side reactions (like backbone degradation or premature cleavage of orthogonal protecting groups). Incomplete deprotection is usually a kinetic issue driven by steric hindrance or insufficient acid strength. Solution: Instead of heating, increase the TFA concentration to 50% (v/v) in Dichloromethane (DCM), or use neat TFA. If the ester is highly sterically hindered, extending the reaction time to 12–16 hours at room temperature is a safer approach than applying heat.
Q2: My LC-MS shows a mass exactly +56 Da higher than my expected product. What is this?
A: You are observing tert-butylation. The t-Bu cation (+57 Da) generated during cleavage has alkylated a nucleophilic site on your molecule, displacing a proton (-1 Da), resulting in a net +56 Da mass shift[3]. This is exceptionally common in peptides containing Cysteine, Methionine, Tryptophan, or Tyrosine, as well as small molecules with electron-rich aromatic rings. Solution: You must introduce scavengers into your cleavage cocktail. Scavengers are sacrificial nucleophiles that outcompete your substrate for the carbocation[4].
Q3: How do I choose the right scavenger cocktail?
A: Scavenger selection is entirely dependent on the specific functional groups present in your substrate. Use the quantitative data summary below to formulate your cocktail.
Table 1: Quantitative Scavenger Selection Guide
| Scavenger | Typical Conc. (v/v) | Target Reactive Intermediate | Best Used For (Substrate Profile) | Mechanism of Action |
| Triisopropylsilane (TIPS) | 2.5% - 5.0% | t-Butyl cation | General use, aliphatic substrates | Hydride donor; permanently reduces the carbocation to inert isobutane gas. |
| Water (H₂O) | 2.5% - 5.0% | t-Butyl cation | General use, prevents sulfonylation | Acts as an oxygen nucleophile to form tert-butanol. |
| Ethanedithiol (EDT) | 2.5% | t-Butyl cation, Trt cation | Peptides containing Cys, Met, Trp | Soft nucleophile; outcompetes sulfur-containing residues for alkylation. |
| Phenol | 5.0% (w/v) | t-Butyl cation | Peptides containing Tyr, Trp | Aromatic scavenger; protects electron-rich rings from electrophilic attack. |
Note: A standard highly effective cocktail for complex substrates is "Reagent K": TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).
Q4: The reaction went to completion (verified by LC-MS), but I lost all my product during the aqueous workup. Why?
A: This is the most common non-chemical reason for low yield. Deprotecting a t-Bu ester reveals a free carboxylic acid. If your molecule also contains basic amines (e.g., an API or a peptide), you have just created a highly polar zwitterion or a TFA salt. These species are massively water-soluble. If you perform a standard aqueous wash (e.g., with NaHCO₃ or brine), your product will partition entirely into the aqueous layer[1]. Solution: Abandon aqueous workups for these substrates. Rely on ether precipitation or co-evaporation with toluene to isolate your product.
Decision tree for troubleshooting low yields in t-butyl ester deprotection.
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, utilize the following optimized protocols. These procedures are designed as self-validating systems, meaning they include mandatory checkpoints to verify success before moving to the next phase.
Protocol A: Optimized TFA Cleavage with Scavenger Cocktail
This protocol utilizes a 95% TFA / 2.5% TIPS / 2.5% H₂O cocktail, ideal for general organic molecules and peptides lacking sensitive sulfur residues.
-
Preparation: Dissolve the t-Bu ester-protected compound (1.0 mmol) in a minimal amount of anhydrous DCM (approx. 2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cocktail Formulation: In a separate vial, prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIPS), and 0.25 mL HPLC-grade Water. Mix thoroughly.
-
Initiation: Cool the substrate solution to 0 °C in an ice bath. Dropwise, add the cleavage cocktail to the substrate solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C).
-
Self-Validation Checkpoint (Crucial): After 2 hours, withdraw a 10 µL aliquot. Quench it immediately in 990 µL of Methanol. Analyze via LC-MS or TLC. Do not proceed to workup until the starting material mass is completely consumed. If incomplete, stir for an additional 2 hours.
Protocol B: Non-Aqueous Workup & Isolation (Ether Precipitation)
Use this protocol to prevent the loss of polar, water-soluble products.
-
Concentration: Once Protocol A is validated as complete, transfer the reaction mixture to a rotary evaporator. Concentrate the mixture under reduced pressure (water bath ≤ 35 °C) to approximately 10–15% of its original volume (do not dry completely to a crust).
-
Co-evaporation (Optional but Recommended): Add 5 mL of Toluene and evaporate again. Toluene forms an azeotrope with TFA, helping to pull off residual acid.
-
Precipitation: Transfer the concentrated oil to a centrifuge tube. Rapidly add 15–20 mL of ice-cold diethyl ether (pre-chilled to -20 °C). A white precipitate (your deprotected product as a TFA salt) should immediately crash out.
-
Isolation: Centrifuge the tube at 4000 rpm for 5 minutes. Carefully decant the ether supernatant.
-
Self-Validation Checkpoint: Before discarding the ether supernatant, spot it on a TLC plate or run a quick LC-MS to ensure your product didn't remain dissolved in the ether.
-
Washing: Resuspend the pellet in another 10 mL of ice-cold diethyl ether, vortex, and centrifuge again. Repeat this wash 2–3 times to thoroughly remove residual TFA and TIPS.
-
Drying: Dry the final pellet under a gentle stream of nitrogen gas, followed by high vacuum for 2 hours.
References
-
Chemistry StackExchange. "What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?" Available at: [Link]
-
Mthembu, S. N., et al. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development, ACS Publications. Available at: [Link]
Peptide Synthesis Technical Support Center: Troubleshooting β-Amino Acid Racemization
Welcome to the Technical Support Center for advanced peptide synthesis. As peptidomimetics and foldamers become increasingly critical in drug development, incorporating β-amino acids into peptide backbones is a standard strategy to enhance proteolytic stability. However, preserving the chiral integrity of these building blocks during amide bond formation remains a significant challenge.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress racemization and epimerization during β-amino acid coupling.
Diagnostic FAQ: Mechanisms & Causality
Q1: Why do my β²-amino acids epimerize so much faster than my β³-amino acids during coupling? A1: The stereochemical instability is a direct result of the structural substitution pattern. In β²-amino acids, the side chain is located on the α-carbon, directly adjacent to the carboxyl group. When the carboxyl group is activated by a coupling reagent, the electron-withdrawing effect dramatically increases the acidity of the α-proton. In the presence of a base, this proton is rapidly abstracted, leading to enolization and subsequent1[1]. Conversely, β³-amino acids have their side chain on the β-carbon, isolating the chiral center from the activated carbonyl and rendering them significantly more stable against base-catalyzed inversion[2].
Q2: How does switching to DEPBT prevent epimerization compared to standard carbodiimides like DIC or EDC? A2: Carbodiimides generate highly reactive O-acylisourea intermediates that strongly promote kinetic deprotonation and oxazolone formation.3 because it forms a less reactive, highly stabilized benzotriazinyl active ester[3]. This controlled reactivity profile allows the nucleophilic amine to attack the carbonyl before the base can abstract the sensitive α-proton.
Q3: Can I use PyBOP for Solid-Phase Peptide Synthesis (SPPS) of β-peptides? A3: Yes.4[4]. It provides high coupling efficiency for sterically hindered β-branched residues while maintaining low racemization rates, provided the pre-activation time is strictly minimized.
Decision matrix for selecting coupling conditions based on β-amino acid substitution.
Validated Experimental Workflows
Workflow A: Solution-Phase Coupling of Epimerization-Prone β²-Amino Acids
When coupling highly sensitive β²-amino acids, standard tertiary amines (like Et₃N) must be avoided. This protocol utilizes DEPBT and a weak inorganic base at low temperatures to kinetically suppress proton abstraction[5].
Step-by-Step Methodology:
-
Dissolution: Dissolve the protected β-amino acid and the target amino acid ester in anhydrous Tetrahydrofuran (THF) at a concentration of approximately 2 mL per mmol of amino acid ester.
-
Thermal Control: Cool the reaction mixture strictly to 0°C using an ice bath. Causality: Lowering the temperature reduces the kinetic rate of α-proton abstraction relative to the rate of active ester formation.
-
Base Addition: Add 2.0 equivalents of Sodium Carbonate (Na₂CO₃). Causality: 5 prevents the generation of a highly basic homogeneous microenvironment that drives enolization[5].
-
Activation: Add 1.1 to 1.2 equivalents of DEPBT to the cooled mixture.
-
Coupling: Stir the mixture for 1 to 2 hours, allowing it to slowly warm to room temperature.
-
Isolation: Filter the mixture to remove the inorganic salts. Rinse the solid filter cake with a small volume of THF.
-
Concentration: Evaporate the filtrate in vacuo to obtain the crude peptide.
-
Self-Validation Check: Analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column) against a synthesized racemic standard. An enantiomeric excess (ee) of >98% validates the successful suppression of epimerization.
Step-by-step workflow for epimerization-resistant DEPBT solution-phase coupling.
Workflow B: Solid-Phase Peptide Synthesis (SPPS) with PyBOP
For solid-phase applications where DEPBT's slower kinetics are a bottleneck, PyBOP offers an excellent balance of high reactivity and low racemization[4].
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound amine (1.0 equiv) in DMF for 10 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min), then wash thoroughly with DMF (5 × 1 min) to remove all residual base.
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-protected β-amino acid (3–5 equiv) and PyBOP (3–5 equiv) in a minimal volume of DMF.
-
In Situ Activation: Add N,N-Diisopropylethylamine (DIPEA) (6–10 equiv) to the solution and immediately transfer the mixture to the resin. Causality: Delaying the transfer allows the activated species to sit in the presence of the base without a nucleophile present, which is the primary cause of epimerization in SPPS.
-
Coupling: Agitate the suspension for 30–60 minutes at room temperature.
-
Self-Validation Check: Wash the resin with DMF (5 × 1 min) and perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (colorless/yellow) validates complete amide bond formation.
Quantitative Reagent Comparison
Selecting the correct reagent requires balancing steric hindrance against the intrinsic epimerization risk of the substrate. The table below summarizes the performance metrics of common coupling reagents when applied to β-amino acids.
| Coupling Reagent | Activation Intermediate | Relative Epimerization Risk (β²-AA) | Recommended Base | Efficiency (Steric Hindrance) |
| DEPBT | Benzotriazinyl ester | Very Low (<1%) | Na₂CO₃ / Collidine | Moderate |
| PyBOP | Phosphonium ester | Low (<2%) | DIPEA | High |
| DIC / HOBt | O-acylisourea / OBt ester | Moderate (2-5%) | DIPEA / None | Moderate |
| HATU | Uronium (O-At) ester | Moderate to High (>5%) | DIPEA | Very High |
References
- ChemPep.PyBOP | 128625-52-5 | Peptide Coupling Reagent.
- AAPPTec.Coupling Reagents - AAPPTEC - Peptides.
- AAPPTec.Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Peptides.
- ResearchGate.Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis.
- Google Patents.EP4201951A1 - Method for peptide synthesis.
Sources
Technical Support Center: Optimizing Grubbs Catalyst Loading for Amino Acid Cross-Metathesis
Welcome to the Advanced Metathesis Support Center. Amino acid and peptide cross-metathesis (CM) presents unique challenges due to the presence of Lewis basic heteroatoms (nitrogen, oxygen) that can coordinate to ruthenium, leading to catalyst sequestration and deactivation. This guide provides mechanistic troubleshooting, optimized protocols, and data-driven solutions for researchers facing low yields, high catalyst loading requirements, or unwanted isomerization during drug development and peptide synthesis.
Section 1: Catalyst Loading & Deactivation Mechanics
Q: Why does my amino acid cross-metathesis require 10–15 mol% catalyst loading when standard olefins only need 1–5 mol%? A: The primary culprit is competitive chelation. Amino acids possess basic groups (amides, free amines, carboxylates) that can coordinate directly to the ruthenium center of Grubbs and Hoveyda-Grubbs catalysts. This coordination competes with the target olefin, effectively poisoning the active alkylidene species and stalling the catalytic cycle. Consequently, researchers often overcompensate by increasing catalyst loading.
To reduce loading, you must disrupt this chelation. Using protecting groups (e.g., Boc, Fmoc) is standard, but even protected amides can chelate. Introducing Lewis acids (like titanium(IV) isopropoxide or boron-containing Lewis acids) can preemptively bind these heteroatoms, freeing the ruthenium catalyst to perform metathesis at lower loadings [1].
Q: How does solvent choice impact catalyst loading requirements and stability? A: Solvent polarity and coordinating ability dictate the stability of the 14-electron ruthenium intermediate. While dichloromethane (DCM) is the standard, it can lead to rapid catalyst decomposition if trace impurities are present. For amino acid substrates that exhibit strong Ru-chelation, employing a highly polar or slightly acidic solvent system can be transformative. For instance, using acetic acid as a solvent or co-solvent has been shown to protonate basic sites and disrupt amide chelation, dramatically improving conversions from 50% to >95% without increasing the catalyst loading[2].
Mechanistic pathways of ruthenium catalyst deactivation via chelation and hydride formation.
Section 2: Troubleshooting Isomerization & Yield Plateaus
Q: My reaction stalls at 40–50% conversion despite high catalyst loading. How do I drive it forward? A: A plateau in cross-metathesis is rarely solved by simply adding more catalyst; it is usually a thermodynamic or kinetic roadblock.
-
Ethylene Inhibition: CM of terminal olefins generates ethylene gas. Because ethylene is highly soluble in organic solvents, it can re-coordinate to the ruthenium center, driving the equilibrium backward or forming a stable, unreactive methylidene complex. Solution: Actively sparge the reaction mixture with Argon or Nitrogen to continuously sweep ethylene out of the system [3].
-
Steric Hindrance: If you are coupling bulky amino acids, Grubbs 2nd Generation (G-II) may struggle to initiate. Switch to Hoveyda-Grubbs 2nd Generation (HG-II), which features a sterically less demanding, highly reactive isopropoxybenzylidene ligand that excels in hindered environments.
Q: I am detecting significant desallyl (isomerized) byproducts. How can I suppress this without killing the catalyst? A: Olefin isomerization is a notorious side reaction in amino acid metathesis, caused by the thermal degradation of the ruthenium alkylidene into a ruthenium hydride species. This hydride species acts as a potent isomerization catalyst, shifting the double bond along the carbon chain. Solution:
-
Lower the Temperature: Running the reaction at 60 °C accelerates Ru-hydride formation. Dropping the temperature to 40 °C significantly preserves the integrity of the active catalyst[4].
-
Use Isomerization Suppressants: Additives such as 1,4-benzoquinone (10–20 mol%) or phenol (1 equivalent) act as hydride scavengers. They intercept the ruthenium hydride species, effectively shutting down the isomerization pathway while allowing the metathesis cycle to continue [4].
Logical troubleshooting workflow for resolving low yields in amino acid cross-metathesis.
Section 3: Quantitative Data Comparison
The following table summarizes the causal relationship between reaction conditions, catalyst loading, and the suppression of unwanted desallyl isomerization in amino acid metathesis[4].
Table 1: Effect of Additives and Temperature on Amino Acid CM Yield and Isomerization
| Catalyst (Loading) | Temperature (°C) | Additive / Condition | Conversion to CM Product (%) | Isomerization (Desallyl) (%) |
| G-II (15 mol%) | 60 °C | None | < 20% | > 35% |
| G-II (15 mol%) | 40 °C | None | 45% | 15% |
| G-II (15 mol%) | 40 °C | Phenol (1.0 eq) | 79% | < 5% |
| HG-II (10 mol%) | 40 °C | 1,4-Benzoquinone (0.2 eq) | 85% | < 2% |
| HG-II (5 mol%) | 40 °C | Acetic Acid (Solvent) | > 95% | < 1% |
Section 4: Self-Validating Experimental Protocol
Optimized Cross-Metathesis of Protected Amino Acids (e.g., Allylglycine derivatives) Objective: Achieve >80% CM yield with <5% isomerization using low catalyst loading (5–10 mol%).
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Causality: Ruthenium carbenes are highly sensitive to moisture and oxygen, which prematurely cleave the metal-carbon double bond.
-
Substrate Loading: Dissolve the protected amino acid substrates (e.g., Fmoc-Allylglycine-OMe, 1.0 mmol) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.05 M. Causality: Dilute conditions (≤0.05 M) favor cross-metathesis and ring-closing metathesis over uncontrolled intermolecular acyclic diene metathesis (ADMET) polymerization.
-
Additive Introduction: Add 1,4-benzoquinone (0.1 mmol, 10 mol%) to the solution. Causality: 1,4-benzoquinone acts as a hydride scavenger, preventing the formation of Ru-hydride species and suppressing double-bond isomerization.
-
Catalyst Addition: Weigh Hoveyda-Grubbs 2nd Generation catalyst (HG-II) (0.05 mmol, 5 mol%) in a glovebox. Dissolve in 1 mL of degassed DCM and inject into the reaction mixture.
-
Thermal Activation: Heat the reaction to a mild reflux (40 °C). Causality: 40 °C provides sufficient thermal energy to initiate the catalytic cycle while remaining safely below the threshold for rapid thermal degradation (>55 °C).
-
Ethylene Removal: Insert an Argon sparging needle directly into the solvent and bubble gently throughout the reaction. Causality: According to Le Chatelier's principle, physically removing the ethylene byproduct prevents catalyst sequestration and drives the equilibrium forward.
-
Monitoring & Quenching: Monitor via LC-MS. Upon completion (typically 4–12 hours), quench the reaction by adding ethyl vinyl ether (0.5 mL) and stirring for 30 minutes. Causality: Ethyl vinyl ether reacts rapidly with the active ruthenium carbene to form a stable, inactive Fischer carbene, halting all metathesis and isomerization activity to lock the reaction state prior to workup.
-
Purification: Concentrate the mixture and purify via flash column chromatography.
References
-
Reactivity of Grubbs' Catalysts with Urea- and Amide-Substituted Olefins. Metathesis and Isomerization Source: ResearchGate / Chemistry - A European Journal URL:[Link]
-
An emergent biosynthetic pathway to essential amino acids by metabolic metathesis Source: bioRxiv URL:[Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
solving solubility issues of tert-Butyl 2-(aminomethyl)pent-4-enoate in water
Technical Support Center: Solubility Guide for tert-Butyl 2-(aminomethyl)pent-4-enoate
Executive Summary
You are likely encountering solubility difficulties with tert-Butyl 2-(aminomethyl)pent-4-enoate because this molecule exists in a "solubility valley." It possesses a highly lipophilic tail (pent-4-enoate) and a hydrophobic protecting group (tert-butyl ester), while its only polar handle—the primary amine—is often insufficient to pull the molecule into the aqueous phase at neutral pH.
This guide provides a self-validating workflow to solubilize this compound without triggering the acid-catalyzed hydrolysis of the labile tert-butyl ester.
Part 1: The Core Solubility Conflict
To solve the issue, you must understand the competing forces at play.
-
The Hydrophobic Anchor: The tert-butyl group and the alkene chain drastically increase LogP, making the free base insoluble in water.
-
The Polar Handle: The primary amine (
) has a pKa of approximately 9.0–9.5. At pH 7.4, a significant fraction remains unprotonated (neutral), leading to precipitation or "oiling out." -
The Stability Trap: To dissolve it, you must protonate the amine (lower pH). However, the tert-butyl ester is acid-labile. If you lower the pH too much (
), you risk cleaving the ester to the carboxylic acid.
The Solution: You must target the "Goldilocks Zone" of pH 3.0 – 5.0 , where the amine is fully protonated (
Part 2: Interactive Troubleshooting (Q&A)
Q1: "I added water to the oil/solid, and it just floats. Sonicating didn't help. Why?"
A: You are likely working with the free base form. The free base is lipophilic. Sonication only creates a temporary emulsion that will separate again.
-
Fix: You must convert the amine to a salt (Hydrochloride or Trifluoroacetate) to induce water solubility. See Protocol A below.
Q2: "Can I just add HCl to dissolve it?"
A: Yes, but with extreme caution. Adding concentrated HCl directly to the aqueous suspension creates local hot-spots of low pH (
-
Fix: Dissolve the compound in a water-miscible organic solvent (DMSO or Methanol) first, then dilute with a buffered acidic solution, or use a stoichiometric amount of dilute HCl (0.1 M).
Q3: "I dissolved it in 10% DMSO/Water, but it precipitated after 2 hours."
A: This is likely "Thermodynamic Crashing." The compound was kinetically soluble but thermodynamically unstable at that pH.
-
Fix: Check the pH of your final solution. If it drifted above 6.0, the amine deprotonated and crashed out. Ensure your buffer maintains pH 4.0–5.0.
Part 3: Self-Validating Protocols
Protocol A: Preparation of Stable Stock Solution (Biological Assays)
Use this for cell culture or enzymatic assays where DMSO is tolerated.
Reagents:
-
Compound (Free Base)
-
DMSO (Anhydrous, sterile)
-
Buffer: 10 mM Acetate or Citrate Buffer (pH 4.5)
Step-by-Step:
-
Primary Solubilization: Dissolve the compound in 100% DMSO to a concentration of 50–100 mM . This creates a stable "Master Stock."
-
Validation: Solution must be crystal clear. If cloudy, sonicate briefly.
-
-
Secondary Dilution: When ready to use, dilute the Master Stock into the pH 4.5 Buffer .
-
Rule of Thumb: Keep final DMSO concentration
(or as tolerated by your assay).
-
-
pH Check: Verify the final pH is
.-
Why? If the buffer is too weak, the basic amine will raise the pH, leading to precipitation.
-
Protocol B: Isolation of the HCl Salt (Synthesis/Storage)
Use this if you need a water-soluble powder.
Reagents:
-
Compound (Free Base)
-
Diethyl Ether or Dioxane (Anhydrous)
-
4M HCl in Dioxane[1]
Step-by-Step:
-
Dissolve the free base in anhydrous Diethyl Ether (10 mL per gram). Cool to 0°C.
-
Dropwise add 1.05 equivalents of 4M HCl in Dioxane.
-
Observation: A white precipitate (the salt) should form immediately.
-
-
Stir for 15 minutes at 0°C.
-
Filter the solid under Nitrogen/Argon (hygroscopic!).
-
Wash with cold ether and dry under vacuum.
-
Result: The resulting hydrochloride salt will be readily soluble in water.
-
Part 4: Visualizing the Logic
Figure 1: Solubility & Stability Decision Tree
This diagram guides you to the correct method based on your application.
Caption: Decision tree for selecting the optimal solubilization strategy based on chemical form and end-use application.
Part 5: Data Summary & Compatibility
Table 1: Solvent & pH Compatibility Matrix
| Solvent System | Solubility Rating | Stability Risk | Recommendation |
| Pure Water (pH 7) | Poor (Insoluble) | Low | Avoid. Compound will oil out. |
| Water (pH 1-2) | High | High | Avoid. Rapid cleavage of t-butyl ester. |
| Water (pH 4-5) | Good (as salt) | Low | Ideal for short-term aqueous use. |
| DMSO (100%) | Excellent | High | Ideal for Master Stock storage (-20°C). |
| Ethanol/Methanol | Good | Moderate | Good for synthesis; avoid for storage (transesterification risk). |
Table 2: Physicochemical Properties (Estimated)
| Property | Value | Implication |
| LogP (Free Base) | ~2.0 - 2.5 | Lipophilic; requires organic co-solvent or salt formation. |
| pKa (Amine) | ~9.2 | At pH 7.4, ~98% is protonated, but the remaining 2% neutral form drives precipitation. |
| Ester Stability | pH 4–9 | Stable window.[2] Hydrolysis accelerates at pH < 3. |
References
-
BenchChem Technical Support. (2025).[3] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Retrieved from
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Stability and Deprotection. Retrieved from
-
Williams, R. (n.d.). pKa Data Compilation for Amino Acid Esters. Retrieved from
-
Sigma-Aldrich. (n.d.). Amino Acid Solubility & Stability Data. Retrieved from
Sources
removing residual palladium from beta-amino acid synthesis products
Technical Support Center: Palladium Removal in Beta-Amino Acid Synthesis
Case ID: PD-REM-BETA-AA Support Tier: Level 3 (Senior Application Scientist) Status: Open
Executive Summary & Diagnostic Triage
The Challenge:
Beta-amino acids (
Furthermore, if your synthesis involves a final deprotection step (e.g., Boc/Fmoc removal) to yield the zwitterionic species, the solubility profile shifts drastically from lipophilic to highly polar/aqueous, often rendering standard silica-based scavengers ineffective.
Diagnostic Protocol (Start Here): Before selecting a method, determine your "Removal Window."
Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on protection state and contamination level.
Core Methodologies
Method A: Solid-Supported Scavenging (The "Gold Standard")
Best for: Protected intermediates soluble in organic solvents (THF, DCM, EtOAc).
Scientific Rationale:
Standard silica (flash chromatography) only removes bulk Pd. To break the
Protocol:
-
Dissolution: Dissolve crude protected
-AA in THF or EtOAc (10 mL/g). Avoid MeOH if using Si-DMT, as it can sometimes reduce efficiency due to proton exchange. -
Loading: Add SiliaMetS® Thiol or SiliaMetS® DMT (4 equivalents relative to residual Pd).
-
Note: If Pd content is unknown, start with 10 wt% scavenger relative to the crude mass.
-
-
Incubation: Stir at 50°C for 4–12 hours .
-
Critical: Room temperature is often insufficient for
-AAs due to the high stability of the Pd-product complex. Heat provides the kinetic energy to overcome the activation barrier for ligand exchange.
-
-
Filtration: Filter through a 0.45 µm PTFE pad or a Celite bed.
-
Validation: Rinse the cake with fresh solvent. Analyze filtrate via ICP-MS.[1]
Comparative Scavenger Performance Table:
| Scavenger Type | Functional Group | Best For | Limitations |
| Si-Thiol | Propylthiol | Pd(II), Pd(0) | Slower kinetics at RT |
| Si-DMT | Dimercaptotriazine | Pd(dppf), Hindered Pd | Can be pH sensitive |
| Si-TAAc | Triaminetetraacetic Acid | Pd(II) in aqueous/polar | Expensive |
| Activated Carbon | N/A (Adsorption) | Bulk removal (>1000 ppm) | Low selectivity; yield loss |
Method B: The "NAC Wash" (Liquid-Liquid Extraction)
Best for: High Pd levels (>1000 ppm) or cost-sensitive scale-up.
Scientific Rationale:
N-Acetylcysteine (NAC) is a water-soluble amino acid derivative that acts as a potent ligand for Pd. By forming a water-soluble [Pd(NAC)x] complex, it pulls the metal into the aqueous phase, leaving the lipophilic protected
Protocol:
-
Preparation: Dissolve the crude reaction mixture in EtOAc or Me-THF.
-
Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7–8 with NaOH (critical to deprotonate the thiol for binding).
-
Extraction: Add the NAC solution (20 vol%) to the organic layer.
-
Heat & Stir: Heat the biphasic mixture to 45°C for 2 hours with vigorous stirring.
-
Why Heat? To accelerate the phase transfer and ligand exchange.
-
-
Separation: Cool, separate layers, and wash the organic layer with water (2x) to remove residual NAC.
Method C: Crystallization with "Spiking"
Best for: Final zwitterionic products or when scavengers fail.
Scientific Rationale:
Zwitterionic
Protocol:
-
Dissolution: Dissolve crude solid in minimum hot solvent (e.g., Ethanol/Water).
-
Spiking: Add 5 mol% Trimercaptotriazine (TMT) or Thiourea relative to the product.
-
Crystallization: Allow the solution to cool slowly. The Pd-TMT complex remains in the supernatant.
-
Wash: Filter the crystals and wash copiously with cold solvent to remove the surface-bound Pd complex.
Technical Deep Dive: The Chelation Competition
Understanding the mechanism is vital for troubleshooting. You are essentially running an equilibrium reaction where the Scavenger (
Troubleshooting & FAQs
Q1: I used Si-Thiol, but my product yield dropped by 20%. Did the scavenger eat my product?
-
Diagnosis: Non-specific binding. Beta-amino acids are basic. If the silica backbone is acidic (uncapped silanols), your amine might be sticking to the silica, not the thiol.
-
Fix: Add 1% Triethylamine (TEA) to the scavenging solvent. This blocks the silanol sites and keeps the amine free, without interfering with the Pd-Thiol bond.
Q2: The filtrate is clear, but ICP-MS still shows 500 ppm Pd. What is happening?
-
Diagnosis: You likely have Colloidal Palladium (nanoparticles), not soluble Pd(II). Thiol ligands bind Pd(II) ions well but struggle to "grab" solid nanoparticles.
-
Fix:
-
Perform a "Hot Filtration" through Celite before adding the scavenger to remove bulk solids.
-
Switch to Si-TMT or Activated Carbon for one pass, as these are better at physically adsorbing nanoparticles, then follow up with Si-Thiol for the remaining ions.
-
Q3: My zwitterionic product is only soluble in water. Can I use silica scavengers?
-
Diagnosis: Most functionalized silicas are compatible with water, but their kinetics slow down significantly due to hydration shells around the metal.
-
Fix: Use SiliaMetS® TAAcONa (Triaminetetraacetic acid, sodium salt). This is designed specifically for aqueous environments. Alternatively, use the Method C (Crystallization) approach, which is often superior for water-soluble zwitterions.
Q4: I am targeting ICH Q3D limits (<10 ppm). I am stuck at 50 ppm.
-
Diagnosis: You have reached the thermodynamic limit of a single equilibrium stage.
-
Fix: Do not just add more scavenger to the same pot. Filter the solution to remove the "loaded" scavenger, then treat the filtrate with a fresh portion of scavenger.[1] Two treatments of 4 equivalents are mathematically superior to one treatment of 10 equivalents.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2022. Link
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
-
SiliCycle Application Note. "SiliaMetS® Metal Scavengers: Palladium Removal." SiliCycle Inc., 2023. Link
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 2005, 9(2), 198–205. Link
-
Phillips, S. T., et al. "Recycling and Removal of Palladium Catalysts." Biotage White Paper, 2023. Link
Sources
Technical Support Center: Troubleshooting & FAQs for Alkene Amino Acids
Best Practices for Storage, Handling, and Preventing Polymerization
Welcome to the Technical Support Center for handling highly reactive unnatural amino acids. Alkene amino acids—such as L-vinylglycine, allylglycine, and α,β-dehydroamino acids (e.g., dehydroalanine)—are powerful building blocks for late-stage peptide diversification, bioconjugation, and the synthesis of peptidomimetics. However, their defining feature—the reactive carbon-carbon double bond—makes them inherently unstable under standard laboratory conditions.
This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the integrity of your reagents.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand why alkene amino acids polymerize. The primary modes of degradation are radical polymerization and nucleophilic addition .
-
α,β-Dehydroamino Acids (e.g., Dehydroalanine, Dha): The conjugation of the alkene with the carbonyl group creates a highly electrophilic α,β-unsaturated system. This makes Dha highly susceptible to aza-Michael or thiol-Michael additions from ambient nucleophiles. More critically, it is prone to spontaneous radical polymerization triggered by UV light, heat, or trace oxygen .
-
Terminal Alkenes (e.g., Vinylglycine): While less electrophilic than Dha, the terminal vinyl group is prone to auto-oxidation and radical cross-linking, especially when highly concentrated or exposed to transition metal impurities .
Understanding these mechanisms is critical: preventing polymerization is not just about keeping the sample cold; it requires a systematic blockade of radical initiation and propagation pathways.
Core Troubleshooting Guide & FAQs
Q1: My dehydroalanine stock turned into an insoluble gel after a month at 4°C. What happened, and how can I salvage it? A: The gelation indicates extensive radical polymerization, transforming your monomeric stock into a poly(dehydroalanine) matrix. This is triggered by ambient light or trace oxygen acting as radical initiators.
-
Causality: At 4°C, the thermal energy is still sufficient to allow radical propagation if an initiator is present.
-
Solution: Unfortunately, once heavily polymerized, the material cannot be depolymerized back to the monomer. Prevent this in the future by storing at -20°C to -80°C in amber glass vials (to block UV/visible light) and purging the headspace with Argon to displace oxygen.
Q2: Should I add a chemical inhibitor for long-term storage? A: Yes. For long-term storage (>1 month) of highly reactive alkene amino acids, adding a radical scavenger such as BHT (Butylated hydroxytoluene) or Hydroquinone is highly recommended .
-
Mechanism: BHT donates a hydrogen atom to the highly reactive carbon-centered radical, converting it into a stable, resonance-stabilized phenoxy radical that cannot propagate the polymer chain.
-
Dosage: 10 to 250 ppm of BHT is typically sufficient to stabilize the monomer without interfering with most downstream non-radical chemistries.
Q3: I experience inconsistent reaction yields when using vinylglycine from a stock solution that has been frozen and thawed multiple times. Why? A: Repeated freeze-thaw cycles introduce condensation (moisture) into the vial. Moisture can lead to the hydrolysis of protecting groups or facilitate slow nucleophilic degradation. Furthermore, localized concentration gradients during freezing can accelerate bimolecular side reactions.
-
Solution: Always aliquot your compounds into single-use vials before initial freezing.
Data Presentation: Storage Parameters by Amino Acid Type
| Amino Acid Type | Example | Structural Liability | Recommended Storage Temp | Light Sensitivity | Recommended Inhibitor |
| Terminal Alkene | L-Vinylglycine | Auto-oxidation, Radical cross-linking | -20°C | Moderate | 10-50 ppm BHT |
| Isolated Alkene | Allylglycine | Relatively stable, slow oxidation | 2°C to 8°C | Low | Not strictly required |
| α,β-Unsaturated | Dehydroalanine (Dha) | Rapid radical polymerization, Michael addition | -80°C | High | 50-250 ppm BHT |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of Alkene Amino Acids for Long-Term Storage
Self-Validation Check: Before starting, run a baseline ^1H-NMR. The presence of sharp multiplet peaks in the alkene region (δ 5.0–6.5 ppm) and the absence of broad polymeric baseline humps confirm monomer integrity.
-
Inhibitor Addition: Dissolve the alkene amino acid in a volatile, anhydrous solvent (e.g., DCM or THF). Add BHT to achieve a final concentration of 50 ppm relative to the amino acid mass.
-
Aliquoting: Dispense the solution into pre-dried, amber glass vials (single-use quantities).
-
Solvent Removal: Remove the solvent under a gentle stream of dry Nitrogen, followed by high vacuum (lyophilization) for 2 hours to ensure complete dryness.
-
Inert Atmosphere: Purge the headspace of each vial with Argon gas for 30 seconds to displace any residual oxygen.
-
Sealing & Storage: Seal tightly with PTFE-lined caps, wrap with Parafilm, and store immediately at -20°C (or -80°C for dehydroamino acids).
Post-Storage Validation: Upon thawing a single-use vial, a quick TLC or NMR should match the baseline data, confirming no polymerization occurred during storage.
Protocol 2: Removal of BHT Prior to Sensitive Syntheses
If your downstream application (e.g., olefin metathesis or radical-mediated thiol-ene click chemistry) is sensitive to BHT, you must remove the inhibitor prior to use.
-
Dissolve the aliquoted amino acid in an organic solvent (e.g., ethyl acetate or DCM).
-
Pass the solution through a short plug of activated basic alumina. BHT (a phenol) will be retained more strongly than most protected amino acids.
-
Concentrate the filtrate in vacuo and use the purified monomer immediately.
Process Visualizations
Mechanism of alkene amino acid radical polymerization and BHT-mediated inhibition.
Step-by-step workflow for the preparation and long-term storage of alkene amino acids.
References
-
Dehydroamino acids: Chemical multi-tools for late-stage diversification. ResearchGate. URL:[Link]
-
Continuous-Flow Thermolysis for the Preparation of Vinylglycine Derivatives. ResearchGate. URL:[Link]
-
Discovery of the RAFT/MADIX Process: Mechanistic Insights and Polymer Chemistry Implications. ACS Publications. URL:[Link]
Technical Support Center: Purification of tert-Butyl 2-(aminomethyl)pent-4-enoate
Case ID: PUR-AMINE-TBE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting tailing, recovery loss, and detection issues in flash chromatography of amino-esters.
Executive Summary & Chemical Assessment
You are attempting to purify tert-butyl 2-(aminomethyl)pent-4-enoate . This molecule presents a "Perfect Storm" of purification challenges due to three competing functional behaviors:
-
Primary Amine (–NH₂): Highly basic and polar. It interacts strongly with the acidic silanols (Si-OH) on standard silica gel, leading to severe peak tailing (streaking) and irreversible adsorption (yield loss).[1]
-
** tert-Butyl Ester:** Acid-labile. While stable to base, it can hydrolyze or cleave to the carboxylic acid if exposed to strong acidic modifiers (e.g., high % TFA) or prolonged contact with acidic silica.
-
Terminal Alkene & Isolated Ester: Weak UV chromophores. This molecule will have negligible absorbance at standard 254 nm, making UV-triggered fraction collection unreliable.
This guide provides a validated protocol to neutralize silanol interactions while preserving the ester, ensuring high recovery and purity.
The Mechanism of Failure (Why Standard Methods Fail)
Standard flash chromatography uses silica gel (
Diagram 1: The Silanol Blocking Mechanism
This diagram illustrates why your compound streaks and how a modifier (Triethylamine) fixes the issue.
Caption: Left: Target amine binds to acidic silanols causing drag. Right: TEA saturates silanols, allowing target amine to pass freely.
Validated Purification Protocols
Method A: Standard Silica with Basic Modifier (Recommended)
Best for: Routine purification when amine-functionalized silica is unavailable.
The "Pre-Buffering" Strategy: Do not just add the modifier to the mobile phase. You must condition the silica to ensure all active sites are neutralized before your sample touches the column.
-
Mobile Phase Preparation:
-
Solvent A: Hexanes (or Heptane) + 1% Triethylamine (TEA) .
-
Solvent B: Ethyl Acetate + 1% Triethylamine (TEA) .
-
Note: TEA is volatile and easily removed. Do not use Diethylamine (DEA) if you plan to use NMR immediately, as it is harder to remove.
-
-
Column Conditioning (Crucial Step):
-
Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading the sample. This saturates the silica surface.
-
-
Sample Loading:
-
Liquid Load: Dissolve sample in minimum Hexanes/TEA (1%). If insoluble, use a small amount of DCM, but keep the injection volume <1% of column volume.
-
Dry Load (Preferred): Pre-absorb crude on Celite 545 . Do not dry load on standard silica, as the amine will stick to the dry load pad.
-
-
Gradient:
-
Start: 0-5% B (to elute non-polar impurities).
-
Ramp: 5% to 40% B over 15 CV.
-
Note: The tert-butyl ester adds bulk, making the molecule elute earlier than a methyl ester analog.
-
Method B: Amine-Functionalized Silica (The "Premium" Solution)
Best for: Delicate separations where TEA interference is a concern.
-
Stationary Phase: Amino-bonded silica (NH₂-Silica).
-
Mechanism: The surface is already basic. No modifier is needed in the mobile phase.[2]
-
Benefit: Prevents hydrolysis of the tert-butyl ester completely, as no external bases/acids are required.
-
Solvents: Standard Hexanes/Ethyl Acetate gradient.
Method C: Reverse Phase (C18)
Best for: Highly polar impurities or if the compound is insoluble in Hexanes.
-
Warning: Do not use TFA (Trifluoroacetic acid). While standard for peptides, TFA can cleave tert-butyl esters upon concentration or drying.
-
Buffer: Use 10 mM Ammonium Bicarbonate (pH 8-9) or 0.1% NH₄OH in Water/Acetonitrile.
-
High pH keeps the amine deprotonated (neutral), improving retention on C18.
-
Detection Strategy (The "Invisible" Peak)
Your molecule lacks a conjugated system. UV 254 nm will likely show nothing. Relying on UV triggers will result in sending your product to waste.
Recommended Detection Settings:
-
UV: Set to 210 nm (absorbance of the carbonyl/alkene) and 200-400 nm scan .
-
ELSD (Evaporative Light Scattering Detector): Highly recommended if available. It detects mass, not chromophores.
TLC Visualization (Staining) Guide: You must stain every fraction.
| Stain Reagent | Expected Color | Specificity | Procedure |
| Ninhydrin | Pink / Red | Primary Amines | Dip, blot excess, heat with heat gun until spots appear. Most specific. |
| KMnO₄ | Yellow on Purple | Alkenes / Amines | Dip. Spots appear immediately (oxidizes the alkene). No heat needed. |
| Iodine | Brown | General | Place plate in iodine chamber.[3] Reversible (good for recovering sample).[4] |
Troubleshooting Decision Tree
Use this workflow to determine the exact cause of purification failure.
Diagram 2: Method Selection & Troubleshooting Logic
Caption: Logic flow for selecting stationary phase and ensuring detection of low-UV active amino-esters.
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) and Methanol (MeOH)? A: Yes, but be careful. A common gradient for amines is DCM:MeOH (90:10) + 1% NH₄OH. However, MeOH is very strong and can cause "dumping" (elution of everything at once) if the gradient rises too fast. For your specific molecule, Hexanes/EtOAc is preferred because the tert-butyl group makes it lipophilic enough to be retained.
Q: My product is streaking even with TEA. Why? A: You likely didn't equilibrate the column. The silica acts as a "sink" for the amine modifier. If you don't flush the column with TEA-containing solvent before injection, the silica strips the TEA from the front of the solvent wave, leaving your product exposed to active silanols. Always flush with 3-5 CV of modified solvent first.
Q: Will TEA react with my ester? A: No. tert-Butyl esters are sterically hindered and stable to non-nucleophilic bases like TEA at room temperature. They are, however, sensitive to acid. Avoid acidic modifiers.
Q: How do I remove the TEA after the column? A: TEA (boiling point ~89°C) forms an azeotrope with Ethanol/EtOAc. Rotovap your fractions, then re-dissolve in a small amount of DCM or EtOAc and rotovap again (2-3 times) to pull off residual TEA.
References
-
Teledyne ISCO. (2012). Purification of primary amines using RediSep C-18 reversed phase column. Application Note AN013. Link
-
Biotage. (2023).[5][6] Successful Flash Chromatography: Organic Amines and Basic Compounds. Biotage Blog. Link
-
SiliCycle. (n.d.). SiliCycle SiliaBond Amine (WAX) for Purification. SiliCycle Technical Notes. Link
-
Reich, H. J. (2017). Common TLC Stains.[3][7] University of Wisconsin-Madison Organic Chemistry Data. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Relevant section: Stability of t-Butyl Esters). Wiley-Interscience.
Sources
overcoming steric hindrance in coupling 2-substituted beta-amino acids
The -Peptide Synthesis Hub: Overcoming Steric Hindrance in -Amino Acids
Role: Senior Application Scientist
Subject: Technical Support & Troubleshooting Guide for
The Core Challenge: Why is Different
Welcome to the technical support center. If you are experiencing deletion sequences , slow reaction rates , or low yields when working with 2-substituted
The Mechanistic Barrier
In standard SPPS (C-to-N direction), the challenge with
- -Amino Acids: The side chain is at C3 (adjacent to the amine). They activate easily but are difficult to couple to (hindered nucleophile).
- -Amino Acids: The side chain is at C2 (adjacent to the carboxyl). The steric bulk shields the carbonyl carbon, preventing the formation of the active ester and blocking the incoming nucleophile (the resin-bound amine).
Key Consequence: Standard carbodiimide chemistries (DIC/HOBt) are often too slow, leading to incomplete coupling before the reagent decomposes or the resin aggregates.
Diagnostic Matrix & Troubleshooting
Identify your issue below to find the immediate solution.
| Symptom | Probable Cause | Recommended Solution |
| Deletion Sequences (Missing | Incomplete activation due to C2 steric shielding. | Switch Reagent: Use PyAOP or HATU.[1] Protocol: Double couple (2x 1h). |
| Low Loading (First residue) | Steric clash with linker (e.g., Wang resin). | Change Resin: Use Chlorotrityl (2-CTC) resin (highly acid-sensitive, allows milder loading conditions). |
| Resin Aggregation (Opaque/Sticky beads) | Formation of stable | Solvent Swap: Replace DMF with NMP or DMSO/NMP (1:1). Heat: Apply microwave energy (see Protocol).[1][2] |
| Epimerization (Loss of chirality at C2) | Over-activation with strong base (residue is | Base Control: Use TMP (2,4,6-trimethylpyridine) instead of DIPEA. Temp: Limit microwave temp to 50°C for Cys/His analogs. |
The "Gold Standard" Protocol: Microwave-Assisted Coupling
Based on optimized protocols for hindered residues (Seebach et al., Albericio et al.).
Reagent Selection Guide
| Reagent | Class | Efficacy for | Notes |
| HATU | Uronium | High | Gold standard.[1] Requires base (DIPEA/HOAt). |
| PyAOP | Phosphonium | Very High | Preferred for extremely hindered couplings.[1] Byproduct (P(NMe |
| DIC/Oxyma | Carbodiimide | Moderate | Good for minimizing epimerization, but often too slow for bulky |
Step-by-Step Workflow (Microwave SPPS)
This protocol assumes a 0.1 mmol scale on Rink Amide or 2-CTC resin.
-
Swelling: Swell resin in NMP (N-methyl-2-pyrrolidone) for 20 min. Reason: NMP disrupts
-peptide aggregation better than DMF. -
Deprotection: 20% Piperidine in DMF (2 x 3 min). Wash x5 with NMP.
-
Activation (The Critical Step):
-
Amino Acid: 4.0 eq of Fmoc-
-AA-OH. -
Reagent: 3.9 eq PyAOP (or HATU).
-
Base: 8.0 eq DIPEA (or TMP if epimerization is noted).
-
Pre-activation: Dissolve AA and Reagent in NMP. Add Base immediately before adding to resin. Do not pre-activate for >1 min (risk of racemization).
-
-
Coupling (Microwave):
-
Temperature: 60°C (Standard) or 75°C (Difficult/Hydrophobic).
-
Power: 25-30W (maintain constant temp).
-
Time: 10 minutes.
-
-
Double Coupling: Drain and repeat Step 3 & 4. Mandatory for
residues. -
Capping: Acetic anhydride/Pyridine (1:1) in DMF for 5 min. Prevents deletion sequences from growing.
Visualizing the Steric Barrier
The following diagram illustrates the kinetic competition between successful coupling and the failure modes caused by steric hindrance at the C2 position.
Caption: Kinetic pathway of
Frequently Asked Questions (FAQs)
Q: Can I use acid fluorides (TFFH) for
Q: Why is my resin shrinking during the synthesis of a
-
Fix: Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100. Switch to PEG-based resins (ChemMatrix) which swell better in these conditions [2].
Q: I am coupling a
-
Protocol: Use COMU or PyAOP at 75°C under microwave irradiation. Increase reaction time to 30 minutes. Double couple. If this fails, consider fragment condensation (coupling a dipeptide block) rather than stepwise synthesis.
References
-
Carpino, L. A., et al. (2003). "The 7-azabenzotriazole-based peptide coupling reagents." Accounts of Chemical Research, 36(6), 399-405.
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2735-2784.
-
Albericio, F., et al. (2001). "PyAOP: A powerful coupling reagent for the preparation of hindered peptides." Organic Letters, 3(2), 295-298.
-
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research, 31(4), 173-180.
Validation & Comparative
Comparative Analytical Guide: ¹H NMR Structural Elucidation of tert-Butyl 2-(aminomethyl)pent-4-enoate
When analyzing complex pharmaceutical intermediates like tert-Butyl 2-(aminomethyl)pent-4-enoate—a highly functionalized precursor utilized in the synthesis of substituted GABA analogues—selecting the correct analytical parameters is critical. The molecule features a chiral center at the α-position (C-2), which renders the adjacent allylic and aminomethyl protons diastereotopic. This creates complex, overlapping multiplet spin systems that challenge routine analytical workflows.
This guide objectively compares the performance of different NMR solvents and spectrometer field strengths, providing drug development professionals with a self-validating protocol for accurate structural elucidation and purity determination.
Analytical Platform Comparison: Overcoming Spectral Overlap
To achieve a definitive structural assignment, analysts must optimize both the chemical environment (solvent) and the physical resolution (magnetic field strength) of the experiment.
Solvent Effects: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent drastically impacts the behavior of the primary amine (-NH₂) group and the resolution of the aliphatic backbone.
-
Chloroform-d (CDCl₃): While CDCl₃ is the standard reference solvent due to its excellent solubilizing properties, the -NH₂ protons typically appear as a broad, wandering singlet between 1.50–2.00 ppm. Depending on sample concentration and trace water content, this broad signal often obscures the critical allylic -CH₂- multiplets[1].
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO-d₆ is a polar, hydrogen-bonding solvent. It engages in strong intermolecular interactions with the primary amine, which slows the proton exchange rate. This causality sharpens the -NH₂ signal and shifts it significantly downfield (typically >3.00 ppm), completely clearing the 1.5–2.5 ppm aliphatic region for accurate integration of the carbon skeleton[1].
Field Strength: 400 MHz vs. 600 MHz
-
400 MHz (Routine Analysis): At lower field strengths, the chemical shift dispersion (Δν) is often insufficient to resolve the complex ABX spin systems of the diastereotopic protons. The α-CH (H-2), the aminomethyl protons, and the allylic protons often collapse into overlapping, uninterpretable multiplets.
-
600 MHz (High-Resolution Elucidation): Moving to a 600 MHz spectrometer increases the Δν/J ratio. This physical separation resolves the diastereotopic protons of the aminomethyl and allylic groups into distinct, quantifiable doublets of doublets (dd) or doublets of triplets (dt), allowing for precise extraction of J-coupling constants to confirm the 3D stereochemical environment.
Quantitative Data: Comparative Chemical Shift Assignments
The following table summarizes the comparative ¹H NMR performance data for tert-Butyl 2-(aminomethyl)pent-4-enoate, demonstrating the superior resolution achieved using DMSO-d₆ at a higher field strength.
| Proton Environment | CDCl₃ (400 MHz) δ (ppm) | DMSO-d₆ (600 MHz) δ (ppm) | Multiplicity & J-Coupling Notes | Integration |
| tert-Butyl (-C(CH₃)₃) | 1.45 | 1.40 | s (Sharp, used for internal calibration) | 9H |
| Amine (-NH₂) | 1.55 (br) | 3.25 (br) | br s (Exchanges with D₂O; shifted downfield in DMSO) | 2H |
| Allylic CH₂ (H-3a, H-3b) | 2.25 - 2.38 | 2.12 (dt), 2.28 (dt) | m (CDCl₃); resolved diastereotopic signals (DMSO) | 2H |
| α-CH (H-2) | 2.58 | 2.48 | m (Complex ABX pattern) | 1H |
| Aminomethyl (-CH₂-N) | 2.75 - 2.88 | 2.62 (dd), 2.78 (dd) | m (CDCl₃); resolved diastereotopic signals (DMSO) | 2H |
| Terminal Alkene (H-5a, b) | 5.02 - 5.10 | 4.98 (dd), 5.05 (dd) | m (Overlapping trans/cis couplings) | 2H |
| Internal Alkene (H-4) | 5.70 - 5.82 | 5.68 - 5.78 | ddt (J ≈ 17.0, 10.1, 7.0 Hz) | 1H |
Note: Chemical shifts should be given to two digits after the decimal point, and coupling constants reported with up to one digit after the decimal, adhering to standard reporting guidelines[2].
Logical Workflow for NMR Analysis
Workflow diagram for NMR sample preparation and spectral validation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. It incorporates internal physical and mathematical checks to verify data integrity without relying on external standards.
Step 1: Sample Preparation (The Homogeneity Check)
-
Action: Accurately weigh 10–15 mg of tert-Butyl 2-(aminomethyl)pent-4-enoate and dissolve it completely in 0.6–0.7 mL of DMSO-d₆.
-
Causality: Optimal NMR tube filling requires achieving a sample height of 40-50 mm in standard 5 mm tubes[3]. This specific height ensures the sample spans the active region of the NMR coil while providing adequate volume for proper magnetic field shimming. Failing to meet this volume causes magnetic susceptibility gradients at the liquid-air interface, leading to severe line broadening[3].
-
Self-Validation Check: Visually inspect the tube against a light source. Any particulate matter will distort the magnetic field homogeneity; if particles are visible, filter the sample through a glass wool plug prior to acquisition.
Step 2: Data Acquisition (The Excitation Phase)
-
Action: Insert the sample into the spectrometer, lock onto the deuterium frequency of the solvent, shim the Z-axis gradients, and apply a standard 90° radio-frequency (Rf) pulse.
-
Causality: The Rf pulse excites the nuclei, which then emit Rf radiation during the acquisition time, giving rise to an exponentially decaying sine wave known as the free-induction decay (FID)[4]. Utilizing a 90° pulse maximizes the signal intensity in the transverse plane, optimizing the signal-to-noise (S/N) ratio for the dilute diastereotopic multiplets[4].
-
Self-Validation Check: Monitor the lock level stability. A fluctuating lock signal indicates paramagnetic impurities or incomplete dissolution, requiring immediate sample repreparation.
Step 3: Spectral Processing & Internal Validation
-
Action: Apply a Fourier Transform, phase the spectrum manually, apply baseline correction, and reference the chemical shift.
-
Causality: It is conventional in NMR spectroscopy to calibrate the spectrum by setting the TMS peak to 0 ppm or using a residual solvent signal (e.g., DMSO-d₆ at 2.50 ppm) for referencing[5]. Proper phasing ensures symmetrical peak shapes, which is a strict prerequisite for accurate area integration[2].
-
Self-Validation Check (The Mathematical Lock): Set the integration of the sharp tert-butyl singlet (~1.40 ppm) to exactly 9.00 . If the structural assignment is correct and the sample is pure, the terminal alkene protons (~5.05 ppm) must mathematically integrate to 2.00 ± 0.05 . This internal stoichiometric check validates the absence of co-eluting aliphatic impurities and confirms the structural integrity of the synthesized batch.
References
- Benchchem. "Solvent" effects in 1H NMR spectroscopy.
- University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- American Chemical Society (ACS). NMR Guidelines for ACS Journals.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Boston University. Basic NMR Concepts.
Sources
chiral HPLC method for enantiomeric separation of beta-amino esters
An In-Depth Guide to Chiral HPLC Method Development for the Enantiomeric Separation of Beta-Amino Esters
Introduction: The Critical Role of Chirality in β-Amino Esters
In the landscape of pharmaceutical development, β-amino acids and their ester derivatives are indispensable chiral building blocks. They form the backbone of numerous therapeutic agents, including antivirals, antibiotics, and enzyme inhibitors. As stereoisomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles, the separation and quantification of individual enantiomers are not merely an analytical challenge but a regulatory and safety imperative.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose, offering both analytical precision and preparative scalability.[2][3]
This guide provides a comparative analysis of primary chiral HPLC methodologies for the enantiomeric resolution of β-amino esters. We will delve into the mechanistic principles of different CSPs, compare their performance with supporting data, and provide actionable protocols to streamline your method development process. As a Senior Application Scientist, my objective is to explain not just the "how" but the "why" behind these experimental choices, grounding our discussion in the fundamental principles of chiral recognition.
The Core of Chiral Separation: A Comparison of Stationary Phases
The success of any chiral separation hinges on the selection of the appropriate CSP. The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes of differing stability, leading to different retention times.[4][5] For β-amino esters, three classes of CSPs have demonstrated broad utility: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Crown Ether-based phases.
Polysaccharide-Based CSPs: The Versatile Workhorses
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used columns for chiral separations due to their remarkable versatility and high success rates.[6][7][8]
Chiral Recognition Mechanism: The chiral recognition capability of these phases arises from the highly ordered helical structure of the polysaccharide polymers. This structure forms "chiral grooves" or cavities into which the analyte can fit. Separation is governed by a combination of interactions, including hydrogen bonding (with the carbamate groups), π-π interactions (between the analyte's aromatic rings and the phenyl groups on the selector), dipole-dipole interactions, and steric hindrance.[4][5] The better an enantiomer fits into the chiral groove and the more interaction points it has, the longer it will be retained.
Operational Modes & Performance: Polysaccharide columns are most frequently used in normal-phase (NP) mode, typically with mobile phases consisting of alkane/alcohol mixtures (e.g., hexane/isopropanol, hexane/ethanol).[9][10]
-
Analyte-Specific Considerations: For β-amino esters, which are basic compounds, peak shape can be a significant issue. The addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often necessary to suppress the unwanted ionic interactions with residual silanol groups on the silica surface, thereby improving peak symmetry.[10][11]
-
Coated vs. Immobilized: Coated CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) offer excellent resolving power but have limited solvent compatibility. Immobilized CSPs (e.g., Chiralpak® IA, IB, IC) have the polysaccharide selector covalently bonded to the silica, which allows for the use of a much wider range of solvents, including those typically forbidden for coated phases like ethyl acetate, THF, and DMSO.[4][9] This extended solvent compatibility provides more options for optimizing selectivity and is invaluable for compounds with challenging solubility.
The following table summarizes typical performance for the separation of amino acid esters on various polysaccharide CSPs. While data for α-amino esters is more prevalent, the principles are directly applicable to their β-amino counterparts.
| CSP (Selector) | Analyte Example | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Leucine Ethyl Ester (NBD deriv.) | 20% IPA/Hexane | 1.49 | 4.31 | [12] |
| Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate)) | 3,3-dimethyl-2-butylamine (NBD deriv.) | 20% IPA/Hexane | 1.25 | 3.51 | [6] |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Alanine Ethyl Ester (NBD deriv.) | 10% IPA/Hexane | 1.15 | 2.11 | [12] |
| Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Phenylglycine Ethyl Ester (NBD deriv.) | 20% IPA/Hexane | 1.22 | 2.58 | [12] |
NBD = Nitrobenzoxadiazole derivative, used to add a chromophore and interaction sites.
Macrocyclic Glycopeptide CSPs: Masters of Multimodality
Macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin) are a class of antibiotics that possess complex three-dimensional structures with multiple chiral centers and functional groups.[13] When bonded to silica, they create exceptionally versatile CSPs (e.g., Chirobiotic™ T, V) capable of operating in multiple chromatographic modes.[13][14]
Chiral Recognition Mechanism: The key to their success with amino esters is the presence of both acidic (carboxylate) and basic (amine) sites, as well as peptide backbones and carbohydrate "baskets".[14][15] This allows for a multitude of interactions:
-
Ionic (Charge-Charge) Interactions: This is often the primary docking mechanism for amino acids and their esters. The protonated amine of the analyte can interact with an anionic carboxylate group on the selector, or vice versa.[15]
-
Hydrogen Bonding: The peptide backbone provides numerous sites for hydrogen bonding.
-
Inclusion & Steric Effects: The macrocyclic "basket" can include parts of the analyte, leading to steric-based differentiation.
Operational Modes & Performance: The multimodal nature of these CSPs is their greatest strength.
-
Reversed-Phase (RP) Mode: Using aqueous buffers (e.g., ammonium acetate, TEAA) and organic modifiers (ACN, MeOH), the pH of the mobile phase is a critical parameter for controlling retention and selectivity.[3]
-
Polar Ionic Mode (PIM): This unique mode uses a waterless mobile phase, typically methanol or ethanol, with small amounts of an acid and a base (e.g., acetic acid and triethylamine).[13] This allows for fine-tuning of the ionization states of both the analyte and the CSP to maximize chiral recognition.
-
Normal-Phase (NP) Mode: While less common for amino esters, it is a viable option.
| CSP (Selector) | Analyte Example | Mode | Mobile Phase | Key Insight | Reference |
| Chirobiotic™ T (Teicoplanin) | Unusual Amino Acids | PIM | MeOH/HOAc/TEA | Excellent selectivity for zwitterionic compounds. | [16] |
| Chirobiotic™ TAG (Teicoplanin Aglycone) | β²- and β³- Homoamino acids | RP & PIM | Various | The absence of sugar units enhances certain charge-charge interactions. | [17] |
| Chirobiotic™ V (Vancomycin) | Dansyl Amino Acids | RP | ACN/TEAA Buffer | pH is a critical factor in controlling retention and selectivity. | [3] |
Chiral Crown Ether CSPs: High Specificity for Primary Amines
Crown ether-based CSPs (e.g., CROWNPAK® CR(+)) are highly specialized and offer exceptional selectivity for compounds containing a primary amine group, making them perfectly suited for many β-amino esters.[16]
Chiral Recognition Mechanism: The mechanism is based on inclusion complexation. The protonated primary amine (-NH3+) of the analyte fits into the cavity of the crown ether. Chiral recognition is achieved through differential hydrogen bonding interactions between the amine's hydrogens and the ether oxygens.[16][18] This mechanism requires an acidic mobile phase (typically pH < 2) to ensure the primary amine is fully protonated.[18]
Operational Modes & Performance: These columns are operated exclusively in a reversed-phase-like mode with an acidic aqueous mobile phase.
-
pH is Paramount: As pH increases above 2, the amine group begins to deprotonate, the inclusion complex weakens, and chiral recognition is lost.[18]
-
Temperature Effects: Lowering the column temperature can significantly increase retention and improve resolution, suggesting the complexation process is enthalpically driven.[18]
A study on β-amino-3-pyridylpropionic acid ethyl ester demonstrated baseline resolution (Rs > 1.5) using a CROWNPAK CR(+) column with an aqueous perchloric acid mobile phase at pH 1 and a temperature of 7°C.[18]
Visualizing the Method Development Workflow
A systematic approach is crucial for efficient method development. The following workflow outlines a logical progression from initial screening to final optimization.
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ymc.co.jp [ymc.co.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors [mdpi.com]
- 15. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. hplc.eu [hplc.eu]
- 18. tandfonline.com [tandfonline.com]
mass spectrometry fragmentation pattern of tert-Butyl 2-(aminomethyl)pent-4-enoate
Title: Analytical Platform Comparison for the Structural Elucidation and Quantitation of tert-Butyl 2-(aminomethyl)pent-4-enoate
Executive Summary
In the development of substituted γ-amino acids (e.g., gabapentinoids) and advanced peptidomimetics, tert-Butyl 2-(aminomethyl)pent-4-enoate (C₁₀H₁₉NO₂, MW: 185.26 g/mol ) serves as a critical synthetic intermediate. The tert-butyl ester acts as a bulky protecting group that prevents premature lactamization of the free amine and carboxylic acid during synthesis.
For analytical scientists, tracking this intermediate and its degradation products requires robust mass spectrometry (MS) workflows. This guide objectively compares two premier analytical platforms—Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) and Electrospray Ionization Triple Quadrupole (ESI-QqQ) —for the fragmentation analysis and quantitation of this compound. By understanding the gas-phase causality behind its fragmentation, researchers can build self-validating analytical methods that ensure high-fidelity data in drug development pipelines.
Mechanistic Causality: The Fragmentation Logic
To optimize any MS method, one must first understand the gas-phase thermodynamic drivers of the molecule. Under positive electrospray ionization (ESI+), protonation is directed predominantly to the primary amine (the aminomethyl group) due to its high gas-phase basicity, yielding a stable precursor ion at m/z 186.15 [M+H]⁺.
Upon subjecting this precursor to Collision-Induced Dissociation (CID), three primary causal pathways dictate the fragmentation pattern:
-
The Isobutylene Neutral Loss (Pathway A): The hallmark of tert-butyl ester fragmentation is the highly favorable, low-energy neutral loss of isobutylene (C₄H₈, 56 Da)[1]. This occurs via a concerted, acid-catalyzed gas-phase elimination (often resembling a McLafferty-type rearrangement), yielding the protonated free carboxylic acid at m/z 130.09 . This fragment is highly diagnostic and serves as the primary mass tag for this class of compounds[2].
-
Deamination (Pathway B): Because the charge is localized on the nitrogen, an alternative pathway involves the neutral loss of ammonia (NH₃, 17 Da) to form a stabilized allylic/carbocationic species at m/z 169.12 [3][4].
-
Dehydration & Cyclization (Pathway C): Secondary fragmentation of the m/z 130.09 ion requires higher collision energies (CE). The loss of water (18 Da) yields an acylium ion (m/z 112.08 ), while the loss of ammonia (17 Da) from the m/z 130.09 intermediate often triggers an intramolecular gas-phase cyclization, forming a stable lactam ion at m/z 113.06 [5].
Caption: ESI+ CID fragmentation logic tree for tert-Butyl 2-(aminomethyl)pent-4-enoate (m/z 186.15).
Platform Comparison: ESI-QTOF vs. ESI-QqQ
Choosing the correct MS platform depends entirely on the analytical goal: Structural Elucidation vs. Targeted Quantitation .
-
ESI-QTOF (High-Resolution Mass Spectrometry): Utilizes orthogonal acceleration time-of-flight to achieve sub-ppm mass accuracy. It is the superior choice for identifying unknown synthetic impurities (e.g., des-allyl byproducts or solution-phase lactamization).
-
ESI-QqQ (Nominal Mass Spectrometry): Utilizes Multiple Reaction Monitoring (MRM) for maximum duty cycle and sensitivity. It is the gold standard for high-throughput reaction monitoring and pharmacokinetic clearance assays.
Quantitative Data & Fragment Assignment Comparison
The table below maps the theoretical exact masses (QTOF) against the nominal masses (QqQ) used for MRM transitions.
| Fragment Ion | Exact Mass (m/z) | Nominal Mass (m/z) | Neutral Loss | Structural Assignment | QTOF Utility | QqQ Utility (MRM) |
| [M+H]⁺ | 186.1489 | 186 | None | Protonated Precursor | Formula confirmation | MRM Precursor (Q1) |
| [M+H - C₄H₈]⁺ | 130.0863 | 130 | 56 Da (Isobutylene) | Free Carboxylic Acid | Impurity profiling | Primary Quantifier |
| [M+H - C₄H₈ - H₂O]⁺ | 112.0757 | 112 | 74 Da (Isobutylene + H₂O) | Acylium Ion | Mechanistic proof | Secondary Qualifier |
| [M+H - C₄H₈ - NH₃]⁺ | 113.0597 | 113 | 73 Da (Isobutylene + NH₃) | Cyclized Lactam | Structural elucidation | Tertiary Qualifier |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . The inclusion of 0.1% Formic Acid (FA) is a causal choice: it lowers the pH of the mobile phase well below the pKa of the primary amine (~9.5), ensuring 100% protonation and maximizing ESI+ ionization efficiency.
Step-by-Step LC-MS/MS Methodology
Step 1: Sample Preparation
-
Dissolve the analyte in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a stock concentration of 1 mg/mL.
-
Prepare a working standard curve (1 ng/mL to 1000 ng/mL) in the same diluent.
-
Validation Check: Prepare a "Matrix Blank" (diluent only) to monitor for auto-injector carryover, as primary amines are notorious for adhering to stainless steel capillary walls.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size. (Reasoning: The hydrophobic C18 stationary phase effectively retains the lipophilic tert-butyl and pent-4-enyl groups).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (ESI-QqQ MRM Mode)
-
Source Temperature: 350°C; Capillary Voltage: +3.5 kV.
-
Declustering Potential (DP): 40 V (Reasoning: High enough to prevent non-covalent cluster formation, but low enough to prevent in-source fragmentation of the labile tert-butyl group).
-
MRM Transitions:
-
Quantifier: 186.1 → 130.1 (Collision Energy: 15 eV)
-
Qualifier 1: 186.1 → 112.1 (Collision Energy: 25 eV)
-
Qualifier 2: 186.1 → 113.1 (Collision Energy: 22 eV)
-
Caption: Self-validating LC-MS/MS workflow ensuring high-fidelity data for amino ester analysis.
Conclusion
For the analysis of tert-Butyl 2-(aminomethyl)pent-4-enoate, the choice of platform dictates the depth of the data. ESI-QTOF is indispensable during the early stages of synthetic route scouting, providing the exact mass data required to confirm the presence of the [M+H - C₄H₈]⁺ fragment and rule out isobaric impurities. Conversely, once the synthetic route is locked, ESI-QqQ provides the robust, high-sensitivity MRM capabilities required for trace-level quantitation and batch release testing. By leveraging the predictable gas-phase loss of isobutylene and ammonia, scientists can build highly specific, self-validating assays.
References
-
Title: C-terminal peptide extension via gas-phase ion/ion reactions Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Dehydration Versus Deamination of N-Terminal Glutamine in Collision-Induced Dissociation of Protonated Peptides Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study Source: ResearchGate / International Journal of Mass Spectrometry URL: [Link]
Sources
comparing reactivity of alpha vs beta-amino acid alkene derivatives
reactivity Comparison: -Dehydroamino Acids vs. -Amino Acrylates[1]
Executive Summary
In the design of peptidomimetics and covalent inhibitors, the positioning of the alkene unsaturation relative to the amino acid backbone dictates the electronic character and subsequent reactivity.
-
-Dehydroamino acids (e.g., Dehydroalanine, Dha): Function primarily as electrophiles (Michael acceptors). The nitrogen is attached to the
-carbon (enamide), and the alkene is conjugated to the carbonyl. They are "covalent warheads." -
-Amino acrylates (
-Enamino esters): Function primarily as nucleophiles (at the -carbon) or substrates for reduction . The nitrogen is attached to the -carbon (enamine), creating a strong push-pull electronic system.
This guide details the mechanistic divergence between these two species, providing experimental protocols for their respective primary applications: Cysteine conjugation (
Electronic Structure & Reactivity Profile
The fundamental difference lies in the conjugation pathway of the nitrogen lone pair relative to the ester carbonyl.
Comparative Electronic Analysis
| Feature | ||
| Structure | ||
| Class | Enamide (N-Acyl dehydroamino acid) | Enamine (Vinylogous carbamate/amide) |
| Electronic Flow | Captodative-like : The alkene is electron-deficient due to the ester, but stabilized by the amide. | Push-Pull : Strong donation from N lone pair into the |
| Primary Reactivity | Electrophilic at | Nucleophilic at |
| Isomerism | None for Dha (terminal alkene).[2] E/Z possible for Dhb.[2][3] | Strong preference for (Z)-isomer due to intramolecular H-bonding ( |
| Key Application | Covalent protein modification (Michael acceptor). | Synthesis of chiral |
Mechanistic Divergence (Graphviz Diagram)
The following diagram illustrates the divergent reactivity pathways based on the electronic polarization of the alkene.
Caption: Divergent reactivity pathways.
Detailed Reactivity Analysis
-Dehydroamino Acids: The Michael Acceptor
Dehydroalanine (Dha) is a unique non-proteinogenic residue found in lantibiotics (e.g., Nisin). In synthetic biology and medicinal chemistry, it is installed as a "trap" for nucleophiles.
-
Mechanism: The polarization of the
-unsaturated system is enhanced by the electron-withdrawing ester/amide carbonyls. A nucleophile (e.g., thiolate) attacks the -carbon. The resulting enolate is protonated at the -carbon, usually with low stereocontrol unless a chiral catalyst is used. -
Rate Acceleration: Reactions are significantly faster in water or aqueous buffers due to hydrophobic effects and hydrogen-bond activation of the carbonyl.
-
Self-Validation: The reaction is self-indicating; the disappearance of the characteristic vinyl protons (
5.6–6.2 ppm) in H NMR confirms consumption.
-Amino Acrylates: The Stabilized Enamine
These compounds are structurally distinct because the nitrogen is directly attached to the alkene (
-
Enamine Character: The resonance structure
renders the -carbon nucleophilic. This makes them poor Michael acceptors for standard nucleophiles (like thiols) because the -carbon is electron-rich due to nitrogen donation. -
Transamination: The
-carbon can be attacked by amines, but this results in an exchange of the amino group (transamination) rather than addition across the double bond. -
Hydrogenation Substrate: The primary utility of
-enamino esters is as precursors to chiral -amino acids . Asymmetric hydrogenation of the C=C bond establishes two stereocenters (if substituted).
Experimental Protocols
Protocol A: Cysteine Conjugation to Dehydroalanine (Electrophilic Reactivity)
Objective: To demonstrate the Michael acceptor capability of an
Materials:
-
Peptide containing Dha (e.g., Ac-Dha-OMe or a Dha-containing peptide).
-
N-Acetyl Cysteine Methyl Ester (NAC-OMe).
-
Buffer: 50 mM Phosphate Buffer (pH 8.0) or DMF/H2O (1:1) with 1 eq. Et3N.
Workflow:
-
Dissolution: Dissolve the Dha-peptide (1.0 equiv, 0.1 M) in the reaction solvent.
-
Addition: Add NAC-OMe (1.5 equiv).
-
Incubation: Stir at room temperature.
-
Reaction Time: 1–4 hours.
-
-
Monitoring: Monitor by LC-MS. Look for the mass shift of +177 Da (NAC-OMe adduct).
-
Workup: Lyophilize directly or extract with EtOAc.
-
Data Validation:
H NMR will show the disappearance of the Dha singlets (typically 5.7 and 6.1 ppm in DMSO- ) and the appearance of the cysteine -methylene diastereotopic protons.
Protocol B: Asymmetric Hydrogenation of -Enamino Esters (Nucleophilic/Substrate Reactivity)
Objective: To synthesize a chiral
Materials:
-
Substrate: Methyl 3-acetamido-2-butenoate (
-enamino ester). -
Catalyst: [Rh(COD)(R,R-DuanPhos)]BF
(1 mol%). -
Solvent: Degassed Methanol.
-
Hydrogen Source: H
gas (balloon or autoclave).
Workflow:
-
Catalyst Prep: In a glovebox, weigh the Rh-catalyst into a vial.
-
Substrate Prep: Dissolve the
-enamino ester (1.0 mmol) in degassed MeOH (2 mL). -
Mixing: Transfer the substrate solution to the catalyst vial.
-
Hydrogenation: Place in an autoclave. Purge with H
(3x). Pressurize to 5–10 bar (atm).-
Note: Unprotected
-enamino esters often require higher pressure or specific ligands (e.g., Josiphos) compared to -dehydroamino acids.
-
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Vent H
. Concentrate in vacuo. -
Data Validation: Determine conversion by
H NMR (disappearance of alkene proton at ~4.5–5.0 ppm). Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
Comparative Data Summary
The following table summarizes the reactivity differences based on literature precedents.
| Reaction Type | ||
| Thiol Addition (pH 8) | Fast ( | No Reaction (or very slow) |
| Amine Addition | Forms aminal or Michael adduct | Transamination (Exchange of N-group) |
| Electrophilic Halogenation | Reacts at | Reacts rapidly at |
| Hydrogenation (Rh-Cat) | Yields | Yields |
| Stability | Polymerizes if not stabilized | Stable (Z-isomer stabilized by H-bond) |
References
-
Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 1998–2007. Link
-
Chalker, J. M., et al. (2011). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 6(11), 2857–2875. Link
-
Hsiao, Y., et al. (2004). "Highly Efficient Synthesis of
-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 126(32), 9918–9919. Link -
Palmieri, G., et al. (2012).
-enamino carbonyl compounds." Current Organic Chemistry, 16. Link -
Zhu, M., et al. (2025).[4] "A practical one-pot synthesis of dehydroalanine esters." RSC Advances, 15. Link
Sources
- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 2. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A practical one-pot synthesis of dehydroalanine esters - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00035A [pubs.rsc.org]
Comparative Guide: Purity Assessment of tert-Butyl 2-(aminomethyl)pent-4-enoate
[1]
Part 1: The Analytical Challenge
In the synthesis of peptidomimetics and non-natural amino acids, tert-Butyl 2-(aminomethyl)pent-4-enoate (C₁₀H₂₁NO₂) serves as a critical "linchpin" intermediate. Its structure combines an alkene handle for metathesis with a protected carboxylate and a free primary amine.
However, this structural utility creates a distinct analytical blind spot. As an aliphatic amine, it lacks a strong chromophore, rendering standard UV-HPLC (254 nm) unreliable without derivatization. Furthermore, the free amine is hygroscopic and prone to forming carbamates upon exposure to atmospheric CO₂, invisible impurities that inflate yield but destroy stoichiometry in subsequent coupling reactions.
This guide objectively compares Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC to demonstrate why combustion analysis remains the "Gold Standard" for validating the bulk integrity of this specific oily intermediate.
Part 2: Elemental Analysis (EA) – The Bulk Validator[1]
Elemental analysis (CHN) provides a macroscopic view of purity that chromatography often misses. For tert-butyl 2-(aminomethyl)pent-4-enoate, EA is the primary detector for "silent" impurities like water, inorganic salts, and solvent occlusion.
Experimental Protocol: CHN Combustion
Principle: High-temperature combustion (900–1000°C) in an oxygen-rich environment converts the sample into CO₂, H₂O, and N₂/NOx, which are quantified via thermal conductivity detection.
-
Sample Prep: Accurately weigh 2–3 mg of the oil into a tin capsule. Critical: Due to the volatility of the amine, seal the capsule immediately (cold welding) to prevent evaporation or moisture absorption.
-
Combustion: Introduce into the combustion reactor (e.g., Elementar vario EL cube).
-
Reduction: Gases pass over hot copper to reduce NOx to N₂.
-
Detection: TCD measures gas volumes relative to a sulfanilamide standard.
Data Analysis: Theoretical vs. Experimental
The table below illustrates a typical scenario where a sample appears pure by HPLC but fails EA due to hydration (a common issue with CAS 1372720-09-6).
Table 1: Comparative Elemental Data (C₁₀H₂₁NO₂, MW 187.28)
| Element | Theoretical (%) | Experimental (Dry Sample) | Experimental (Wet Sample*) | Deviation (Wet) | Interpretation |
| Carbon | 64.13 | 64.05 | 61.20 | -2.93 | Indicates non-carbon mass (Water/Salt) |
| Hydrogen | 11.30 | 11.28 | 11.35 | +0.05 | H content from H₂O offsets mass dilution |
| Nitrogen | 7.48 | 7.45 | 7.12 | -0.36 | Consistent with ~5% inert mass |
*Simulated data representing the compound with ~0.5 eq. absorbed H₂O.
Insight: The "Wet Sample" shows a massive drop in Carbon (-2.93%) while Hydrogen remains stable. This specific "C-drop / H-stable" signature is diagnostic for hydration in aliphatic amines. HPLC would likely show this as >99% purity because water is transparent.
Part 3: Orthogonal Methodologies
To validate the EA findings, we employ orthogonal techniques.
Alternative A: Quantitative NMR (qNMR)
Verdict: Superior for specificity; equals EA in accuracy but requires higher skill.
Protocol:
-
Solvent: dissolve ~10 mg sample in CDCl₃ (neutralized with K₂CO₃ to prevent ammonium salt shifts).
-
Internal Standard: Add accurately weighed 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone .
-
Acquisition: Pulse delay (d1) > 30s (5x T1) to ensure full relaxation.
-
Integration: Compare the alkene terminal protons (5.0–5.8 ppm) against the standard's singlet.
Alternative B: HPLC-ELSD (Evaporative Light Scattering)
Verdict: Good for organic impurities; Poor for absolute purity.
Protocol:
-
Column: C18 Reverse Phase (high pH stable, e.g., XBridge).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: High pH keeps the amine free-based for better peak shape.
-
Detector: ELSD (Gain 8, Temp 40°C). UV is ineffective due to lack of chromophore.
Part 4: Comparative Summary
Table 2: Method Performance Matrix
| Feature | Elemental Analysis (EA) | qNMR | HPLC-ELSD |
| Primary Target | Bulk Composition (C/H/N ratio) | Molar Purity & Solvent ID | Organic Impurities |
| Blind Spot | Specific impurity ID (e.g., Isomers) | Inorganic salts (invisible in ¹H) | Water, Salts, CO₂ |
| Sample Requirement | Destructive (~2 mg) | Non-destructive (~10 mg) | Destructive (~1 mg) |
| Precision | ± 0.3% | ± 1.0% | ± 2.0% (Response factor dependent) |
| Best For | Final Batch Release | In-process Check | Reaction Monitoring |
Part 5: Decision Workflows (Visualization)
Diagram 1: Purity Assessment Workflow
This decision tree guides the researcher on when to prioritize EA versus qNMR for aliphatic amino esters.
Caption: Workflow prioritizing qNMR for solvent removal followed by EA for hydration/salt detection.
Diagram 2: The "Invisible" Impurity Trap
Why EA detects what HPLC misses in amine synthesis.
Caption: Mechanism showing why hygroscopic amines yield false passes in HPLC but fail in EA.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310706, tert-Butyl 2-(aminomethyl)pent-4-enoate. Retrieved from [Link]
-
- Analytical Method Validation
- Elemental Analysis Standards
-
qNMR Methodology
-
Almac Group (2023). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from [Link]
-
- Synthesis Context (Amino Esters)
Comparative Guide: Validating tert-Butyl Ester Cleavage via Thin-Layer Chromatography (TLC)
Executive Summary
The cleavage of tert-butyl esters to carboxylic acids is a cornerstone transformation in peptide synthesis and medicinal chemistry, typically achieved via acidolysis (e.g., Trifluoroacetic acid or HCl). While LC-MS and NMR provide definitive structural confirmation, Thin-Layer Chromatography (TLC) remains the primary tool for real-time reaction monitoring.
However, standard TLC protocols often fail for this specific transformation because the product (a free carboxylic acid) interacts strongly with the acidic silanols of the stationary phase, resulting in "streaking" or ambiguous Rf values. This guide compares optimized TLC methodologies against standard approaches and instrumental alternatives, providing a robust framework for validating deprotection.
Mechanistic Context & The Analytical Challenge
To validate the reaction, one must understand the physicochemical shift occurring in the flask. The transformation converts a lipophilic, non-ionizable ester into a polar, ionizable carboxylic acid.
-
The Reaction: Acid-catalyzed elimination (E1 mechanism) or
hydrolysis, releasing isobutylene. -
The Analytical Problem: Silica gel is slightly acidic (
). When a carboxylic acid product is spotted on silica, it exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) forms. This equilibrium causes the compound to drag along the plate (streaking), making it difficult to distinguish from the starting material or byproducts.
Comparative Analysis: Monitoring Methodologies
| Feature | Optimized TLC (Proposed) | Standard TLC | LC-MS | |
| Speed | Instant (<5 min) | Instant (<5 min) | Moderate (10-30 min) | Slow (Workup req.) |
| Cost | Negligible | Negligible | High | High |
| Resolution | High (with additives) | Poor (Streaking) | Very High | Ultimate |
| Limit of Detection | ng range | mg range | ||
| Structural Proof | Inferential (Polarity shift) | Inferential | Mass + Retention | Connectivity |
Strategic Protocol: The "Buffered" Mobile Phase
The most critical factor in validating t-butyl cleavage is the modification of the mobile phase. Standard Hexane/Ethyl Acetate systems are insufficient.
The Comparison: Neutral vs. Acidic Mobile Phases
-
Neutral System (e.g., 3:1 Hex/EtOAc): The carboxylic acid product binds to silica silanols via hydrogen bonding and ionic interactions. Result: Broad smear, Rf variable.
-
Acidic System (e.g., +1% Acetic Acid): The added acid suppresses the ionization of the product (
) and saturates the silica's active sites. Result: Sharp, distinct spot.
Validated Protocol: The "Acid-Spike" Method
Materials:
-
TLC Plates: Silica Gel 60
(Aluminum or Glass backed). -
Solvent A: Hexanes (or Heptane).
-
Solvent B: Ethyl Acetate.
-
Modifier: Glacial Acetic Acid (AcOH).
Step-by-Step Workflow:
-
Prepare Mobile Phase: Mix Hexanes/EtOAc in a ratio suitable for the starting material (e.g., 4:1).
-
Add Modifier: Add 1% v/v Glacial Acetic Acid to the mobile phase.
-
Note: Do not exceed 2-3%, as excess acid can degrade the binder on some TLC plates.
-
-
Chamber Saturation: Place filter paper in the TLC jar and pour in the solvent. Allow to equilibrate for 5 minutes.
-
Why: Saturation ensures laminar capillary flow, preventing "smiling" of the solvent front.
-
-
Co-Spotting (The Self-Validating Step):
-
Lane 1: Starting Material (SM) - tert-butyl ester.
-
Lane 2: Co-spot (SM + Reaction Mixture).
-
Lane 3: Reaction Mixture (RM).
-
-
Elution: Run the plate until the solvent front is 1 cm from the top.
-
Drying: Wave the plate or use a heat gun briefly to evaporate the acetic acid (essential if using pH-sensitive stains).
Visualization Logic: Beyond UV
Since t-butyl groups are not UV-active, their removal does not significantly alter the UV absorption profile unless the core scaffold changes. Therefore, chemical staining provides higher fidelity validation.
Workflow Diagram: Visualization Decision Tree
Figure 1: Decision logic for selecting the appropriate visualization method based on functional group properties.
Comparative Staining Performance
| Stain | Mechanism | Appearance of Product (Acid) | Appearance of SM (Ester) | Specificity |
| Bromocresol Green | pH Indicator ( | Yellow (Acidic) | Blue/Green (Neutral) | High (Best for this reaction) |
| Iodine Chamber | Reversible Adsorption | Brown/Yellow | Brown/Yellow | Low (General) |
| KMnO4 | Oxidation | Yellow/White on Purple | Yellow/White on Purple | Moderate (Oxidizables) |
| PMA (Phosphomolybdic Acid) | Oxidation/Complexation | Dark Blue/Green | Dark Blue/Green | Moderate |
Recommended Recipe: Bromocresol Green
To specifically validate the formation of the carboxylic acid:
-
Dissolve 0.04 g Bromocresol Green in 100 mL Ethanol.
-
Add 0.1 M NaOH dropwise until the solution turns blue.
-
Usage: Dip the plate. The background remains blue; the carboxylic acid spots turn bright yellow immediately.
Experimental Workflow: The Cleavage Cycle
The following diagram outlines the iterative process of reaction monitoring, emphasizing the feedback loop required for successful deprotection.
Figure 2: Iterative reaction monitoring workflow. Note the "Mini-Workup" step in sampling.
Critical Technique: The Mini-Workup
Directly spotting a reaction mixture containing high concentrations of TFA or HCl onto a TLC plate can destroy the silica binder or alter the local pH so drastically that the elution is meaningless.
Protocol:
-
Take a 10
L aliquot of the reaction mixture. -
Place in a small vial.
-
Blow a gentle stream of Nitrogen over it to remove volatile acids (TFA/HCl) and solvent.
-
Re-dissolve in MeOH or EtOAc before spotting.
Data Interpretation & Troubleshooting
Rf Value Shift
In a standard Hex/EtOAc system (even with acid modifier):
-
Starting Material (t-Bu Ester): Higher Rf (Less Polar).
-
Product (Carboxylic Acid): Lower Rf (More Polar).
Example Data (30% EtOAc/Hexane + 1% AcOH):
-
Boc-Phe-OtBu (Ester): Rf
0.65 -
Boc-Phe-OH (Acid): Rf
0.35
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Product streaks heavily | Insufficient acid in mobile phase. | Add 1-2% Acetic or Formic acid to eluent. |
| Spot "Smiles" (curves up) | Uneven solvent front. | Ensure chamber is saturated; check filter paper. |
| Ghost spots appear | Decomposition on silica. | Use 2D TLC to confirm stability; minimize time on silica. |
| No separation | Polarity mismatch. | Change solvent system (e.g., move to DCM/MeOH for very polar acids). |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive guide on deprotection conditions).
-
Reich, H. J. (2023). TLC Stains. University of Wisconsin-Madison, Department of Chemistry. (Authoritative source on stain preparation).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text on silica chromatography properties).
-
University of Rochester. (n.d.). Thin Layer Chromatography (TLC) Guide. (Detailed protocols on solvent selection and troubleshooting).
infrared (IR) spectroscopy peaks for terminal alkene and ester groups
Executive Summary
In drug development and materials science, the precise identification of functional groups is non-negotiable. While NMR remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy provides a rapid, cost-effective, and non-destructive method for purity profiling and reaction monitoring.
This guide focuses on two critical functionalities often found in pharmaceutical intermediates and polymer precursors: Terminal Alkenes and Esters . We will dissect their spectral fingerprints, explain the physical mechanics driving their absorption frequencies, and provide a robust framework for distinguishing them from structural isomers and analogs.
Part 1: The Terminal Alkene Profile
Terminal alkenes (
Mechanistic Causality
The dipole moment change in a terminal alkene is generally larger than in a symmetrical internal alkene, making the C=C stretch observable but often of medium intensity. However, the
Characteristic Peaks Table[1][2]
| Vibration Mode | Frequency ( | Intensity | Diagnostic Notes |
| =C-H Stretch | 3020 – 3100 | Medium | Distinctly above 3000 |
| C=C Stretch | 1640 – 1670 | Med/Weak | Often sharper than carbonyls but much weaker. Conjugation lowers this freq.[8] |
| =C-H Bend (OOP) | 990 & 910 | Strong | The "Vinyl Fingerprint." Monosubstituted ( |
| =C-H Bend (OOP) | 890 | Strong | The "Vinylidene Fingerprint." 1,1-Disubstituted ( |
| Overtone | ~1800 – 1850 | Weak | A harmonic of the OOP bend. Often seen in concentrated vinyl samples. |
Comparative Analysis: Terminal vs. Internal
-
Terminal (
): Two strong bands at 990 and 910 .[5] -
Internal Trans (
): Single strong band at ~970 . -
Internal Cis (
): Broad, variable band ~700 (often obscured in fingerprint region).
Part 2: The Ester Profile
Esters (
Mechanistic Causality
The ester carbonyl bond is stiffer than that of a ketone due to the induction effect of the adjacent oxygen, which withdraws electron density (
Characteristic Peaks Table[2]
| Vibration Mode | Frequency ( | Intensity | Diagnostic Notes |
| C=O Stretch | 1735 – 1750 | Very Strong | Saturated aliphatic esters. Higher than ketones (~1715). |
| C=O (Conjugated) | 1715 – 1725 | Very Strong | |
| C-O Stretch (Acyl) | 1150 – 1300 | Strong | C-C(=O)-O stretch. Often the strongest peak in the fingerprint region. |
| C-O Stretch (Alkyl) | 1000 – 1150 | Strong | O-C-C stretch. Varies significantly with alcohol type ( |
Comparative Analysis: Ester vs. Ketone[12][13]
-
Ester: C=O at ~1740
+ Strong C-O bands (1000-1300 ). -
Ketone: C=O at ~1715
+ Absence of strong C-O bands in the 1000-1300 region.
Part 3: Visualization of Logic Pathways
Workflow: Differentiating Carbonyl Species
This decision tree illustrates the logic flow for identifying an ester among other carbonyl-containing compounds.
Figure 1: Logical decision tree for classifying carbonyl compounds based on IR frequency shifts and auxiliary bands.
Workflow: Alkene Substitution Pattern
This diagram details how to use the "Fingerprint" region to identify terminal alkenes.
Figure 2: Classification of alkene substitution patterns using Out-of-Plane (OOP) bending vibrations.
Part 4: Experimental Protocols (ATR-FTIR)
Modern labs utilize Attenuated Total Reflectance (ATR) accessories, eliminating the need for KBr pellets. However, ATR requires specific handling to ensure peak position accuracy.
Protocol: Data Acquisition
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability but absorbs slightly at 2000–2300
(usually non-interfering). -
Background Scan: Acquire an air background (32 scans minimum) before every distinct sample series to account for atmospheric
(2350 ) and . -
Sample Application:
-
Liquids: Place 10-20
L to cover the crystal "eye." -
Solids: Place ~5 mg of powder; apply pressure using the anvil until the force gauge indicates optimal contact. Crucial: Poor contact weakens the high-wavenumber signals (C-H stretch) more than low-wavenumber signals.
-
-
Parameters:
-
Resolution:
(Standard). -
Scans: 16 (Routine) to 64 (High Signal-to-Noise).
-
-
Cleaning: Clean crystal with Isopropanol and a lint-free wipe. Ensure no residue remains (check for "ghost" peaks).
Self-Validating Checks
-
The Polystyrene Test: If peak positions are in doubt, run a standard polystyrene film. The sharp peak at
is the calibration standard. -
The "Rule of 3000":
Part 5: Structural Interactions (The "Vs." Scenarios)
Acrylates (Ester + Terminal Alkene)
In molecules like Methyl Methacrylate, both groups exist.
-
Conjugation Effect: The C=C and C=O are conjugated.[8]
-
Ester C=O shifts down to ~1720
. -
Alkene C=C shifts down to ~1635
and intensifies significantly due to polarization by the carbonyl oxygen.
-
-
Differentiation: You will see the ester C-O bands (1100-1300) AND the alkene OOP bends (depending on substitution).
Lactones (Cyclic Esters)
Ring strain forces the carbonyl bond angle to compress, increasing the
-
5-membered ring (
-butyrolactone): C=O shifts up to ~1770 . -
Comparison: A standard ester is 1740; a lactone is 1770+. This +30 shift is diagnostic.
References
-
LibreTexts Chemistry. "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts. [Link]
-
NIST. "NIST Chemistry WebBook, SRD 69." National Institute of Standards and Technology. [Link]
- Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd, 2000.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Chemistry: Alkene out-of-plane bending vibrations [openchemistryhelp.blogspot.com]
- 10. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Beta-Amino Acid Derivatives: A Crystallographic Structural Comparison Guide
Executive Summary: The vs. Backbone Paradigm[1]
In drug design,
This guide objectively compares the crystallographic signatures of
Structural Comparison: Crystallographic Parameters
The introduction of an additional carbon atom into the backbone (changing the motif from
Comparative Data: -Helix vs. -Peptide Helices
The following table synthesizes crystallographic data from seminal works by Seebach, Gellman, and Cheng.
| Structural Parameter | |||
| Backbone Unit | |||
| H-Bond Pattern | |||
| H-Bond Ring Size | 13 atoms ( | 14 atoms | 12 atoms |
| Residues per Turn | 3.6 | ~3.0 | ~2.5 |
| Rise per Residue | 1.5 Å | 1.56 Å | 2.0 Å |
| Dipole Alignment | Macrodipole (aligned) | Null (canceling dipoles) | Macrodipole (aligned) |
| Key Torsion | |||
| Key Torsion | N/A | ||
| Key Torsion | |||
| Promoting Subunit | Natural L-amino acids | Acyclic | 5-ring Cyclic (ACPC) |
Note on Nomenclature: The "14-helix" is named for the 14-membered pseudo-ring formed by the hydrogen bond. It is observed primarily in derivatives with 6-membered ring constraints (like ACHC) or acyclic
-residues. The "12-helix" is chemically distinct, promoted by 5-membered ring constraints (like ACPC).
Determinants of Folding: A Logic Pathway
The crystallographic outcome of a
Figure 1: Structural determinism in
Experimental Protocol: Crystallizing -Peptides
Growing diffraction-quality crystals of
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Dissolve the purified
-peptide oligomer (minimum purity >98% by HPLC) in Methanol (MeOH) to a concentration of 10-15 mg/mL. -
Why: MeOH is the standard solvent because it solubilizes the hydrophobic backbone while allowing H-bond donors/acceptors to reorganize.
-
-
Vapor Diffusion (Hanging Drop):
-
Reservoir: 500
L of aqueous buffer (0.1 M Sodium Acetate, pH 4.5) or pure water. -
Drop: Mix 2
L of peptide stock + 2 L of reservoir solution. -
Crucial Step (Seeding): If available, streak a micro-seed from a previous batch.
-peptides often require heterogeneous nucleation.
-
-
Slow Evaporation (Alternative for Acyclic Variants):
-
Place solution in a small vial covered with Parafilm. Pierce 3-5 small holes.
-
Incubate at
. Lower temperatures reduce the entropic penalty of folding, favoring the enthalpy-driven formation of the 14-helix.
-
-
Validation (The Check):
-
Inspect under polarized light. True protein-like crystals will extinguish light sharply upon rotation. Spherulites or aggregates indicate rapid precipitation; if observed, reduce concentration by 50% and repeat.
-
Workflow Visualization
Figure 2: End-to-end workflow for determining
References
-
Seebach, D., et al. (1996). "
-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling. Structure Determination by NMR and CD Spectroscopy and by X-Ray Crystallography." Helvetica Chimica Acta.[1][2][3] -
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "
-Peptide Foldamers: Robust Helix Formation in a New Family of -Amino Acid Oligomers." Journal of the American Chemical Society. -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "
-Peptides: From Structure to Function." Chemical Reviews. -
Seebach, D., & Beck, A. K. (2007). "The World of
- and -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Chim.[3][4][5][6] Biodiversity. -
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
Sources
quality control specifications for commercial tert-Butyl 2-(aminomethyl)pent-4-enoate
This guide outlines the quality control specifications for tert-Butyl 2-(aminomethyl)pent-4-enoate , a specialized
Note on Nomenclature & Structure:
The name tert-Butyl 2-(aminomethyl)pent-4-enoate describes a
-
Backbone: Pent-4-enoate (5-carbon chain with a terminal alkene).[1]
-
Substituent: An aminomethyl group (
) at position 2 ( -position relative to the ester).[1] -
Structural Class:
-substituted -alanine derivative (specifically -allyl- -alanine tert-butyl ester).[1] -
Distinction: This is distinct from the
-amino acid analog, tert-Butyl 2-aminopent-4-enoate (Allylglycine tert-butyl ester, CAS 163210-82-0).[1] This guide focuses on the aminomethyl ( -amino) specification as requested, which is critical for peptidomimetics and foldamer research.
Publish Comparison Guide for Drug Development
Executive Summary: The Criticality of Scaffold Integrity
In the development of stapled peptides and proteolytic-resistant foldamers, tert-Butyl 2-(aminomethyl)pent-4-enoate serves as a pivotal "stapling" handle.[1] Unlike standard
Why QC Matters Here:
-
RCM Poisoning: The terminal alkene is the site for Ring-Closing Metathesis (RCM). Trace sulfur or phosphorus impurities from synthesis can permanently poison Ruthenium catalysts (Grubbs' gen I/II), causing late-stage synthetic failure.[1]
-
Over-Reduction: If synthesized via selective reduction of a cyano-intermediate, trace amounts of the saturated analog (pentanoate) may be present. This impurity is chemically inert in RCM, leading to inseparable "open" chain byproducts.
-
Enantiomeric Drift: For chiral applications, the
-chiral center is susceptible to racemization during ester formation or workup, compromising the helical propensity of the final foldamer.
Chemical Identity & Technical Specifications
| Attribute | Specification | Notes |
| Chemical Name | tert-Butyl 2-(aminomethyl)pent-4-enoate | |
| Analogous CAS | 1372720-09-6 (Saturated form) | Reference for physical properties |
| Molecular Formula | MW: 185.27 g/mol | |
| Appearance | Colorless to pale yellow oil | Often viscous; hygroscopic as free base |
| Solubility | Soluble in DCM, MeOH, EtOAc | Sparingly soluble in water (unless protonated) |
| Storage | -20°C, Inert Atmosphere (Ar/N2) | Amine absorbs |
Comparative Analysis of Alternatives
This section objectively compares the product against its primary structural and functional alternatives to justify selection.
Alternative A: The -Amino Analog (Allylglycine)[1]
Alternative B: The Saturated Analog
-
Product: tert-Butyl 2-(aminomethyl)pentanoate (CAS 1372720-09-6)[1][3]
-
Comparison:
-
Reactivity: Lacks the alkene handle.
-
Use Case: Serves as a negative control in biological assays to prove the necessity of the "staple" (RCM cyclization).
-
QC Implication: This is a critical impurity to monitor in the target product.[4]
-
Alternative C: Different Protecting Groups (Methyl Ester)
-
Product: Methyl 2-(aminomethyl)pent-4-enoate[1]
-
Comparison:
-
Orthogonality: Methyl esters require saponification (LiOH/NaOH) for deprotection, which can racemize the
-center or hydrolyze the amide backbone. -
Advantage of Topic: The tert-Butyl ester is acid-labile (TFA/HCl), allowing orthogonal deprotection compatible with Fmoc-chemistry and preserving chiral integrity.[1]
-
Detailed Quality Control Specifications
A. Purity & Impurity Profile
Acceptance Criterion:
-
Critical Impurity 1: The Over-Reduced Alkane
-
Critical Impurity 2: The Lactam
B. Chiral Purity (Enantiomeric Excess)
Acceptance Criterion:
-
Why it fails: The
-proton is acidic.[1] Basic workups (pH > 10) can cause racemization.
C. Residual Catalyst (RCM Poisons)
Acceptance Criterion: Sulfur < 10 ppm; Pd/Ni < 20 ppm.
-
If synthesized via Raney-Ni reduction (common for nitriles), residual sulfur will deactivate Grubbs catalysts downstream.[1]
-
Test: ICP-MS.
Experimental Protocols (Self-Validating)
Protocol 1: Determination of Identity & Purity via H-NMR
This protocol validates the integrity of the alkene handle and the ester.[1]
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL
. -
Acquisition: 400 MHz or higher, 16 scans,
(for accurate integration). -
Key Diagnostic Signals:
-
Validation Check: If the integral of the alkene multiplet (5.7-5.85) is < 0.95 relative to the t-Butyl group, polymerization or over-reduction has occurred.[1] Reject batch.
Protocol 2: Chiral HPLC Method
Differentiates (R) and (S) enantiomers.
-
Column: Chiralpak IC-3 (4.6 x 150 mm, 3 µm).[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amine absorption) or CAD (Charged Aerosol Detector) if UV is weak.
-
Temperature: 25°C.
-
Expected Result: Enantiomers typically separate with
.
Visualizations
Figure 1: Impurity Origin & QC Logic
This diagram illustrates how synthesis choices lead to specific impurities that must be controlled.[1]
Caption: Synthesis pathway highlighting the origin of critical impurities (Saturated Alkane and Lactam) requiring specific QC monitoring.
Figure 2: Analytical Workflow for Batch Release
A decision tree for accepting or rejecting a commercial batch.
Caption: Step-by-step Quality Control workflow ensuring chemical and stereochemical integrity before release.
References
-
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta.
-
ChemScene. (2024). Product Specification: Tert-butyl 2-(aminomethyl)pentanoate (Saturated Analog).[1] ChemScene.[3]
-
Bachem. (2026). Quality Control of Amino Acids & Peptides: A Guide. Bachem Knowledge Center.
-
Sigma-Aldrich. (2025).[1][5] Product Specification: (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate (Alpha-Analog).[1] MilliporeSigma.
-
Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs.[1][6] Hypha Discovery Blogs.
Sources
Safety Operating Guide
tert-Butyl 2-(aminomethyl)pent-4-enoate proper disposal procedures
Proper Disposal and Handling Procedures for tert-Butyl 2-(aminomethyl)pent-4-enoate
As a drug development professional or laboratory scientist, handling multifunctional organic compounds requires moving beyond generic safety data sheets. tert-Butyl 2-(aminomethyl)pent-4-enoate is a highly versatile intermediate, but its unique combination of functional groups—a primary amine, a tert-butyl ester, and a terminal alkene—creates specific logistical and safety challenges during disposal.
This guide provides a self-validating, mechanistic approach to managing this chemical's lifecycle, ensuring regulatory compliance and laboratory safety [1].
Mechanistic Hazard Assessment & Causality
To safely dispose of tert-butyl 2-(aminomethyl)pent-4-enoate, you must first understand how its molecular structure dictates its physical hazards:
-
The Primary Amine (-NH₂): This group renders the molecule basic and nucleophilic. In its free-base form, it is a severe skin and eye irritant. Environmentally, aliphatic amines are highly toxic to aquatic life, meaning this compound must never be disposed of down the drain , even in dilute quantities.
-
The tert-Butyl Ester (-COOtBu): This bulky lipophilic group makes the compound a combustible organic liquid. More importantly, tert-butyl esters are highly acid-labile. Critical Safety Insight: If you attempt to neutralize the amine using a strong, concentrated acid (e.g., HCl or H₂SO₄), the exothermic reaction will cleave the ester, rapidly generating isobutylene gas . In a sealed waste container, this will cause a catastrophic pressure build-up and a severe flammability hazard.
-
The Terminal Alkene (-CH=CH₂): While generally stable, alkenes can slowly undergo auto-oxidation to form peroxides if left in unsealed containers exposed to light and air over long periods.
Because of these properties, this chemical falls under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, typically triggering hazardous waste codes D001 (Ignitability) and potentially D002 (Corrosivity) [2].
Immediate Safety & Operational Plan
Before initiating any disposal or cleanup procedure, establish a secure operational environment. The Occupational Safety and Health Administration (OSHA) mandates specific Personal Protective Equipment (PPE) based on a rigorous hazard assessment [3].
Required PPE (per 29 CFR 1910.132):
-
Eye Protection: Chemical splash goggles (safety glasses are insufficient due to the liquid amine's severe eye damage potential).
-
Hand Protection: Double-gloving with heavy-duty nitrile or neoprene. The lipophilic ester allows the molecule to permeate thin latex rapidly.
-
Body Protection: Flame-retardant (FR) lab coat and a chemical-resistant apron.
-
Ventilation: All handling and waste consolidation must occur inside a certified Class II chemical fume hood.
Spill Response Protocol: If a spill occurs, do not use sawdust or combustible sweeping compounds. Absorb the liquid using an inert, non-combustible material (e.g., diatomaceous earth or vermiculite). Sweep the absorbent into a chemically compatible, sealable polyethylene container, label it as "Hazardous Waste - Flammable/Corrosive Solid," and route it for incineration.
Step-by-Step Disposal Workflows
The disposal trajectory depends entirely on the state of the waste. Below are the two validated protocols for handling this compound.
Protocol A: Direct Lab-Packing (For Pure Chemical or Organic Solvent Mixtures)
This is the preferred, safest method for bulk disposal.
-
Segregation: Ensure the waste container is free of strong acids, oxidizers, or heavy metal catalysts (which could initiate alkene polymerization). Use a high-density polyethylene (HDPE) or Teflon-lined glass container.
-
Consolidation: Transfer the tert-butyl 2-(aminomethyl)pent-4-enoate waste into the container using a closed-system funnel to minimize vapor release.
-
Labeling: Affix a hazardous waste tag immediately. Mark the primary hazards as "Flammable" and "Corrosive." Note the EPA Waste Codes: D001, D002 [2].
-
Storage & Vendor Handoff: Store in a designated flammable storage cabinet. The waste must be handed off to a licensed RCRA facility for high-temperature incineration equipped with a nitrogen oxide (NOx) scrubber.
Protocol B: Controlled Quenching (For Dilute Aqueous Mixtures <5%)
Use this method only if the compound is already dissolved in a dilute aqueous stream and must be pH-adjusted before being added to a general aqueous waste carboy.
-
Preparation: Place a beaker containing the dilute amine waste into an ice-water bath. Place the bath on a magnetic stir plate and add a stir bar.
-
Acid Selection (Critical): Prepare a 1.0 M solution of Citric Acid or Acetic Acid . Do not use mineral acids to avoid isobutylene gas generation.
-
Dropwise Addition: While stirring vigorously, add the weak acid dropwise using an addition funnel. Monitor the temperature; keep it below 20°C to prevent volatilization of the amine.
-
Self-Validation: Continuously monitor the solution with a calibrated pH meter or broad-spectrum pH paper. Stop the addition when the pH stabilizes between 6.0 and 8.0 .
-
Final Disposal: Once neutralized and cooled, transfer the solution to the standard aqueous hazardous waste stream for eventual commercial incineration.
Quantitative Data Summary
Summarizing the logistical data ensures quick reference during emergency response or waste auditing.
| Property / Metric | Specification / Classification | Operational Implication |
| Chemical Class | Aliphatic Amine / tert-Butyl Ester | Corrosive, combustible, acid-labile. |
| EPA RCRA Codes | D001 (Ignitable), D002 (Corrosive) | Requires licensed incineration; no drain disposal [2]. |
| Incompatible Materials | Strong acids, strong oxidizers | Risk of isobutylene gas release or fire. |
| Neutralization Agent | 1.0 M Citric or Acetic Acid | Prevents ester cleavage during pH adjustment. |
| Target Quench pH | 6.0 – 8.0 | Validates safe transfer to aqueous waste carboys. |
| OSHA PPE Standard | 29 CFR 1910.132 | Mandates goggles, nitrile gloves, and FR lab coat [3]. |
Disposal Decision Workflow
The following logic matrix illustrates the decision-making process for routing tert-butyl 2-(aminomethyl)pent-4-enoate waste safely.
Decision matrix for the disposal of tert-butyl 2-(aminomethyl)pent-4-enoate based on waste state.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council. The National Academies Press (2011). Available at:[Link]
-
40 CFR Part 261 - Identification and Listing of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Electronic Code of Federal Regulations (eCFR). Available at:[Link]
-
29 CFR 1910.132 - Personal Protective Equipment: General Requirements. Occupational Safety and Health Administration (OSHA). Electronic Code of Federal Regulations (eCFR). Available at:[Link]
A Comprehensive Guide to the Safe Handling of tert-Butyl 2-(aminomethyl)pent-4-enoate
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of tert-Butyl 2-(aminomethyl)pent-4-enoate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. As the toxicological properties of this specific compound have not been fully investigated, a cautious approach based on the potential hazards of its functional groups—an amino group and a tert-butyl ester—is warranted.[1]
Hazard Assessment and Core Principles
Assumed Potential Hazards:
-
Skin Irritation: Amines can be irritating to the skin.
-
Eye Irritation: Contact with eyes may cause serious irritation.
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may irritate the respiratory system.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Given these potential risks, all handling of this compound should be performed within a certified chemical fume hood.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling tert-Butyl 2-(aminomethyl)pent-4-enoate.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and aerosols. A face shield should be worn over the goggles during procedures with a high risk of splashing.[1][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[6][7] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to protect skin and clothing. A flame-resistant coat is recommended if flammable solvents are in use.[5][7] |
| Respiratory Protection | Chemical Fume Hood | All manipulations of tert-Butyl 2-(aminomethyl)pent-4-enoate, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any vapors or aerosols.[4][8] |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling ensures both safety and experimental integrity. The following workflow is designed to minimize exposure and prevent contamination.
Experimental Workflow for Handling tert-Butyl 2-(aminomethyl)pent-4-enoate
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | 151436-20-3 [sigmaaldrich.com]
- 3. Amino-PEG2-acid tert-Butyl Ester | 756525-95-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
